MB-53
Description
Properties
Molecular Formula |
C35H46N8O6 |
|---|---|
Molecular Weight |
674.803 |
IUPAC Name |
N-((S)-1-(((S)-6-Amino-1-(((R)-2-amino-1-(4-((3-methoxybenzyl)oxy)phenyl)-2-oxoethyl)amino)-1-oxohexan-2-yl)amino)-5-guanidino-1-oxopentan-2-yl)benzamide |
InChI |
InChI=1S/C35H46N8O6/c1-48-27-12-7-9-23(21-27)22-49-26-17-15-24(16-18-26)30(31(37)44)43-34(47)28(13-5-6-19-36)42-33(46)29(14-8-20-40-35(38)39)41-32(45)25-10-3-2-4-11-25/h2-4,7,9-12,15-18,21,28-30H,5-6,8,13-14,19-20,22,36H2,1H3,(H2,37,44)(H,41,45)(H,42,46)(H,43,47)(H4,38,39,40)/t28-,29-,30+/m0/s1 |
InChI Key |
XVXIFQHJDONHIK-OIFRRMEBSA-N |
SMILES |
O=C(N[C@@H](CCCNC(N)=N)C(N[C@@H](CCCCN)C(N[C@H](C1=CC=C(OCC2=CC=CC(OC)=C2)C=C1)C(N)=O)=O)=O)C3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MB-53; MB 53; MB53 |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to MG53 Gene Expression in Different Tissues
This guide provides a comprehensive overview of Mitsugumin 53 (MG53), a member of the tripartite motif (TRIM) family of proteins (TRIM72), focusing on its expression across various tissues. MG53 is recognized for its critical role in cell membrane repair and has emerged as a potential therapeutic agent for a range of diseases, including muscular dystrophy, myocardial infarction, and acute organ injury.[1][2] Understanding its expression profile is fundamental for harnessing its therapeutic potential.
Data Presentation: MG53 Expression Levels
MG53 is predominantly expressed in striated muscle tissues (skeletal and cardiac muscle).[2][3] Its expression is significantly lower in non-muscle tissues, where it is often present at functionally relevant concentrations to contribute to tissue repair and other physiological processes.[1][4][5]
Table 1: Relative MG53 Protein and mRNA Expression Across Tissues
| Tissue | Relative Expression Level | Species | Method of Detection | Reference |
| Skeletal Muscle | High (Abundant) | Mouse, Rat | Western Blot, qPCR | [1][3] |
| Cardiac Muscle | High (Abundant) | Mouse, Rat | Western Blot, qPCR | [1][3] |
| Cardiac Muscle (Human) | Very Low / Debated | Human | Immunohistochemistry, qPCR, Western Blot | [1][6] |
| Kidney (Proximal Tubules) | Low (~2.5% of skeletal muscle) | Mouse | Not Specified | [2][7] |
| Lung (Alveolar Epithelium) | Low | Mouse | Not Specified | [1][6] |
| Macrophages | Very Low (>400x lower than skeletal muscle) | Human | Not Specified | [7] |
| Corneal Epithelial Cells | Low (Lower than skeletal muscle) | Human | Western Blot | [8] |
| Brain | No Expression | Mouse | Not Specified | [1] |
| Liver | No Expression | Mouse | Not Specified | [1] |
| Skin | No Expression | Mouse | Not Specified | [1] |
Table 2: Quantitative MG53 Protein Levels in Fluids and Specific Cells
| Source | Concentration | Species | Method of Detection | Reference |
| Human Tear Film | ~3.1 ng/mL | Human | Western Blot | [8] |
| Canine Aqueous Humor | ~0.7 ng/mL | Canine | Western Blot | [8] |
| Human Corneal Epithelial Cells (hCEC) | Detectable (60 µg lysate) | Human | Western Blot | [9] |
Key Signaling Pathways Involving MG53
MG53's primary function is in the repair of the plasma membrane. This process involves its recruitment to injury sites and the orchestration of vesicle fusion to patch the membrane tear. Additionally, MG53 is implicated in modulating key signaling pathways related to cell survival and inflammation.
Caption: MG53-mediated cell membrane repair pathway.
Caption: Modulation of inflammatory and survival pathways by MG53.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of MG53 expression. Below are synthesized protocols based on cited literature for key experimental techniques.
Western Blotting for MG53 Detection
This protocol is used to quantify MG53 protein levels in tissue or cell lysates.
Caption: Standard workflow for Western Blot analysis of MG53.
Detailed Steps:
-
Sample Preparation and Lysis :
-
Harvest tissues or cells and wash with ice-cold PBS.
-
Lyse cells/tissues in ice-cold radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail.[10]
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[11]
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification :
-
Determine the protein concentration of the lysate using a BCA Protein Assay kit or a similar method.[11]
-
-
SDS-PAGE and Electrotransfer :
-
Mix a standardized amount of protein (e.g., 10-60 µg, depending on expected expression) with SDS sample buffer and boil for 5-10 minutes.[9][10]
-
Load samples onto an SDS-polyacrylamide gel (e.g., 4-12% gradient gel) and perform electrophoresis to separate proteins by molecular weight.[10]
-
Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.[10][11]
-
-
Immunodetection :
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[11][12]
-
Incubate the membrane with a primary antibody specific to MG53 (e.g., custom rabbit anti-MG53 polyclonal) overnight at 4°C.[10]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11][13]
-
Wash the membrane again three times with TBST.
-
-
Signal Detection and Analysis :
Immunohistochemistry (IHC) for MG53 Localization
This protocol is used to visualize the location and distribution of MG53 protein within tissue sections.
References
- 1. mdpi.com [mdpi.com]
- 2. MG53, A Tissue Repair Protein with Broad Applications in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual function of MG53 in membrane repair and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Protective role of MG53 against ischemia/reperfusion injury on multiple organs: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MG53 promotes corneal wound healing and mitigates fibrotic remodeling in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Zinc Binding to MG53 Protein Facilitates Repair of Injury to Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Mitsugumin 53 (MG53): A Comprehensive Technical Guide on its Discovery, History, and Core Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitsugumin 53 (MG53), also known as TRIM72, is a muscle-specific E3 ubiquitin ligase belonging to the tripartite motif (TRIM) family of proteins. Since its discovery, MG53 has been identified as a critical component in the machinery of cell membrane repair. Its function is pivotal in maintaining the integrity of striated muscle cells, which are constantly subjected to mechanical stress. Beyond its primary role in membrane resealing, MG53 has been implicated in the regulation of insulin signaling and has emerged as a potential therapeutic agent for a variety of pathological conditions, including muscular dystrophies, myocardial infarction, and acute lung and kidney injuries. This technical guide provides an in-depth overview of the discovery, history, and key experimental findings related to MG53, with a focus on the methodologies of seminal experiments, quantitative data, and the intricate signaling pathways in which it participates.
Discovery and History
Mitsugumin 53 was first identified in 2009 by Cai et al. through a functional proteomic screen aimed at discovering novel proteins involved in muscle physiology and disease.[1] The researchers generated a monoclonal antibody library against proteins from striated muscle and identified MG53 as a muscle-specific protein with a molecular weight of 53 kDa.[1] Subsequent studies established MG53 as a member of the TRIM family of proteins, characterized by the presence of a RING finger, a B-box, and a coiled-coil domain.[2]
The initial discovery highlighted the essential role of MG53 in the repair of the sarcolemmal membrane in both skeletal and cardiac muscle.[1] Further research has elucidated the multifaceted nature of MG53, including its function as an E3 ubiquitin ligase that targets the insulin receptor and insulin receptor substrate 1 (IRS1) for degradation, thereby modulating insulin sensitivity.[3][4][5] This dual functionality in membrane repair and metabolic regulation has made MG53 a subject of intense investigation for its therapeutic potential.
Quantitative Data
The following tables summarize key quantitative findings from studies on MG53, providing a comparative overview of its effects in various experimental models.
Table 1: Phenotypic Characteristics of MG53 Knockout (mg53-/-) Mice
| Parameter | Wild-Type (WT) | mg53-/- | Age of Mice | Reference |
| Muscle Fiber Diameter (μm) | 48.4 ± 0.5 | 49.5 ± 0.5 | 3-5 months | [6] |
| 37.9 ± 0.5 | 32.1 ± 0.3 | 10-11 months | [6] | |
| Centrally Nucleated Fibers (%) | 1.25 ± 0.00 | 5.47 ± 0.01 | 10-11 months | [6] |
| Maximal Tetanic Force (g/mg protein) | 0.27 ± 0.08 | 0.12 ± 0.05 | Aging mice | [6] |
| Force Recovery 6 min post-fatigue | 0.18 ± 0.02 | 0.06 ± 0.02 | Aging mice | [6] |
| Evans Blue Dye Extraction (absorbance) | ~0.1 | ~0.4 | Post-downhill running | [7] |
| Serum Creatine Kinase (CK) post I-R injury (U/L) | Significantly lower | Significantly higher | Multiple time points | [8] |
Table 2: Dose-Dependent Protective Effect of Recombinant Human MG53 (rhMG53)
| Treatment | Concentration (mg/mL) | LDH Release (% of control) | Cell Type | Damage Method | Reference |
| Control | 0 | 100 | HEK293 | Glass microbeads | [9] |
| rhMG53 | 0.0125 | Statistically significant reduction | HEK293 | Glass microbeads | [9] |
| rhMG53 | >0.0125 | Dose-dependent decrease | HEK293 | Glass microbeads | [9] |
| rhMG53 | 1 µM | Significant increase in membrane repair | APP/PS1 mouse brain slices | Laser damage | [10][11] |
Key Experimental Protocols
This section details the methodologies for pivotal experiments that have been instrumental in elucidating the function of MG53.
In Vivo Muscle Injury and Membrane Permeability Assessment
Objective: To assess the susceptibility of muscle to injury and membrane damage in vivo.
Protocol:
-
Treadmill Exercise: Mice are subjected to downhill treadmill running to induce eccentric contraction-induced muscle injury. A typical protocol involves running at a set speed and incline for a specified duration.[7]
-
Evans Blue Dye (EBD) Injection: EBD, a fluorescent dye that binds to albumin, is injected intraperitoneally. EBD cannot cross intact cell membranes; therefore, its presence within muscle fibers indicates membrane damage.[7]
-
Tissue Collection and Sectioning: After a set period post-exercise, skeletal muscles (e.g., tibialis anterior, gastrocnemius) are harvested, frozen in isopentane pre-cooled with liquid nitrogen, and sectioned using a cryostat.[7]
-
Fluorescence Microscopy: Muscle sections are visualized under a fluorescence microscope to detect the presence of EBD within the muscle fibers. The extent of muscle damage can be quantified by measuring the area of EBD-positive fibers.[7]
-
EBD Extraction and Quantification: For a quantitative measure of membrane permeability, EBD is extracted from a weighed muscle sample using formamide, and the absorbance is measured spectrophotometrically.[7]
Ex Vivo/In Vitro Membrane Repair Assay
Objective: To directly measure the membrane resealing capacity of isolated muscle fibers or cultured cells.
Protocol:
-
Cell/Fiber Preparation: Single muscle fibers are isolated from the flexor digitorum brevis (FDB) muscle of mice by enzymatic digestion with collagenase.[7] Alternatively, cultured myoblasts (e.g., C2C12) are differentiated into myotubes.
-
Membrane Damage Induction:
-
Laser-induced damage: A focused laser beam is used to create a precise injury to the cell membrane in the presence of a membrane-impermeant fluorescent dye, such as FM1-43 or FM4-64.[7]
-
Mechanical damage: A sharp glass micropipette is used to puncture the cell membrane.[7]
-
Glass microbead damage: Cells in culture are incubated with small glass beads and agitated, causing widespread membrane damage.[9]
-
-
Dye Influx Measurement: The influx of the fluorescent dye into the cell is monitored over time using live-cell imaging. A rapid cessation of dye entry indicates successful membrane repair. The fluorescence intensity inside the cell is quantified to measure the extent of membrane damage and repair efficiency.[7]
-
Lactate Dehydrogenase (LDH) Release Assay: For cultured cells, the release of the cytosolic enzyme LDH into the culture medium is measured as an indicator of membrane damage. A decrease in LDH release in the presence of a therapeutic agent, such as rhMG53, indicates a protective effect.[9]
Visualization of MG53 Translocation
Objective: To visualize the dynamic movement of MG53 to the site of membrane injury.
Protocol:
-
Fluorescent Protein Tagging: MG53 is tagged with a fluorescent protein (e.g., GFP, RFP) by cloning the MG53 cDNA into a suitable expression vector.
-
Cell Transfection: The fluorescently-tagged MG53 construct is transfected into cultured cells (e.g., C2C12 myotubes).
-
Live-Cell Confocal Microscopy: Transfected cells are imaged using a confocal microscope.
-
Membrane Injury: A membrane injury is induced in real-time on the microscope stage using a laser or a micropipette.
-
Time-Lapse Imaging: A series of images are captured over time to track the movement and accumulation of the fluorescently-tagged MG53 at the site of injury.[7]
Protein-Lipid Interaction Assay
Objective: To determine the lipid binding partners of MG53.
Protocol:
-
Lipid-Strip Assay: Commercially available membranes spotted with various lipids (e.g., PIP-Strips) are used.[7]
-
Incubation with Recombinant MG53: The lipid-spotted membrane is incubated with purified recombinant MG53 protein.
-
Detection: The membrane is then incubated with a primary antibody against MG53, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The binding of MG53 to specific lipids is detected by chemiluminescence.[7]
Co-immunoprecipitation (Co-IP)
Objective: To identify proteins that interact with MG53.
Protocol:
-
Cell Lysis: Cells expressing the proteins of interest (e.g., MG53, dysferlin, caveolin-3) are lysed in a buffer that preserves protein-protein interactions.[12]
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to one of the proteins of interest (the "bait" protein, e.g., MG53). The antibody-protein complexes are then captured using protein A/G-agarose beads.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. The presence of the suspected interacting proteins (the "prey" proteins, e.g., dysferlin, caveolin-3) is detected by Western blotting using specific antibodies.[12]
In Vivo Ubiquitination Assay
Objective: To determine if MG53 acts as an E3 ubiquitin ligase to ubiquitinate specific substrate proteins in vivo.
Protocol:
-
Co-expression: Cells are co-transfected with expression vectors for His-tagged ubiquitin, the substrate protein (e.g., insulin receptor, IRS1), and MG53 (or a control vector).
-
Cell Lysis under Denaturing Conditions: Cells are lysed in a denaturing buffer (containing SDS) to disrupt non-covalent protein interactions.
-
Nickel-NTA Affinity Chromatography: The lysate is diluted and incubated with nickel-NTA agarose beads, which specifically bind to the His-tagged ubiquitinated proteins.
-
Washing and Elution: The beads are washed extensively to remove non-specifically bound proteins, and the ubiquitinated proteins are then eluted.
-
Western Blotting: The eluted proteins are analyzed by Western blotting using an antibody against the substrate protein to detect its ubiquitinated forms (which will appear as a high-molecular-weight smear or ladder).[13]
Signaling Pathways and Molecular Mechanisms
MG53-Mediated Membrane Repair
The process of MG53-mediated membrane repair is a rapid and highly orchestrated event that can be conceptualized in the following steps:
-
Sensing of Membrane Damage: Upon injury to the plasma membrane, the intracellular reducing environment is exposed to the extracellular oxidizing milieu. This change in redox potential is thought to be a key signal that activates MG53.[7]
-
Oxidation-Induced Oligomerization: MG53 contains a critical cysteine residue (Cys242) that, upon oxidation, leads to the formation of MG53 oligomers.[14]
-
Nucleation of Vesicle Trafficking: These MG53 oligomers act as a scaffold or nucleation site at the point of injury, recruiting intracellular vesicles. MG53 tethers to these vesicles through its interaction with phosphatidylserine (PS), a phospholipid that is normally restricted to the inner leaflet of the plasma membrane and the cytoplasmic face of vesicles.[7][15]
-
Vesicle Fusion and Patch Formation: The influx of extracellular calcium through the membrane lesion facilitates the fusion of these recruited vesicles with the plasma membrane, forming a "patch" that seals the tear.[7] This process involves the coordinated action of other proteins, including dysferlin and caveolin-3, which form a complex with MG53.[12]
MG53 and Insulin Signaling
MG53's role as an E3 ubiquitin ligase introduces a layer of regulation to insulin signaling in skeletal muscle.
-
Interaction with Insulin Receptor and IRS1: MG53 can physically interact with both the insulin receptor and insulin receptor substrate 1 (IRS1).[13]
-
Ubiquitination: Through its RING finger domain, MG53 facilitates the attachment of ubiquitin molecules to the insulin receptor and IRS1.[13]
-
Proteasomal Degradation: This ubiquitination marks the insulin receptor and IRS1 for degradation by the proteasome.[13]
-
Downregulation of Insulin Signaling: The degradation of these key signaling molecules leads to a dampening of the insulin signaling cascade, resulting in reduced glucose uptake and contributing to insulin resistance.[13]
Conclusion
Mitsugumin 53 has emerged as a protein of significant interest in muscle biology and regenerative medicine. Its discovery has not only provided fundamental insights into the mechanisms of cell membrane repair but has also opened up new avenues for therapeutic interventions in a range of diseases characterized by membrane instability and metabolic dysregulation. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers seeking to further unravel the complexities of MG53 biology and translate these findings into novel clinical applications. Future research will likely focus on the development of MG53-based therapeutics and a deeper understanding of its regulatory networks in both health and disease.
References
- 1. MG53 nucleates assembly of cell membrane repair machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual function of MG53 in membrane repair and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Central role of E3 ubiquitin ligase MG53 in insulin resistance and metabolic disorders | Semantic Scholar [semanticscholar.org]
- 5. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 6. researchgate.net [researchgate.net]
- 7. MG53 nucleates assembly of cell membrane repair machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amelioration of ischemia-reperfusion induced muscle injury by the recombinant human MG53 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recombinant MG53 protein modulates therapeutic cell membrane repair in treatment of muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Membrane Repair Defects in Muscular Dystrophy Are Linked to Altered Interaction between MG53, Caveolin-3, and Dysferlin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
MG53: A Pivotal Mediator of Tissue Regeneration and its Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Mitsugumin 53 (MG53), a member of the tripartite motif-containing (TRIM) family of proteins (TRIM72), has emerged as a critical player in cellular membrane repair and tissue regeneration.[1][2] Primarily expressed in striated muscles, MG53 functions as a myokine, exerting protective effects on a wide range of tissues including the heart, skeletal muscle, lungs, kidneys, and skin.[3][4] Its multifaceted role encompasses direct membrane patching, modulation of inflammatory responses, and preservation of stem cell function, making it a highly attractive target for therapeutic development in regenerative medicine. This guide provides a comprehensive overview of the molecular mechanisms of MG53, its involvement in the regeneration of various tissues, detailed experimental protocols for its study, and a summary of key quantitative data from preclinical studies.
Introduction: The Critical Role of Cell Membrane Integrity
The plasma membrane is a dynamic barrier essential for cellular homeostasis. Damage to this barrier, caused by mechanical stress, ischemia-reperfusion, or other insults, can lead to cell death and tissue damage if not promptly repaired.[1][3] Eukaryotic cells possess intrinsic mechanisms to repair membrane disruptions, and defects in these processes are implicated in the pathophysiology of numerous diseases, including muscular dystrophies, heart failure, and acute organ injury.[1][5] MG53 has been identified as a central component of this membrane repair machinery.[1][6]
MG53: Structure and Mechanism of Action
MG53 is a 53 kDa protein characterized by a conserved TRIM domain at the N-terminus, which includes a RING finger, a B-box, and a coiled-coil domain, and a SPRY domain at the C-terminus.[7][8] The TRIM domain, particularly the RING finger, confers E3 ubiquitin ligase activity, although the primary regenerative functions of MG53 appear to be independent of this activity.[7][9]
The canonical mechanism of MG53-mediated membrane repair is a multi-step process initiated by injury:
-
Sensing and Translocation: Upon membrane disruption, the exposure of the intracellular reducing environment to the extracellular oxidizing milieu triggers the oligomerization of MG53.[10] This oligomerization is a critical step for its recruitment to the injury site.
-
Vesicle Trafficking: MG53 decorates intracellular vesicles and, upon injury, facilitates their trafficking to the site of membrane damage.[3][10] This process is dependent on interactions with other proteins, including caveolin-3 (Cav3) and dysferlin.[11][12]
-
Tethering and Patch Formation: At the injury site, MG53 interacts with phosphatidylserine (PS), a phospholipid exposed on the inner leaflet of the plasma membrane during injury.[7][10] This interaction tethers the MG53-containing vesicles, forming a "patch" that seals the membrane defect. The entry of extracellular calcium is thought to facilitate the final fusion of these vesicles with the plasma membrane.[10]
Signaling Pathways and Molecular Interactions
MG53's regenerative effects are mediated through its interaction with several key proteins and its influence on specific signaling pathways.
Key Protein Interactions
-
Caveolin-3 (Cav3): This muscle-specific protein is essential for the formation of caveolae and plays a crucial role in MG53-mediated membrane repair. MG53 interacts with Cav3, and this interaction is necessary for the proper trafficking of MG53-containing vesicles to the sarcolemma.[11][12] Mutations in Cav3 that cause its retention in the Golgi apparatus also lead to the mislocalization of MG53 and defective membrane repair.[11]
-
Dysferlin: Mutations in the dysferlin gene are responsible for limb-girdle muscular dystrophy type 2B. Dysferlin is also involved in membrane repair, and it forms a complex with MG53 and Cav3.[11] MG53 is required for the movement of dysferlin to sites of cell injury.[11]
-
Polymerase I and transcript release factor (PTRF): Also known as cavin-1, PTRF acts as a docking protein that helps target MG53-containing vesicles to the site of membrane injury.[3]
Modulation of Signaling Pathways
-
TGF-β Signaling: In the context of wound healing, MG53 has been shown to interfere with TGF-β-dependent signaling.[4][13] By doing so, it modulates the differentiation of fibroblasts into myofibroblasts, a key process in scar formation. This leads to reduced expression of α-smooth muscle actin (α-SMA) and extracellular matrix proteins, ultimately promoting scarless wound healing.[4][13][14]
-
NF-κB Signaling: MG53 can enter the nucleus of proximal tubular epithelial cells in the kidney and directly interact with the p65 subunit of NF-κB.[15] This interaction suppresses NF-κB activation, leading to reduced inflammation and attenuation of kidney fibrosis.[15]
MG53 in Tissue Regeneration: Preclinical Evidence
The therapeutic potential of recombinant human MG53 (rhMG53) has been demonstrated in a variety of preclinical models of tissue injury.
Skeletal Muscle
-
Muscular Dystrophy: In the mdx mouse model of Duchenne muscular dystrophy, systemic administration of rhMG53 (intramuscular, intravenous, or subcutaneous) improves muscle membrane repair capacity and ameliorates muscle pathology.[16][17] rhMG53 has also been shown to be effective in a mouse model of limb-girdle muscular dystrophy 2B (dysferlin-deficient).[18]
-
Ischemia-Reperfusion (I/R) Injury: mg53 knockout mice are more susceptible to skeletal muscle I/R injury.[13] Intravenous administration of rhMG53 protects against I/R-induced muscle damage.[13]
Cardiac Muscle
-
Myocardial Infarction: mg53 knockout mice exhibit increased susceptibility to I/R-induced myocardial damage.[3] In a porcine model of angioplasty-induced myocardial infarction, intravenous administration of rhMG53, either before or after ischemia, significantly reduced infarct size and troponin I release.[19] Long-term studies in this model showed that rhMG53 treatment leads to improved cardiac structure and function.[19]
Lung
-
Acute Lung Injury (ALI): mg53 knockout mice show increased susceptibility to ventilator-induced and I/R-induced lung injury.[20][21] Both intravenous and inhaled administration of rhMG53 have been shown to reduce the symptoms of ALI and emphysema in rodent models.[20][21][22] In a porcine model of hemorrhagic shock and contusive lung injury, rhMG53 mitigated lung injury in a dose-dependent manner.[2][9]
Kidney
-
Acute Kidney Injury (AKI): MG53 is expressed in the proximal tubular epithelium of the kidney, and mg53 knockout mice are more susceptible to I/R-induced AKI.[6][23] Intravenous administration of rhMG53 has been shown to be protective against AKI in rodent models of cardiothoracic surgery-associated AKI and cisplatin-induced nephrotoxicity.[19]
Skin
-
Wound Healing: While MG53 is not expressed in keratinocytes or fibroblasts, mg53 knockout mice exhibit delayed wound healing and increased scar formation.[4][13] Topical administration of rhMG53 encapsulated in a hydrogel has been shown to accelerate wound healing and reduce scarring in rodent models of dermal injury.[4][13] This is attributed to MG53's ability to protect keratinocytes from injury, enhance fibroblast migration, and modulate TGF-β signaling to reduce myofibroblast differentiation.[4][13]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the therapeutic effects of rhMG53.
Table 1: rhMG53 Efficacy in Cardiac and Skeletal Muscle Injury Models
| Model | Species | rhMG53 Dose/Concentration | Administration Route | Key Findings | Reference |
| Myocardial I/R Injury | Porcine | 0.5 mg/kg | Intravenous | ~50% reduction in infarct size | [19] |
| Myocardial I/R Injury | Mouse | 1 mg/kg | Intravenous | Significant reduction in infarct size | [19] |
| Muscular Dystrophy (mdx) | Mouse | 1 mg/kg/week | Intravenous | Decreased muscle pathology | [17] |
| Limb Girdle Muscular Dystrophy 2B | Mouse | 2 mg/kg | Intraperitoneal | Decreased muscle membrane damage after exercise | [18] |
| Skeletal Muscle I/R Injury | Mouse | 1 mg/kg | Intravenous | Reduced creatine kinase release and Evans blue dye uptake | [13] |
Table 2: rhMG53 Efficacy in Non-Muscle Tissue Injury Models
| Model | Species | rhMG53 Dose/Concentration | Administration Route | Key Findings | Reference |
| Acute Lung Injury (Hemorrhagic Shock/Contusion) | Porcine | 0.2 - 1 mg/kg | Intravenous | Dose-dependent reduction in lung injury | [9][20] |
| Acute Lung Injury (Anoxia/Reoxygenation) | Rat Lung Epithelial Cells (in vitro) | 10-100 µg/mL | Extracellular | Dose-dependent reduction in LDH release | [21] |
| Acute Kidney Injury (Cardiothoracic Surgery Model) | Rodent | Not specified | Intravenous | Prevention of AKI | [19] |
| Cisplatin-Induced Nephrotoxicity | Mouse | 2 mg/kg | Intravenous | Attenuation of kidney damage | [19] |
| Dermal Wound Healing | Rat | 2 mg/mL in hydrogel | Topical | Accelerated wound closure and reduced scar formation | [4] |
| Fibroblast Migration (Scratch Assay) | 3T3 Fibroblasts (in vitro) | 60 µg/mL | Extracellular | Enhanced cell migration | [24] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the function of MG53.
In Vitro Cell Membrane Damage Assay (LDH Release)
This assay quantifies cell membrane damage by measuring the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium.
-
Cell Culture: Plate cells (e.g., HEK293, C2C12 myoblasts, or primary keratinocytes) in a 96-well plate at a density that allows for sub-confluency at the time of the experiment.
-
Treatment: Pre-incubate the cells with varying concentrations of rhMG53 or a control protein (e.g., BSA) in the culture medium for a specified period (e.g., 1 hour).
-
Induction of Membrane Damage:
-
Mechanical Damage: Add sterile glass microbeads to the wells and agitate the plate on a shaker for a defined time (e.g., 5-10 minutes) to induce mechanical stress.[17]
-
Electroporation: Subject the cells to a brief electrical pulse of a specific voltage and duration.
-
-
LDH Measurement:
-
Centrifuge the plate to pellet the cells and any debris.
-
Carefully collect a sample of the supernatant from each well.
-
Use a commercially available LDH cytotoxicity assay kit to measure the LDH activity in the supernatant according to the manufacturer's instructions.
-
L-arginine (e.g., 100 µM) can be added to a set of wells to induce maximal LDH release (positive control).
-
Calculate the percentage of LDH release relative to the positive control.
-
Ex Vivo Muscle Fiber Membrane Repair Assay (Laser Damage)
This assay directly visualizes and quantifies the ability of a muscle fiber to repair its membrane after focal damage.
-
Muscle Fiber Isolation: Isolate single flexor digitorum brevis (FDB) muscle fibers from mice.
-
Dye Incubation: Incubate the isolated fibers in a physiological solution containing a membrane-impermeant fluorescent dye, such as FM1-43 or propidium iodide.
-
Treatment: Add rhMG53 or a control protein to the incubation solution.
-
Laser-Induced Damage: Use a focused laser beam (e.g., from a confocal microscope) to create a small, localized injury on the sarcolemma of a single muscle fiber.
-
Image Acquisition: Immediately after laser irradiation, acquire a time-lapse series of fluorescence images of the injured fiber.
-
Quantification: Measure the change in intracellular fluorescence intensity over time. A slower rate and lower plateau of fluorescence increase indicate more efficient membrane repair. The change in fluorescence over baseline (ΔF/F0) is a common metric for quantification.[17]
In Vivo Ischemia-Reperfusion (I/R) Injury Model
This model mimics the tissue damage that occurs when blood flow is restored after a period of ischemia.
-
Animal Model: Use wild-type, mg53 knockout, or transgenic mice.
-
Surgical Procedure (e.g., hindlimb I/R):
-
Anesthetize the animal.
-
Make a small incision to expose the femoral artery.
-
Use a microvascular clamp to occlude the femoral artery, inducing ischemia in the hindlimb for a defined period (e.g., 1-3 hours).
-
Remove the clamp to allow reperfusion for a specified duration (e.g., 24-48 hours).
-
-
rhMG53 Administration: Administer rhMG53 intravenously (e.g., via tail vein injection) at a specific dose either before ischemia or at the onset of reperfusion.
-
Assessment of Injury:
-
Serum Creatine Kinase (CK): Collect blood samples at various time points after reperfusion and measure serum CK levels as an indicator of muscle damage.
-
Evans Blue Dye (EBD) Uptake: Inject EBD intravenously before sacrifice. EBD is a vital dye that binds to albumin and can only enter muscle fibers with damaged membranes. After sacrifice, dissect the muscles, and quantify EBD uptake either by imaging cryosections or by spectrophotometric analysis of extracted dye.
-
Histology: Perform histological analysis (e.g., H&E staining) on muscle sections to assess tissue morphology and signs of damage.
-
In Vitro Scratch Wound Healing Assay
This assay assesses the collective migration of a sheet of cells, mimicking the process of wound closure.
-
Cell Culture: Plate cells (e.g., 3T3 fibroblasts) in a multi-well plate and grow them to full confluency.
-
Creating the "Wound": Use a sterile pipette tip (e.g., p200) to create a straight "scratch" or cell-free gap in the confluent monolayer.[5][24]
-
Treatment: Wash the wells to remove detached cells and then add fresh culture medium containing rhMG53 or a control substance.
-
Image Acquisition: Immediately after creating the scratch (time 0), and at regular intervals thereafter (e.g., every 6-12 hours), capture images of the same region of the scratch using a phase-contrast microscope.
-
Quantification: Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure as the percentage of the initial area that has been repopulated by migrating cells over time.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Key signaling pathways modulated by MG53 in tissue regeneration.
Experimental Workflows
Caption: Workflow for key in vitro and ex vivo assays to assess MG53 function.
Conclusion and Future Directions
MG53 stands out as a potent endogenous mediator of tissue repair with broad therapeutic applicability. Its unique mechanism of action, targeting the fundamental process of cell membrane repair, offers a novel approach to treating a wide range of degenerative and acute injuries. The preclinical data are compelling, demonstrating efficacy in large animal models of clinically relevant conditions such as myocardial infarction and acute lung injury.
Future research should focus on several key areas:
-
Clinical Translation: The safety and efficacy of rhMG53 need to be evaluated in human clinical trials. The low immunogenic potential of rhMG53, being a naturally occurring human protein, is a significant advantage.[17]
-
Optimization of Delivery: While systemic administration has proven effective, targeted delivery strategies, such as the use of hydrogels for topical application, could enhance efficacy and reduce potential off-target effects.
-
Combination Therapies: Investigating the synergistic effects of rhMG53 with other regenerative therapies, such as stem cell-based approaches, could lead to more potent therapeutic outcomes.
-
Long-term Safety: While short-term administration appears safe, the long-term effects of sustained elevated levels of circulating MG53 need to be thoroughly investigated, particularly in the context of its E3 ligase activity and potential metabolic effects.
References
- 1. Mitsugumin 53 mitigation of ischemia–reperfusion injury in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. clyte.tech [clyte.tech]
- 6. researchgate.net [researchgate.net]
- 7. MG53 nucleates assembly of cell membrane repair machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Visualization of MG53-mediated cell membrane repair using in vivo and in vitro systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recombinant MG53 protein modulates therapeutic cell membrane repair in treatment of muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. moodle2.units.it [moodle2.units.it]
- 13. Amelioration of ischemia-reperfusion induced muscle injury by the recombinant human MG53 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulation of wound healing and scar formation by MG53 protein-mediated cell membrane repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Wound healing assay | Abcam [abcam.com]
- 16. MG53 suppresses NF-κB activation to mitigate age-related heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recombinant MG53 protein modulates therapeutic cell membrane repair in treatment of muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. frontiersin.org [frontiersin.org]
- 19. Cardioprotection of recombinant human MG53 protein in a porcine model of ischemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Treatment of acute lung injury by targeting MG53-mediated cell membrane repair - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protective role of MG53 against ischemia/reperfusion injury on multiple organs: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | MG53 Inhibits Necroptosis Through Ubiquitination-Dependent RIPK1 Degradation for Cardiac Protection Following Ischemia/Reperfusion Injury [frontiersin.org]
- 24. Modulation of Wound Healing and Scar Formation by MG53 Protein-mediated Cell Membrane Repair - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Intracellular Signaling Pathways Involving MG53 (TRIM72)
Audience: Researchers, scientists, and drug development professionals.
Version: 1.0
Executive Summary
Mitsugumin 53 (MG53), also known as TRIM72, is a muscle-specific tripartite motif-containing protein that has emerged as a critical regulator of diverse cellular processes.[1][2] Initially identified as an essential component of the cell membrane repair machinery, its functions are now known to extend to the intricate regulation of metabolic pathways, cell survival signaling, and tissue regeneration.[2][3] MG53 exerts its influence through two primary mechanisms: facilitating the physical repair of damaged cell membranes and acting as an E3 ubiquitin ligase to modulate the stability and function of key signaling proteins.[3][4] This technical guide provides an in-depth exploration of the core intracellular signaling pathways involving MG53, details common experimental protocols used in its study, presents quantitative data from key findings, and offers visual diagrams of these complex molecular interactions.
Core Signaling Pathways Involving MG53
MG53's functions are context-dependent, primarily revolving around its roles in membrane repair, cardioprotection, and as an E3 ligase targeting multiple substrates.
Cell Membrane Repair Pathway
One of the first and most established functions of MG53 is its central role in the repair of the sarcolemma in striated muscle cells following injury.[5] This rapid response is critical for cell survival and preventing the cascade of events leading to myopathy.[3][5]
Mechanism:
-
Injury Sensing: Damage to the plasma membrane exposes phosphatidylserine (PS) on the inner leaflet and allows the entry of the relatively oxidized extracellular environment.
-
Oxidation and Oligomerization: MG53 acts as an oxidation sensor. The change in the redox state upon injury triggers the oligomerization of MG53 monomers.[5][6]
-
Vesicle Nucleation: Oligomerized MG53, through its interaction with phosphatidylserine, nucleates the assembly of intracellular vesicles at the site of membrane damage.[5]
-
Patch Formation: The influx of extracellular Ca²⁺ facilitates the fusion of these vesicles with the plasma membrane, forming a "patch" that seals the lesion.[6][7] This process also involves other essential proteins like dysferlin and caveolin-3 (Cav-3).[3][7]
Negative Regulation of Insulin Signaling
MG53 functions as a RING-finger E3 ubiquitin ligase, a role that has significant implications for metabolic regulation. A primary and well-studied target is the Insulin Receptor Substrate 1 (IRS-1). However, it is critical to note that the physiological relevance of this pathway is debated, with some studies suggesting MG53 is not a critical regulator of systemic glucose homeostasis.[8][9][10]
Mechanism:
-
Interaction: MG53 directly interacts with IRS-1 in lipid rafts of the sarcolemma.
-
Ubiquitination: With the help of the E2-conjugating enzyme UBE2H, MG53 catalyzes the poly-ubiquitination of IRS-1.[11]
-
Degradation: The ubiquitinated IRS-1 is targeted for degradation by the 26S proteasome.
-
Downstream Effect: The reduction in IRS-1 levels leads to attenuated PI3K-Akt signaling upon insulin stimulation. This blunts the translocation of the glucose transporter GLUT4 to the plasma membrane, resulting in decreased glucose uptake into skeletal muscle. Chronic elevation of MG53 has been linked to insulin resistance in some models.[12]
References
- 1. Muscle multiorgan crosstalk with MG53 as a myokine for tissue repair and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dual function of MG53 in membrane repair and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MG53 nucleates assembly of cell membrane repair machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multi-Cellular Functions of MG53 in Muscle Calcium Signaling and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MG53 is not a critical regulator of insulin signaling pathway in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] MG53 is not a critical regulator of insulin signaling pathway in skeletal muscle | Semantic Scholar [semanticscholar.org]
- 10. Frontiers | MG53’s non-physiologic interaction with insulin receptor: lack of effect on insulin-stimulated Akt phosphorylation in muscle, heart and liver tissues [frontiersin.org]
- 11. MG53-induced IRS-1 ubiquitination negatively regulates skeletal myogenesis and insulin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Relationship Between Serum MG53 Levels and the Presence of Metabolic Syndrome and Its Components - PMC [pmc.ncbi.nlm.nih.gov]
The Conservation and Function of MG53 Homologues: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitsugumin 53 (MG53), also known as Tripartite Motif-Containing Protein 72 (TRIM72), is a pivotal protein in cellular repair and signaling, with significant therapeutic potential. As a member of the TRIM family of proteins, MG53 is distinguished by its crucial role in the repair of the plasma membrane in striated muscles and other tissues. Its function is highly conserved across a diverse range of species, underscoring its fundamental biological importance. This technical guide provides an in-depth exploration of MG53 homologues, detailing their sequence conservation, expression patterns, and the molecular mechanisms governing their function. We present detailed experimental protocols for the characterization of MG53, alongside visualizations of key signaling pathways to facilitate a deeper understanding and guide future research and drug development efforts.
Introduction to MG53 (TRIM72)
First identified in skeletal muscle, MG53 is a muscle-specific E3 ubiquitin ligase that has emerged as a master regulator of cell membrane repair.[1][2] Its expression is most abundant in cardiac and skeletal muscle, with lower levels detected in non-muscle tissues such as the lungs, kidneys, and cornea.[3][4] Structurally, MG53 possesses the characteristic TRIM protein architecture: a RING finger domain, a B-box domain, and a coiled-coil region at the N-terminus, complemented by a C-terminal SPRY domain.[3][5] This unique structure enables its multifaceted roles, from orchestrating the assembly of the membrane repair machinery to modulating critical signaling pathways.[6][7] The high degree of evolutionary conservation of MG53 across species highlights its essential, universal function in maintaining cellular integrity.[3]
Conservation and Expression of MG53 Homologues
The amino acid sequence of MG53 is remarkably conserved across the animal kingdom, indicating a strong evolutionary pressure to maintain its function. This conservation is particularly high among mammals.
Data Presentation: Sequence Identity and Expression
The following tables summarize the quantitative data on the sequence identity of MG53 protein homologues relative to the human sequence and their relative expression levels in various tissues.
Table 1: MG53 Protein Sequence Identity Relative to Human MG53
| Species | Common Name | Sequence Identity to Human MG53 (%) |
| Pongo abelii | Orangutan | 99.6%[1][8] |
| Gorilla gorilla | Gorilla | 99.4%[1][8] |
| Hylobates moloch | Gibbon | 99.2%[1][8] |
| Sus scrofa | Pig | ~94%[9][10] |
| Mus musculus | Mouse | High[11] |
| Rattus norvegicus | Rat | High[11] |
| Xenopus laevis | African Clawed Frog | Significant Homology[12] |
Table 2: Relative Expression Levels of MG53 Homologues
| Tissue | Expression Level | Species Studied |
| Skeletal Muscle | High | Human, Mouse, Rat[3][11] |
| Cardiac Muscle | High | Human, Mouse, Rat[3][11] |
| Lung | Low (~5% of skeletal muscle) | Mouse[3] |
| Kidney | Low (~2.5% of skeletal muscle) | Mouse[3] |
| Cornea | Low (Present in epithelia, tear film) | Human, Mouse[3] |
| Serum/Bloodstream | Variable (Secreted Myokine) | Mouse[13] |
Note: A study on transgenic mice (tPA-MG53) with sustained secretion of MG53 showed serum levels approximately 120-fold higher than wild-type littermates (5997.1 ± 2071.0 ng/ml vs. 50.4 ± 32.8 ng/ml).[13]
Core Signaling Pathways and Mechanisms
MG53's function is primarily centered on its ability to rapidly respond to cell membrane injury and to modulate key intracellular signaling cascades.
MG53-Mediated Cell Membrane Repair
The canonical function of MG53 is to orchestrate the repair of damaged cell membranes, a process vital for cell survival, particularly in mechanically stressed tissues like muscle.
Mechanism:
-
Injury Sensing: Upon membrane disruption, the intracellular reducing environment is exposed to the extracellular oxidizing milieu.[14]
-
Oligomerization: This redox change triggers the formation of MG53 oligomers through a critical cysteine residue (C242), creating a nucleation site.[3][14]
-
Vesicle Recruitment: MG53 binds to phosphatidylserine (PS), a phospholipid exposed at the injury site and present on intracellular vesicles.[6][14] This interaction tethers MG53-containing vesicles to the damaged area.
-
Repair Patch Formation: MG53 collaborates with other proteins, including caveolin-3 (Cav-3), dysferlin, and Polymerase I and transcript release factor (PTRF), to facilitate the trafficking and fusion of these vesicles at the injury site, forming a "patch" to reseal the membrane.[2][15] The final fusion step is dependent on local calcium influx.[5][14]
References
- 1. MG53 Regulates Membrane Budding and Exocytosis in Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. MG53, A Tissue Repair Protein with Broad Applications in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Dual function of MG53 in membrane repair and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recombinant MG53 protein modulates therapeutic cell membrane repair in treatment of muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene - TRIM72 [maayanlab.cloud]
- 8. MG53-induced IRS-1 ubiquitination negatively regulates skeletal myogenesis and insulin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MG53-induced IRS-1 ubiquitination negatively regulates skeletal myogenesis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MG53 as a Novel Therapeutic Protein to Treat Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. abc.cbi.pku.edu.cn [abc.cbi.pku.edu.cn]
- 13. Sustained elevation of MG53 in the bloodstream increases tissue regenerative capacity without compromising metabolic function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MG53 nucleates assembly of cell membrane repair machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Multi-Cellular Functions of MG53 in Muscle Calcium Signaling and Regeneration [frontiersin.org]
Post-translational modifications of MG53 protein
An In-depth Technical Guide to the Post-Translational Modifications of MG53
Introduction
Mitsugumin 53 (MG53), also known as TRIM72, is a muscle-specific protein belonging to the tripartite motif (TRIM) family.[1][2] Since its identification, MG53 has been recognized as a critical player in two major physiological processes: cell membrane repair and the regulation of insulin signaling.[3][4] It is predominantly expressed in striated muscles (skeletal and cardiac) but can be secreted as a myokine to act on distant tissues.[5][6] The diverse and sometimes opposing functions of MG53—promoting cell survival through membrane repair while contributing to insulin resistance—are intricately regulated by a series of post-translational modifications (PTMs).[7][8]
This technical guide provides a comprehensive overview of the key PTMs that govern MG53 function, including oxidation, phosphorylation, and its intrinsic E3 ubiquitin ligase activity. Understanding these modifications is crucial for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of MG53 in regenerative medicine, cardiovascular diseases, and metabolic disorders.
Oxidation: The "On Switch" for Membrane Repair
One of the first and most critical PTMs identified for MG53 is oxidation, which acts as a sensor for cellular injury.[9][10] In healthy cells, MG53 exists as a monomer in the reducing environment of the cytoplasm.[1] However, upon plasma membrane disruption, the intracellular environment is exposed to the oxidative extracellular space. This change in redox state triggers the functional activation of MG53.[10][11]
The key event in this process is the formation of a disulfide bond involving the cysteine residue at position 242 (Cys242).[9] This oxidation event initiates the oligomerization of MG53 monomers, a crucial step for its role in membrane repair.[9] The MG53 oligomers then translocate to the injury site, where they bind to phosphatidylserine exposed on the damaged membrane and recruit intracellular vesicles to form a repair patch.[10][12] This redox-dependent oligomerization is essential for nucleating the entire membrane repair machinery.[9]
Experimental Protocols: Studying MG53 Oxidation
-
Site-Directed Mutagenesis : To confirm the role of Cys242, a mutant form of MG53 where Cys242 is replaced with another amino acid (e.g., Alanine) is created. The membrane repair capacity of cells expressing this mutant is then compared to cells expressing wild-type MG53 using cell injury assays. A loss of function in the mutant indicates the critical role of the Cys242 residue.
-
Cell Injury and Translocation Assay : Cultured cells (e.g., C2C12 myoblasts) are transfected with fluorescently tagged MG53 (e.g., GFP-MG53). The plasma membrane is then mechanically damaged using a microelectrode or laser. The translocation of GFP-MG53 to the injury site is monitored via live-cell confocal microscopy. Pre-treatment with a reducing agent or using the C242A mutant can demonstrate the necessity of oxidation for this translocation.[9]
-
Oligomerization Analysis (Non-reducing SDS-PAGE) : Cell lysates containing MG53 are subjected to SDS-PAGE under non-reducing conditions (without β-mercaptoethanol or DTT). This preserves disulfide bonds. Western blotting for MG53 will show higher molecular weight bands corresponding to dimers and oligomers in response to oxidative stress, which would be absent under reducing conditions.
Phosphorylation: A Switch for E3 Ligase Activity
While oxidation governs MG53's repair function, phosphorylation is a key PTM that regulates its E3 ubiquitin ligase activity, which is central to its role in metabolic pathways.[7] Mass spectrometry analyses of MG53 from murine skeletal muscle and overexpressed human MG53 in HEK293 cells have identified several potential phosphorylation sites.[7]
Table 1: Identified Phosphorylation Sites on MG53
| Phosphorylated Residue | Species | Method of Identification | Reference |
|---|---|---|---|
| Serine 2/13 | Human (in HEK293) | Mass Spectrometry | [7] |
| Serine 189 | Human (in HEK293) | Mass Spectrometry | [7] |
| Serine 255 (S255) | Human, Mouse | Mass Spectrometry | [7] |
| Serine 307 | Human, Mouse | Mass Spectrometry |[7] |
Among these, phosphorylation at Serine 255 (S255) has been identified as a critical prerequisite for MG53's E3 ligase function.[7] This phosphorylation is mediated by Glycogen Synthase Kinase 3 Beta (GSK3β).[7][13] In conditions of insulin resistance and diabetes, GSK3β activity is often augmented. This leads to increased phosphorylation of MG53 at S255, which enhances its ability to bind and ubiquitinate its targets (the insulin receptor and IRS1), thereby further impairing insulin sensitivity.[7] This creates a vicious cycle in the pathogenesis of metabolic disorders.[7]
Importantly, mutating S255 to Alanine (S255A) eliminates the E3 ligase activity of MG53 while preserving its beneficial cell-protective and membrane repair functions.[7]
Experimental Protocols: Investigating MG53 Phosphorylation
-
Mass Spectrometry : To identify phosphorylation sites, endogenous MG53 is immunoprecipitated from tissue lysates (e.g., murine skeletal muscle) or from cells overexpressing MG53. The purified protein is digested (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify phosphopeptides and map the exact sites of modification.[7]
-
In Vitro Kinase Assay : Recombinant MG53 protein (wild-type and S255A mutant) is incubated with active recombinant GSK3β in the presence of ATP. The phosphorylation of MG53 is then assessed by Western blotting using a phospho-specific antibody or by detecting the incorporation of radiolabeled ATP (γ-³²P-ATP).
-
Phos-tag™ SDS-PAGE : This technique can be used to separate phosphorylated proteins from their non-phosphorylated counterparts. Lysates from cells under different conditions (e.g., with or without a GSK3β inhibitor) are run on a Phos-tag™ acrylamide gel. Phosphorylated MG53 will migrate more slowly, allowing for quantification of the phosphorylation status.
Ubiquitination: MG53 as an E3 Ligase
MG53 contains a RING finger domain at its N-terminus, which confers E3 ubiquitin ligase activity.[1][4] This function is central to its role in metabolic regulation. MG53 targets the insulin receptor (IR) and insulin receptor substrate 1 (IRS1) for ubiquitin-dependent degradation by the proteasome.[14][15][16]
By promoting the degradation of these key components of the insulin signaling pathway, elevated levels or activity of MG53 lead to impaired insulin signal transduction in skeletal muscle, contributing to the development of insulin resistance and metabolic syndrome.[4][8][14] The E2 ligase UBE2H has been identified as a partner for MG53 in mediating IRS-1 ubiquitination.[4]
This detrimental metabolic function can be uncoupled from its beneficial membrane repair function. A single point mutation in the RING domain, Cysteine-14 to Alanine (C14A), creates an "E3 ligase-dead" mutant of MG53.[13][17] This C14A mutant is incapable of ubiquitinating IR and IRS1 but fully retains its ability to facilitate membrane repair, making it a promising therapeutic candidate.[16][17][18]
Table 2: Effects of MG53 E3 Ligase Activity on Insulin Signaling Components
| Condition | Target Protein | Effect on Ubiquitination | Effect on Protein Level | Reference |
|---|---|---|---|---|
| MG53 Overexpression | IR, IRS1 | Increased | Decreased | [14][15] |
| MG53 Ablation (Knockout) | IR, IRS1 | Decreased | Preserved/Increased | [14][15] |
| MG53-C14A Mutant | IR, IRS1 | No significant increase | No significant change | [13][16] |
| Proteasome Inhibition | IR, IRS1 | (Ubiquitination occurs) | Degradation is blocked |[4][15] |
References
- 1. frontiersin.org [frontiersin.org]
- 2. Cardiac effects and clinical applications of MG53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dual function of MG53 in membrane repair and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscle multiorgan crosstalk with MG53 as a myokine for tissue repair and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MG53, A Tissue Repair Protein with Broad Applications in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blocking MG53S255 Phosphorylation Protects Diabetic Heart From Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MG53 is a double-edged sword for human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redox-dependent oligomerization through a leucine zipper motif is essential for MG53-mediated cell membrane repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective role of MG53 against ischemia/reperfusion injury on multiple organs: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | MG53/TRIM72: multi-organ repair protein and beyond [frontiersin.org]
- 13. Prohibiting MG53 Phosphorylation Optimizes its therapeutic Potential in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Central role of E3 ubiquitin ligase MG53 in insulin resistance and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. MG53 E3 Ligase–Dead Mutant Protects Diabetic Hearts From Acute Ischemic/Reperfusion Injury and Ameliorates Diet-Induced Cardiometabolic Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MG53 E3 Ligase-Dead Mutant Protects Diabetic Hearts From Acute Ischemic/Reperfusion Injury and Ameliorates Diet-Induced Cardiometabolic Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The TRIM Family and MG53: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the Tripartite Motif (TRIM) family of proteins, with a specific focus on Mitsugumin 53 (MG53), also known as TRIM72. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the structure, function, signaling pathways, and experimental methodologies related to these proteins.
Introduction to the TRIM Family of Proteins
The Tripartite Motif (TRIM) family is a large and diverse group of proteins characterized by a conserved N-terminal TRIM motif.[1] This motif consists of three distinct domains: a RING (Really Interesting New Gene) finger domain, one or two B-box domains, and a coiled-coil region.[1][2] The C-terminal region of TRIM proteins is variable and is used to classify them into different subfamilies.[2][3] This variability in the C-terminus contributes to the wide range of cellular functions attributed to this protein family.[4]
Structure and Classification:
The defining feature of the TRIM family is the N-terminal RBCC (RING, B-box, Coiled-Coil) motif.[2]
-
RING Domain: This zinc-finger motif confers E3 ubiquitin ligase activity to most TRIM proteins, enabling them to mediate the transfer of ubiquitin to specific substrate proteins.[2]
-
B-box Domains: These are also zinc-binding domains that are thought to be involved in protein-protein interactions and modulating the E3 ligase activity of the RING domain.[5]
-
Coiled-Coil Domain: This region is responsible for the homo- or hetero-oligomerization of TRIM proteins, which is often crucial for their function and subcellular localization.[5][6]
-
C-terminal Domain: The high variability of this domain allows for the classification of the TRIM family into 11 subfamilies.[3] Common C-terminal domains include the SPRY domain, which is involved in substrate recognition.[7]
The TRIM family is broadly split into two groups based on their C-terminal domain structure and genomic organization. Group 1 members possess a variety of C-terminal domains, while Group 2 members have a C-terminal SPRY domain.[1]
Functions of TRIM Proteins:
TRIM proteins are involved in a vast array of cellular processes, including:
-
Innate Immunity: Many TRIM proteins are induced by interferons and play critical roles in antiviral defense by recognizing viral components and modulating immune signaling pathways.[2][8][9] They can act as pattern recognition receptors and regulate key signaling molecules in pathways like those involving Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs).[2][8]
-
Ubiquitination: As E3 ubiquitin ligases, TRIM proteins are central to the ubiquitin-proteasome system, targeting proteins for degradation and regulating their stability, localization, and activity.[10]
-
Cancer Biology: Aberrant expression or function of TRIM proteins has been implicated in various cancers. They can act as either oncogenes or tumor suppressors by regulating signaling pathways involved in cell proliferation, apoptosis, and metastasis, such as the p53 and NF-κB pathways.[1][11][12]
-
Cellular Housekeeping: TRIM proteins are also involved in processes like autophagy, cell cycle control, and DNA repair.[13]
MG53 (TRIM72): A Multifunctional TRIM Protein
Mitsugumin 53 (MG53), also known as TRIM72, is a member of the TRIM family predominantly expressed in striated muscle, including skeletal and cardiac muscle.[14] It has a molecular weight of approximately 53 kDa and consists of 477 amino acids.[14] MG53 plays a crucial role in cellular repair and has been implicated in various physiological and pathological processes.
Structure of MG53
MG53 possesses the characteristic N-terminal TRIM motif (RING, B-box, and coiled-coil domains) and a C-terminal SPRY domain.[7] The RING domain confers E3 ubiquitin ligase activity, while the SPRY domain is responsible for recognizing and binding to specific protein substrates.[7]
Dual Functions of MG53
MG53 is a unique protein with two well-established and distinct functions:
1. Cell Membrane Repair:
MG53 is a critical component of the machinery that repairs damage to the cell membrane.[15] Upon injury to the sarcolemma of muscle cells, MG53 is rapidly recruited to the site of damage.[3] This process is initiated by the exposure of phosphatidylserine on the inner leaflet of the cell membrane at the injury site.[3] MG53 then nucleates the formation of a repair patch by facilitating the trafficking and fusion of intracellular vesicles to seal the membrane breach.[3] This function is essential for maintaining the integrity of muscle cells, and its absence leads to progressive myopathy.[3]
2. E3 Ubiquitin Ligase Activity and Insulin Signaling:
The RING domain of MG53 functions as an E3 ubiquitin ligase, targeting specific proteins for ubiquitination and subsequent degradation by the proteasome.[16][17] Notably, MG53 has been shown to target key components of the insulin signaling pathway, including the insulin receptor (IR) and insulin receptor substrate 1 (IRS-1).[16][17] By promoting their degradation, elevated levels of MG53 can lead to insulin resistance, a hallmark of type 2 diabetes.[16] This has positioned MG53 as a potential therapeutic target for metabolic diseases.[16]
Quantitative Data
The following tables summarize key quantitative data related to MG53.
Table 1: MG53 Expression Levels
| Tissue/Cell Type | Relative Expression Level | Reference |
| Skeletal Muscle | High | [14] |
| Cardiac Muscle | High | [14] |
| Lung | Low (~5% of skeletal muscle) | [14][18] |
| Kidney | Low | [14] |
| Cornea | Low | [14] |
| Human Corneal Epithelial Cells (hCEC) | Detected | [19] |
Table 2: MG53 Protein Half-Life
| Condition | Half-Life | Reference |
| Intravenous injection of rhMG53 (1 mg/kg) in bloodstream | ~1 hour | [18] |
| PEGylated rhMG53 | Increased circulating half-life | [20] |
| Intracellular MG53 | Not explicitly quantified, but degradation is influenced by self-ubiquitination. | [21] |
Table 3: MG53 Binding Affinities
| Binding Partner | Reported Kd | Method | Reference |
| Insulin Receptor (Extracellular Domain) | 8 nM | Biacore | [1] |
| Insulin Receptor (Extracellular Domain) | >480 nM | Biacore | [2][6][7][22] |
Note: The conflicting data on the binding affinity of MG53 to the insulin receptor highlights an area of active research and debate in the field.
Signaling Pathways
MG53 is involved in several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
Figure 1: MG53-Mediated Cell Membrane Repair Pathway.
Figure 2: MG53's Negative Regulation of Insulin Signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of TRIM proteins and MG53.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
This protocol is used to determine if two proteins physically interact within a cell.[23][24][25][26]
Materials:
-
Cell Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors).
-
Antibody specific to the "bait" protein.
-
Protein A/G magnetic beads or agarose resin.
-
Wash Buffer (e.g., cell lysis buffer with lower detergent concentration).
-
Elution Buffer (e.g., 2x Laemmli sample buffer).
-
Western blot reagents.
Procedure:
-
Cell Lysis:
-
Culture and treat cells as required for the experiment.
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube. This step removes proteins that non-specifically bind to the beads.
-
-
Immunoprecipitation:
-
Add the primary antibody against the bait protein to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Remove the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer. After each wash, pellet the beads and discard the supernatant.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in elution buffer (e.g., 2x Laemmli sample buffer).
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them for SDS-PAGE.
-
-
Analysis:
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting using an antibody against the suspected interacting "prey" protein. The presence of a band for the prey protein indicates an interaction.
-
Figure 3: Co-Immunoprecipitation Experimental Workflow.
In Vitro Ubiquitination Assay
This assay is used to determine if a TRIM protein has E3 ligase activity and can ubiquitinate a specific substrate protein in a cell-free system.[27][28][29][30][31]
Materials:
-
Recombinant E1 activating enzyme.
-
Recombinant E2 conjugating enzyme (e.g., UBE2H for MG53).[32]
-
Recombinant, purified TRIM protein (E3 ligase).
-
Recombinant, purified substrate protein.
-
Ubiquitin.
-
ATP.
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).
-
SDS-PAGE and Western blot reagents.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in the reaction buffer: E1 enzyme, E2 enzyme, ubiquitin, and ATP.
-
Add the substrate protein and the E3 ligase (TRIM protein).
-
As a negative control, set up a parallel reaction without the E3 ligase.
-
-
Incubation:
-
Incubate the reaction mixture at 30-37°C for 1-2 hours.
-
-
Termination:
-
Stop the reaction by adding 2x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
-
Analysis:
-
Resolve the reaction products by SDS-PAGE.
-
Perform a Western blot using an antibody against the substrate protein.
-
A high molecular weight smear or laddering of the substrate protein in the presence of the E3 ligase indicates polyubiquitination.
-
Figure 4: In Vitro Ubiquitination Assay Workflow.
Laser-Induced Cell Membrane Injury Assay
This method is used to create a precise wound in the plasma membrane of a single cell to study the dynamics of membrane repair.[33][34][35][36][37]
Materials:
-
Cultured cells grown on glass-bottom dishes.
-
A confocal or two-photon microscope equipped with a UV or pulsed infrared laser for ablation.
-
A fluorescent dye that is membrane-impermeable and fluoresces upon entering the cell (e.g., FM 1-43 or propidium iodide).
-
Imaging medium.
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes and culture to the desired confluency.
-
If studying protein translocation, transfect cells with a fluorescently tagged protein of interest (e.g., GFP-MG53).
-
-
Imaging Setup:
-
Replace the culture medium with imaging medium containing the fluorescent dye.
-
Mount the dish on the microscope stage.
-
-
Laser Ablation:
-
Identify a target cell and focus on the plasma membrane.
-
Use the laser to create a small, localized wound in the membrane. The laser power and duration should be optimized to create a consistent but non-lethal injury.
-
-
Time-Lapse Imaging:
-
Immediately after wounding, acquire a time-lapse series of images to monitor the influx of the fluorescent dye and, if applicable, the recruitment of fluorescently tagged proteins to the injury site.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the dye inside the cell over time. A rapid increase followed by a plateau indicates successful wounding and subsequent membrane repair.
-
Track the fluorescence intensity of the tagged protein at the wound site to measure its recruitment kinetics.
-
Conclusion
The TRIM family of proteins represents a large and functionally diverse group of E3 ubiquitin ligases that are integral to a multitude of cellular processes. MG53 (TRIM72) stands out as a fascinating member of this family due to its dual roles in cell membrane repair and the regulation of insulin signaling. Understanding the intricate molecular mechanisms governing the functions of TRIM proteins, and MG53 in particular, is crucial for developing novel therapeutic strategies for a wide range of diseases, including muscular dystrophies, metabolic disorders, and cancer. The experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers dedicated to advancing our knowledge in this exciting and rapidly evolving field.
References
- 1. TRIMming Down Hormone-Driven Cancers: The Biological Impact of TRIM Proteins on Tumor Development, Progression and Prognostication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | MG53/TRIM72: multi-organ repair protein and beyond [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Different subcellular localisations of TRIM22 suggest species-specific function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The E3-ligase TRIM family of proteins regulates signaling pathways triggered by innate immune pattern-recognition receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Roles of TRIMs in Antiviral Innate Immune Signaling [frontiersin.org]
- 9. TRIM27 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 10. TRIM PROTEINS AS RING FINGER E3 UBIQUITIN LIGASES - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Frontiers | The roles and targeting options of TRIM family proteins in tumor [frontiersin.org]
- 12. TRIM25, TRIM28 and TRIM59 and Their Protein Partners in Cancer Signaling Crosstalk: Potential Novel Therapeutic Targets for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of TRIM family proteins in the regulation of cancer stem cell self‐renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MG53/TRIM72: multi-organ repair protein and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MG53, A Tissue Repair Protein with Broad Applications in Regenerative Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Central role of E3 ubiquitin ligase MG53 in insulin resistance and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Sustained elevation of MG53 in the bloodstream increases tissue regenerative capacity without compromising metabolic function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. biorxiv.org [biorxiv.org]
- 21. DSpace [kb.osu.edu]
- 22. journals.asm.org [journals.asm.org]
- 23. assaygenie.com [assaygenie.com]
- 24. youtube.com [youtube.com]
- 25. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 26. bitesizebio.com [bitesizebio.com]
- 27. pubcompare.ai [pubcompare.ai]
- 28. docs.abcam.com [docs.abcam.com]
- 29. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 32. Mitsugumin 53 (MG53) Ligase Ubiquitinates Focal Adhesion Kinase during Skeletal Myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Laser induced wounding of the plasma membrane and methods to study the repair process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Imaging Cell Membrane Injury and Subcellular Processes Involved in Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Cell Membrane Repair Assay Using a Two-photon Laser Microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Cell Membrane Repair Assay Using a Two-photon Laser Microscope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. pubcompare.ai [pubcompare.ai]
Methodological & Application
Application Notes and Protocols for the Production of Recombinant Human MG53 (rhMG53)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the production, purification, and quality control of recombinant human Mitsugumin 53 (rhMG53), a protein with significant therapeutic potential in regenerative medicine.
Introduction
Mitsugumin 53 (MG53), also known as TRIM72, is a tripartite motif family protein primarily expressed in striated muscle tissues. It plays a crucial role in cell membrane repair, making it a promising therapeutic agent for a variety of conditions involving cellular injury, including muscular dystrophy, cardiac ischemia, lung injury, and dermal wounds.[1][2][3][4][5] Recombinant human MG53 (rhMG53) has been shown to facilitate membrane repair when applied extracellularly, highlighting its potential for protein-based therapies.[3] This document outlines the protocols for producing high-purity, functional rhMG53.
Production and Purification of rhMG53
The production of rhMG53 can be achieved using various expression systems, with Escherichia coli being a common and effective choice due to the absence of post-translational modifications like glycosylation on the native MG53 protein.[1] Alternative systems such as mammalian (CHO) and insect (Sf9) cells can also be utilized, particularly for large-scale production where endotoxin removal is a critical consideration.[1]
Quantitative Data Summary
The following table summarizes key quantitative data associated with rhMG53 production and application, compiled from various studies.
| Parameter | Value | Expression System/Assay | Reference |
| Purity | > 97% | E. coli with HPLC purification | [1][6] |
| Induction Concentration | 1 mM IPTG | E. coli (M15 strain) | [1] |
| Induction Time & Temperature | 4 hours at 16°C | E. coli (M15 strain) | [1] |
| In Vitro Protective Dose | 30 µg/mL | HEK293 cells against electric field damage | [1] |
| In Vivo Muscle Injection Dose | 20 µg/mL | Mouse gastrocnemius muscle | [1] |
| Topical Cream Concentration | 1.5 and 10 mg/oz | Diabetic mouse model of chronic wounds | [7] |
| Systemic Dose (IV) | 0.2 or 1 mg/kg | Porcine model of acute lung injury | [5] |
Experimental Protocols
Recombinant Human MG53 Production in E. coli
This protocol details the expression and purification of rhMG53 using an E. coli expression system with a polyhistidine (His-tag) or Maltose Binding Protein (MBP-tag) for affinity purification.[1]
1.1. Expression Vector
-
The human MG53 cDNA is cloned into a suitable E. coli expression vector (e.g., pET or pMAL series) containing a polyhistidine (6xHis) or MBP tag at the N- or C-terminus. A thrombin or TEV protease cleavage site can be engineered between the tag and MG53 for tag removal after purification.
1.2. Transformation
-
Transform the expression vector into a suitable E. coli host strain, such as M15 or BL21(DE3).
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection and incubate overnight at 37°C.
1.3. Expression
-
Inoculate a single colony into 50 mL of LB broth with the selective antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Cool the culture to 16°C and induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.
-
Continue to incubate the culture for 4 hours at 16°C with shaking.[1]
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
1.4. Cell Lysis
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, and protease inhibitors).
-
Incubate with 1 mg/mL lysozyme for 30 minutes on ice.[1]
-
Sonicate the cell suspension on ice to further disrupt the cells and shear DNA.
-
Solubilize the lysate with 1% digitonin for 30 minutes on ice.[1]
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.
1.5. Affinity Purification
-
Load the clarified supernatant onto a pre-equilibrated Ni-NTA (for His-tagged protein) or amylose resin (for MBP-tagged protein) column. HisTrap FF or MBP Trap HP immunoaffinity columns are suitable choices.[1]
-
Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole for Ni-NTA or without maltose for amylose resin) to remove non-specifically bound proteins.
-
Elute the bound rhMG53 with elution buffer (lysis buffer with 250-500 mM imidazole for Ni-NTA or with 10 mM maltose for amylose resin).
1.6. High-Performance Liquid Chromatography (HPLC)
-
For higher purity, further purify the eluted protein using an AKTAxpress HPLC system or equivalent.[1]
-
Gel filtration chromatography can be used to remove aggregates and for buffer exchange.
1.7. Quality Control
-
Assess the purity of the final protein product by SDS-PAGE and Coomassie blue staining. Purity should exceed 97%.[1]
-
Confirm the identity of the protein by Western blot using an anti-MG53 antibody.
-
Measure the protein concentration using a Bradford or BCA assay.
-
Perform an endotoxin test to ensure low levels of endotoxin, especially for in vivo applications.
1.8. Storage
-
The purified rhMG53 can be lyophilized for long-term storage and reconstituted in a physiological saline solution before use.[1]
Visualizations
rhMG53 Production and Purification Workflow
Caption: Workflow for recombinant human MG53 production and purification.
MG53-Mediated Membrane Repair Signaling Pathway
Caption: Signaling pathway of rhMG53 in cell membrane repair.
References
- 1. Recombinant MG53 protein modulates therapeutic cell membrane repair in treatment of muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Wound Healing and Scar Formation by MG53 Protein-mediated Cell Membrane Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recombinant MG53 protein modulates therapeutic cell membrane repair in treatment of muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing Membrane Repair Using Recombinant MG53/TRIM72 (rhMG53) Reduces Neurotoxicity in Alzheimer’s Disease Models [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Recombinant Human MG53 Protein Protects Against Alkaline-Induced Corneal Injuries in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Measuring MG53 Levels in Plasma: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, accurate quantification of Mitsugumin 53 (MG53) in plasma is crucial for understanding its role in various physiological and pathological processes, including tissue repair and metabolic diseases. This document provides detailed application notes and protocols for the measurement of MG53 levels in plasma using common laboratory techniques.
MG53, also known as TRIM72, is a protein primarily expressed in striated muscle that plays a key role in cell membrane repair. Its presence in the bloodstream has led to its classification as a myokine, a cytokine produced and released by muscle cells. Circulating MG53 is implicated in systemic tissue repair and has been investigated as a potential biomarker and therapeutic agent for a variety of conditions.
Data Presentation: Quantitative Levels of MG53 in Plasma/Serum
The concentration of MG53 in plasma or serum can vary depending on the species, physiological condition, and the methodology used for measurement. The following table summarizes reported MG53 levels from various studies.
| Species | Condition | Measurement Method | Reported Concentration | Citation(s) |
| Human | Healthy Controls | ELISA | 43.5 (IQR: 23.7–74.4) pg/mL | [1] |
| Human | Hemodialysis Patients | ELISA | 24.9 (IQR: 16.1–40.1) pg/mL | [1] |
| Human | Metabolic Syndrome | ELISA | No significant difference from healthy controls | [2] |
| Mouse | Wild-Type | Western Blot & ELISA | ~50.4 ± 32.8 ng/mL | |
| Mouse | Transgenic (sustained high MG53) | Western Blot & ELISA | ~5997.1 ± 2071.0 ng/mL | [3] |
| Mouse | Wild-Type (Resting) | Western Blot | Detectable | [4] |
| Mouse | Wild-Type (Post-exercise) | Western Blot | Increased levels compared to resting | [4] |
| Mouse | mdx (Dystrophic) | Western Blot | Higher levels than wild-type at rest | [4] |
Experimental Protocols
Accurate measurement of plasma MG53 requires careful sample handling and optimized protocols. Below are detailed methodologies for Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Mass Spectrometry.
Protocol 1: Quantification of MG53 in Plasma by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying specific proteins in a sample. Commercial ELISA kits for human MG53 are available and are a common choice for this application.
Materials:
-
Human MG53 ELISA Kit (e.g., Cusabio Cat# CSB-EL024511HU)[5]
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Absorbent paper
-
Tubes for dilution
Protocol (based on a typical commercial kit):
-
Sample Preparation:
-
Collect whole blood into tubes containing an anticoagulant (EDTA, heparin, or citrate).
-
Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[6]
-
Carefully collect the plasma supernatant.
-
If not assayed immediately, aliquot and store samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[6]
-
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare wash buffer, standards, and other working solutions as per the kit manufacturer's instructions. A typical standard curve for a human MG53 ELISA might include concentrations of 1600, 800, 400, 200, 100, 50, and 25 pg/mL, with a zero standard (0 pg/mL).
-
-
Assay Procedure:
-
Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.
-
Cover with the provided adhesive strip and incubate for 2 hours at 37°C.
-
Aspirate the liquid from each well.
-
Add 100 µL of Biotin-antibody working solution to each well.
-
Cover and incubate for 1 hour at 37°C.
-
Aspirate and wash each well three times with 200 µL of wash buffer.
-
Add 100 µL of HRP-avidin working solution to each well.
-
Cover and incubate for 1 hour at 37°C.
-
Aspirate and wash each well five times with 200 µL of wash buffer.
-
Add 90 µL of TMB Substrate to each well.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the optical density (OD) of each well within 5 minutes at 450 nm.
-
-
Calculation of Results:
-
Create a standard curve by plotting the mean OD for each standard on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the concentration of MG53 in the samples.
-
Experimental Workflow for ELISA
ELISA workflow for MG53 quantification.
Protocol 2: Detection of MG53 in Plasma by Western Blotting (Optimized for Low Abundance)
Western blotting can be used for the semi-quantitative detection of MG53 in plasma. Due to the low abundance of MG53 and the high abundance of other plasma proteins like albumin, this protocol requires optimization.
Materials:
-
SDS-PAGE apparatus and reagents
-
Protein transfer system (e.g., semi-dry or wet transfer)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against MG53
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation:
-
Collect plasma as described in the ELISA protocol.
-
Determine the total protein concentration of the plasma samples using a BCA or Bradford assay.
-
For each sample, mix 30-50 µg of total protein with 4X SDS sample buffer.
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured samples and a protein molecular weight marker onto an SDS-polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane. PVDF is recommended for low-abundance proteins due to its higher binding capacity.
-
Use a wet or semi-dry transfer system according to the manufacturer's protocol.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-MG53 antibody diluted in blocking buffer. The optimal dilution should be determined experimentally, but a starting point of 1:1000 is common. Incubate overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Experimental Workflow for Western Blotting
Western blot workflow for MG53 detection.
Protocol 3: Absolute Quantification of MG53 in Plasma by Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS), particularly with multiple reaction monitoring (MRM), allows for highly specific and absolute quantification of proteins in complex mixtures like plasma.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)
-
Stable isotope-labeled (SIL) peptide standards for MG53
-
LC columns and solvents
Protocol:
-
Sample Preparation and Digestion:
-
Collect plasma as previously described.
-
Denature, reduce, and alkylate the plasma proteins. This typically involves treatment with urea, DTT, and iodoacetamide.[1]
-
Digest the proteins into peptides using trypsin.
-
Spike the digested sample with a known amount of a stable isotope-labeled (SIL) synthetic peptide corresponding to a unique tryptic peptide of MG53. This serves as an internal standard.
-
-
LC-MS/MS Analysis:
-
Separate the peptides using reverse-phase liquid chromatography.
-
Analyze the eluted peptides using a triple quadrupole mass spectrometer operating in MRM mode.
-
In MRM, the mass spectrometer is programmed to specifically detect the precursor ion of the target MG53 peptide and its SIL counterpart, and then fragment them to produce specific product ions. The instrument then monitors these specific precursor-product ion transitions.[7][8]
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for the endogenous MG53 peptide and the SIL internal standard.
-
Calculate the ratio of the peak area of the endogenous peptide to the SIL peptide.
-
Determine the absolute concentration of the MG53 peptide in the sample by comparing this ratio to a standard curve generated with known concentrations of the non-labeled peptide and a fixed concentration of the SIL peptide.
-
Convert the peptide concentration to the protein concentration based on the molecular weight of MG53.
-
Experimental Workflow for LC-MS/MS
LC-MS/MS workflow for MG53 quantification.
Signaling Pathways Involving Circulating MG53
Circulating MG53 is thought to act as a myokine, influencing distant tissues. One of the proposed, though debated, mechanisms involves its interaction with the insulin receptor.
MG53 as a Myokine and its Interaction with the Insulin Receptor
As a secreted protein, MG53 can circulate in the bloodstream and exert effects on various tissues. Some studies suggest that extracellular MG53 can bind to the insulin receptor, potentially modulating insulin signaling. This interaction is an area of active research, with some studies indicating an inhibitory effect on the insulin signaling pathway.
Proposed signaling of circulating MG53.
References
- 1. Multiple Reaction Monitoring-Mass Spectrometry Enables Robust Quantitation of Plasma Proteins Regardless of Whole Blood Processing Delays That May Occur in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Western Blot Protocol | Proteintech Group [ptglab.com]
- 5. research.rug.nl [research.rug.nl]
- 6. Optimization of western blotting for the detection of proteins of different molecular weight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of MRM-Based Assays for the Absolute Quantitation of Plasma Proteins | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the MG53 Knockout Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the MG53 knockout (KO) mouse model and its applications in various research fields. Detailed protocols for key experiments are included to facilitate the use of this valuable research tool.
Introduction to MG53
Mitsugumin 53 (MG53), also known as TRIM72, is a member of the tripartite motif-containing (TRIM) family of proteins.[1] It is predominantly expressed in striated muscles (skeletal and cardiac) and plays a crucial role in cell membrane repair.[2][3] Upon membrane damage, MG53 is recruited to the injury site, where it facilitates the assembly of a repair patch, thereby protecting cells from death and promoting tissue regeneration.[2][4] The MG53 knockout mouse model, which lacks functional MG53, has been instrumental in elucidating the physiological roles of MG53 and its therapeutic potential in a variety of disease contexts.
Applications of the MG53 Knockout Mouse Model
The MG53 KO mouse model is a powerful tool for investigating cellular repair mechanisms and the pathophysiology of diseases characterized by membrane injury. Key research applications include:
-
Tissue Repair and Regenerative Medicine: Investigating the role of MG53 in the repair of various tissues, including skeletal muscle, heart, lung, and kidney.[5][6]
-
Metabolic Diseases: Studying the controversial role of MG53 in insulin signaling and the development of metabolic disorders such as diabetes.[7][8][9][10]
-
Cancer Research: Exploring the potential tumor suppressor functions of MG53 in various cancer types.[11][12][13]
Application 1: Tissue Repair and Regenerative Medicine
MG53 KO mice exhibit increased susceptibility to tissue damage and impaired regenerative capacity, making them an ideal model to study the mechanisms of tissue repair.
Quantitative Data Summary: Tissue Injury Phenotypes
| Parameter | Wild-Type (WT) Mice | MG53 KO Mice | Condition | Reference |
| Skeletal Muscle Injury | ||||
| Centrally Nucleated Fibers (10-11 months) | 1.25 ± 0.00% | 5.47 ± 0.01% | Aging | [14] |
| Muscle Fiber Diameter (10-11 months) | 37.9 ± 0.5 µm | 32.1 ± 0.3 µm | Aging | [14] |
| Evans Blue Dye Influx after Exercise | Minimal Staining | Extensive Staining | Downhill Running | [14] |
| Cardiac Ischemia-Reperfusion (I/R) Injury | ||||
| Myocardial Infarct Size | 31.73 ± 2.11% | 42.32 ± 3.06% | 30 min Ischemia / 30 min Reperfusion | [15] |
| TUNEL-positive Nuclei | 9.14 ± 1.17% | 15.64 ± 1.60% | 30 min Ischemia / 30 min Reperfusion | [15] |
| EBD-positive Cardiomyocytes | 44.23 ± 8.18% | 69.62 ± 5.94% | I/R Injury | [15] |
| Lung Injury | ||||
| Survival Rate after I/R Injury | Higher | Lower | 1h Ischemia / 1h Reperfusion | [13] |
| CD45+ Leukocyte Infiltration | Lower | Increased | Influenza Infection | [16] |
| IFNβ Production (Lung) | Lower | Increased | Influenza Infection | [16] |
Experimental Protocols
This protocol describes a method to induce skeletal muscle injury in mice using a treadmill, which is particularly effective in revealing the muscle pathology in MG53 KO mice.
Materials:
-
Rodent treadmill with adjustable speed and incline
-
Lane dividers
-
Feces collection tray
Procedure:
-
Acclimation:
-
For 3 consecutive days prior to the experiment, acclimate the mice to the treadmill.
-
Place each mouse in a separate lane.
-
Allow the mice to stand on the stationary belt for 2 minutes.
-
Run the treadmill at a low speed (e.g., 4 m/min) for 2 minutes.
-
Gradually increase the speed to a moderate pace (e.g., 8 m/min) for 8 minutes.
-
-
Forced Downhill Running (to induce injury):
-
Set the treadmill to a 15° downhill incline.
-
Place the mice in their respective lanes.
-
Start the treadmill at a speed of 12-15 m/min.
-
Run the mice for 30 minutes.
-
-
Exhaustion Test (to assess exercise capacity):
-
Set the treadmill to an initial speed of 10 m/min for 5 minutes.
-
Increase the speed by 2 m/min every 2 minutes.
-
Continue until the mouse reaches exhaustion, defined as the inability to remain on the belt despite encouragement.
-
Record the time, distance, and final speed.
-
This protocol measures the extent of muscle membrane damage by quantifying the extravasation of EBD into muscle fibers.
Materials:
-
Evans Blue Dye (EBD) solution (2% in sterile saline)
-
Syringes and needles for intravenous or intraperitoneal injection
-
Dissection tools
-
Formamide
-
Spectrophotometer
Procedure:
-
EBD Injection:
-
Inject EBD solution (4 mL/kg body weight) into the mice via the tail vein or intraperitoneally.
-
Allow the dye to circulate for 3 to 24 hours.
-
-
Tissue Collection:
-
Anesthetize the mice and perfuse transcardially with ice-cold PBS to remove intravascular EBD.
-
Dissect the muscles of interest (e.g., gastrocnemius, tibialis anterior).
-
-
EBD Extraction:
-
Weigh the muscle tissue.
-
Homogenize the tissue in formamide.
-
Incubate the homogenate at 55°C for 24 hours to extract the dye.
-
Centrifuge the samples to pellet tissue debris.
-
-
Quantification:
-
Measure the absorbance of the supernatant at 620 nm.
-
Calculate the amount of EBD per gram of tissue using a standard curve.
-
Signaling Pathway
Application 2: Metabolic Diseases
The role of MG53 in metabolic diseases is complex and somewhat controversial. Some studies suggest that elevated MG53 contributes to insulin resistance, while others have not observed this effect. The MG53 KO mouse is a critical tool for dissecting these discrepancies.
Quantitative Data Summary: Metabolic Phenotypes
| Parameter | Wild-Type (WT) Mice | MG53 KO Mice | Condition | Reference |
| High-Fat Diet (HFD) | ||||
| Body Weight | Increased | No significant difference | HFD-fed | [7][10] |
| Glucose Tolerance | Impaired | Mitigated impairment | HFD-fed | [10] |
| Insulin Resistance | Increased | Mitigated resistance | HFD-fed | [10] |
| db/db Mice | ||||
| Serum MG53 Levels | 20-40 ng/ml | N/A | Normal | [17] |
| Serum MG53 Levels (db/db) | Diminished | N/A | Diabetic | [17] |
| Glucose Handling | Unchanged | Unchanged | db/db background | [4][18] |
| Insulin Signaling | Unchanged | Unchanged | db/db background | [4] |
Experimental Protocol
This protocol is used to determine if MG53 physically interacts with components of the insulin signaling pathway, such as the insulin receptor (IR) and insulin receptor substrate 1 (IRS-1).
Materials:
-
Tissue or cell lysates
-
Co-IP lysis buffer
-
Antibodies against MG53, IR, and IRS-1
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lysate Preparation:
-
Harvest cells or tissues and lyse them in Co-IP lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with magnetic beads.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-MG53) overnight at 4°C with gentle rotation.
-
Add magnetic beads and incubate for 1-2 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads using elution buffer.
-
Denature the samples and run them on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with antibodies against the suspected interacting proteins (e.g., anti-IR, anti-IRS-1).
-
Signaling Pathway
Application 3: Cancer Research
Recent studies have suggested that MG53 may act as a tumor suppressor. MG53 KO mice often exhibit accelerated tumor growth in various cancer models.
Quantitative Data Summary: Cancer Phenotypes
| Parameter | Wild-Type (WT) Mice | MG53 KO Mice | Cancer Model | Reference |
| Pancreatic Cancer | ||||
| Tumor Weight (28 days) | Lower | Significantly greater | Orthotopic KPC cells | [19] |
| Tumor Volume (3 weeks) | Lower | Faster growth | Subcutaneous KPC xenografts | [19] |
| Colorectal Cancer | ||||
| Tumor Progression | Less severe | More severe | AOM/DSS induction | [20] |
| Non-Small Cell Lung Cancer (NSCLC) | ||||
| Tumor Growth | Slower | Aggressive growth | Allograft transplantation | [21] |
Experimental Workflow
Concluding Remarks
The MG53 knockout mouse model is an invaluable resource for the scientific community. Its applications span across multiple fields, from fundamental studies of cell membrane repair to the development of novel therapeutics for a wide range of diseases. The protocols and data presented here serve as a guide for researchers to effectively utilize this model in their investigations.
References
- 1. ahajournals.org [ahajournals.org]
- 2. mirandagrounds.com [mirandagrounds.com]
- 3. MG53, A Tissue Repair Protein with Broad Applications in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubcompare.ai [pubcompare.ai]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Comparison Evans Blue Injection Routes: Intravenous vs. Intraperitoneal, for Measurement of Blood-Brain Barrier in a Mice Hemorrhage Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Video: Inducing Ischemia-reperfusion Injury in the Mouse Ear Skin for Intravital Multiphoton Imaging of Immune Responses [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. Protective role of MG53 against ischemia/reperfusion injury on multiple organs: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ahajournals.org [ahajournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Cardiac effects and clinical applications of MG53 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MG53, A Tissue Repair Protein with Broad Applications in Regenerative Medicine [mdpi.com]
- 19. MG53 suppresses tumor growth via transcriptional inhibition of KIF11 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Is MG53 a potential therapeutic target for cancer? [frontiersin.org]
- 21. MG53 suppresses tumor progression and stress granule formation by modulating G3BP2 activity in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Elucidating the Multifaceted Roles of MG53 Using CRISPR-Cas9 Gene Editing
Audience: Researchers, scientists, and drug development professionals.
Introduction Mitsugumin 53 (MG53), also known as TRIM72, is a muscle-specific tripartite motif-containing protein that has emerged as a critical player in cellular physiology and disease.[1][2] Initially identified as an essential component of the cell membrane repair machinery, its functions are now known to extend to the regulation of insulin signaling, cardioprotection, and tissue regeneration.[3][4][5] The CRISPR-Cas9 system offers a powerful and precise method for targeted gene knockout, enabling researchers to dissect the specific contributions of MG53 to these diverse biological processes.[6][7] This document provides detailed protocols for using CRISPR-Cas9 to generate MG53 knockout models and perform key functional assays, summarizes quantitative data from relevant studies, and illustrates the key signaling pathways involving MG53.
Key Functions of MG53 Investigated with CRISPR-Cas9
Genetic ablation of MG53 using CRISPR-Cas9 or in knockout animal models has been instrumental in confirming its primary functions:
-
Cell Membrane Repair: MG53 is a cornerstone of the membrane repair process. Following membrane damage, MG53 detects the oxidative environment at the injury site and nucleates the formation of a repair patch by recruiting intracellular vesicles.[1][8][9] Genetic knockout of MG53 leads to defective membrane resealing, resulting in progressive myopathy and increased susceptibility to injury.[8]
-
Insulin Signaling and Metabolism: MG53 functions as an E3 ligase that targets the Insulin Receptor Substrate 1 (IRS-1) for ubiquitination and subsequent proteasomal degradation.[1] This action negatively regulates the insulin signaling pathway.[1][2] However, the role of MG53 as a critical driver of systemic insulin resistance is debated, with some studies showing that MG53 knockout mice do not exhibit significant changes in glucose tolerance.[10][11]
-
Cardioprotection: CRISPR-Cas9-mediated knockout studies have revealed a vital role for MG53 in the heart. MG53 protects cardiac tissue against ischemia-reperfusion (I/R) injury.[12][13] One key mechanism is the inhibition of necroptosis, a form of programmed cell death. MG53 acts as an E3 ligase for Receptor-Interacting Protein Kinase 1 (RIPK1), promoting its degradation and thereby suppressing the necroptotic pathway.[6][12][14]
Quantitative Data Summary
The following tables summarize quantitative findings from studies utilizing MG53 knockout models to assess its function.
Table 1: Impact of MG53 Knockout on Ischemia-Reperfusion Injury in Mouse Hearts
| Parameter | Wild-Type (WT) | mg53-/- (Knockout) | Percentage Change | Reference |
| Myocardial Infarct Area (%) | 16.3% | 33.7% | +106.7% | [12] |
| Area at Risk (%) | 46.3% | 40.4% | -12.7% (Not Significant) | [12] |
Table 2: Effect of MG53 on Insulin Signaling Components
| Condition | Target Protein | Observation | Reference |
| MG53 Overexpression (C2C12 cells) | IRS-1 | Decreased protein level | [1] |
| MG53 Knockdown (C2C12 cells) | IRS-1 | Increased protein level | [1] |
| MG53 Knockout (mouse skeletal muscle) | IRS-1 | Increased protein level | [1] |
| rhMG53 Treatment (human skeletal muscle cells) | Insulin Response (Akt phosphorylation) | No alteration | [10] |
Experimental Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key experimental and biological processes.
Caption: Workflow for generating and validating MG53 knockout cells for functional studies.
References
- 1. Dual function of MG53 in membrane repair and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recombinant MG53 protein modulates therapeutic cell membrane repair in treatment of muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MG53, A Tissue Repair Protein with Broad Applications in Regenerative Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. MG53 Inhibits Necroptosis Through Ubiquitination-Dependent RIPK1 Degradation for Cardiac Protection Following Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is CRISPR-Cas9? | How does CRISPR-Cas9 work? [yourgenome.org]
- 8. MG53 nucleates assembly of cell membrane repair machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MG53 nucleates assembly of cell membrane repair machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MG53 is not a critical regulator of insulin signaling pathway in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MG53 Does Not Manifest the Development of Diabetes in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | MG53 Inhibits Necroptosis Through Ubiquitination-Dependent RIPK1 Degradation for Cardiac Protection Following Ischemia/Reperfusion Injury [frontiersin.org]
- 13. Cardioprotection of recombinant human MG53 protein in a porcine model of ischemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in the Study of MG53 in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MG53 Antibody in Western Blot and Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
MG53 (Mitsugumin 53), also known as TRIM72, is a muscle-specific protein belonging to the tripartite motif-containing (TRIM) family of proteins.[1][2] It plays a crucial role in cell membrane repair, a vital process for maintaining the integrity of terminally differentiated cells like cardiomyocytes and skeletal muscle cells.[1][2] Beyond its function in membrane repair, MG53 is implicated in various signaling pathways, including those involved in cardioprotection and metabolic regulation.[1][2][3] As an E3 ligase, MG53 can mediate the degradation of proteins such as the insulin receptor and insulin receptor substrate-1 (IRS-1), thereby influencing insulin sensitivity.[2][3] Given its multifaceted roles in both physiological and pathological processes, the accurate detection and localization of MG53 are critical for research in cardiac diseases, metabolic disorders, and regenerative medicine.
These application notes provide detailed protocols for the use of anti-MG53 antibodies in two common immunoassays: Western Blot (WB) and Immunohistochemistry (IHC).
Data Presentation
Recommended Antibody Dilutions and Starting Conditions
The following table summarizes recommended starting dilutions and conditions for anti-MG53 antibodies in Western Blot and Immunohistochemistry applications, based on information from various suppliers and publications. It is important to note that optimal conditions should be determined empirically for each specific antibody, sample type, and experimental setup.
| Application | Species Reactivity | Positive Control Tissues/Cells | Recommended Antibody Dilution | Key Protocol Parameters |
| Western Blot (WB) | Human, Mouse, Rat | C2C12 (differentiated), Mouse Heart, Skeletal Muscle, HCT116, RD | 1:500 - 1:2000 | Lysate Amount: 20-60 µg per lane.[4][5] Blocking: 5% non-fat dry milk in TBST for 1 hour.[6] Primary Antibody Incubation: Overnight at 4°C. |
| Immunohistochemistry (IHC) - Frozen Sections (IHC-Fr) | Mouse, Rat | Mouse Skeletal Muscle, Rat Skeletal Muscle | 1:100 | Fixation: 4% Paraformaldehyde (PFA). Permeabilization: 0.2% Triton X-100. Primary Antibody Incubation: 60 minutes at room temperature. |
| Immunohistochemistry (IHC) - Paraffin-Embedded Sections (IHC-P) | Human | Human Skeletal Muscle | 3-5 µg/ml | Antigen Retrieval: Heat-induced epitope retrieval (HIER) with citrate buffer (pH 6.0).[7] |
Signaling Pathway
MG53 is a key player in multiple signaling cascades. The diagram below illustrates its involvement in cardioprotective pathways (RISK and SAFE), insulin signaling, and the Nrf2 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. MG53: Biological Function and Potential as a Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual function of MG53 in membrane repair and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-MG53 Antibody (A329603) | Antibodies.com [antibodies.com]
- 5. researchgate.net [researchgate.net]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Anti-MG53 Antibody (A84884) | Antibodies.com [antibodies.com]
Application Notes: Live-Cell Imaging of MG53-Mediated Membrane Repair
Introduction
Mitsugumin 53 (MG53), a muscle-specific tripartite motif-containing protein (TRIM72), is a critical component of the cell membrane repair machinery.[1][2][3] Its primary function is to nucleate the assembly of a repair patch at sites of membrane disruption, a process vital for cell survival, particularly in mechanically stressed tissues like skeletal and cardiac muscle.[1][4][5] Live-cell imaging techniques are indispensable for elucidating the dynamic spatiotemporal regulation of MG53-mediated membrane repair. These notes provide an overview of the applications and methodologies for visualizing this fundamental cellular process.
Principle of MG53-Mediated Repair
The repair process initiated by MG53 involves several key steps. Upon membrane injury, the exposure of the cell's reducing intracellular environment to the oxidizing extracellular space triggers the oligomerization of MG53.[1] This oligomerization is a critical activation step, leading to the recruitment of MG53-containing vesicles to the injury site.[1][2] MG53 interacts with phosphatidylserine, a lipid component of intracellular vesicles, facilitating their translocation.[1][2] The influx of extracellular calcium (Ca2+) then promotes the fusion of these vesicles with the plasma membrane, effectively sealing the breach.[1][2]
Applications in Research and Drug Development
-
Elucidating Molecular Mechanisms: Live-cell imaging allows for the real-time visualization of MG53 translocation, vesicle trafficking, and repair patch formation, providing insights into the molecular choreography of membrane resealing.[6][7][8]
-
Disease Modeling: Researchers can study how mutations in MG53 or associated proteins affect membrane repair, offering a window into the pathophysiology of diseases like muscular dystrophy and cardiomyopathy.[3][9]
-
Therapeutic Screening: The live-cell imaging platform serves as a powerful tool for screening and validating therapeutic compounds that enhance or restore MG53-mediated membrane repair. Recombinant human MG53 (rhMG53) has shown promise in preclinical models for treating various injuries.[3][10][11]
-
Toxicology and Cell Injury Studies: This methodology can be used to assess the impact of various stressors, toxins, or pathological conditions on cell membrane integrity and the capacity for repair.[11][12]
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on MG53-mediated membrane repair.
Table 1: Quantification of Membrane Repair Capacity
| Cell/Tissue Type | Injury Method | Assay | Key Finding | Reference |
| mg53-/- myotubes | UV-laser damage | FM4-64 dye entry | Significantly increased FM4-64 influx compared to wild-type, indicating defective repair. | [1] |
| HEK293 cells expressing RFP-MG53 | Electroporation | LDH release assay | Significantly reduced lactate dehydrogenase (LDH) release compared to control cells. | [3] |
| mg53-/- muscle fibers | UV-laser damage | FM1-43 dye entry | Increased dye entry preventable by the application of recombinant MG53 protein. | [3] |
| Human keratinocytes | Microbead-induced | LDH release assay | Recombinant human MG53 (rhMG53) provided dose-dependent protection against damage. | [10] |
| APP/PS1 mouse brain slices | Laser membrane damage | Fluorescence recovery | rhMG53 treatment significantly increased membrane repair capacity in this Alzheimer's model. | [11] |
Table 2: Temporal Dynamics of MG53 Translocation
| Cell Type | Injury Method | Measurement | Time to Peak Accumulation | Reference |
| mg53-/- myotubes expressing GFP-MG53 | Microelectrode penetration | GFP-MG53 fluorescence at the injury site | ~70 seconds | [1] |
| C2C12 cells expressing RFP-MG53 & Annexin-V-GFP | Microelectrode penetration | Co-localization of RFP-MG53 and Annexin-V-GFP | Parallel increases observed | [1] |
| Human bronchial epithelial cells expressing GFP-MG53 | Microelectrode penetration | GFP-MG53 accumulation at the injury site | Time-dependent increase | [12] |
| Primary cultured VICs expressing GFP-MG53 | Microelectrode penetration | GFP-MG53 translocation to the injury site | Rapid movement observed | [13] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: MG53-mediated membrane repair signaling pathway.
Caption: Experimental workflow for live-cell imaging.
Experimental Protocols
Protocol 1: Live-Cell Imaging of GFP-MG53 Translocation Following Laser-Induced Membrane Injury
This protocol describes the visualization of MG53 recruitment to a defined site of membrane damage using a laser-scanning confocal microscope.
Materials:
-
Cells of interest (e.g., C2C12 myoblasts, HEK293) cultured on glass-bottom dishes.
-
Plasmid DNA encoding a fluorescently tagged MG53 (e.g., GFP-MG53).
-
Transfection reagent (e.g., Lipofectamine).
-
Live-cell imaging medium (e.g., Tyrode's buffer with 2.5 mM Ca2+).[8]
-
Laser-scanning confocal microscope equipped with a UV laser for inducing damage and appropriate lasers for exciting the fluorescent tag (e.g., 488 nm for GFP).
-
Live-cell incubation chamber for maintaining temperature (37°C) and CO2.
Procedure:
-
Cell Transfection: 24 hours prior to imaging, transfect the cells with the GFP-MG53 plasmid according to the manufacturer's protocol.[8][12]
-
Microscope Setup: Mount the glass-bottom dish with transfected cells onto the confocal microscope stage within the live-cell chamber. Allow the cells to equilibrate.
-
Cell Selection: Identify a healthy, transfected cell expressing moderate levels of GFP-MG53.
-
Pre-Injury Imaging: Acquire a baseline image of the GFP-MG53 distribution within the cell.
-
Laser-Induced Injury: Use the microscope's UV laser to irradiate a small region of interest (e.g., 5x5 pixels) on the plasma membrane for a short duration (e.g., 5 seconds) to induce localized damage.[14]
-
Time-Lapse Imaging: Immediately following the laser pulse, begin acquiring a time-lapse series of images (e.g., one frame every 1.54 seconds) to monitor the translocation of GFP-MG53 to the site of injury.[8]
-
Data Analysis: Quantify the change in fluorescence intensity at the injury site over time. This can be expressed as ΔF/F0, where F0 is the initial fluorescence and ΔF is the change in fluorescence at each time point.[8][14]
Protocol 2: Membrane Permeability Assay using FM4-64 Dye
This protocol quantifies membrane integrity by measuring the influx of the fluorescent dye FM4-64 into the cytoplasm following injury. FM4-64 is a lipophilic styryl dye that is non-fluorescent in aqueous solution but becomes intensely fluorescent upon binding to lipids, making it an excellent marker for membrane damage.[15][16]
Materials:
-
Isolated muscle fibers or cultured cells on glass-bottom dishes.
-
Live-cell imaging medium.
-
FM4-64 dye (stock solution in DMSO).[15]
-
Laser-scanning confocal microscope with a UV laser and appropriate filters for FM4-64 (excitation/emission ~515/640 nm).[17]
Procedure:
-
Preparation: Prepare the cells or isolated muscle fibers in a glass-bottom dish.
-
Dye Loading: Add FM4-64 dye to the imaging medium to a final concentration of 2.5-5 µM.
-
Microscope Setup: Place the dish on the confocal microscope stage.
-
Baseline Imaging: Select a region of interest and acquire a baseline image before inducing damage.
-
Induce Injury: Use a UV laser to damage a specific area of the cell membrane as described in Protocol 1.
-
Time-Lapse Imaging: Acquire a time-lapse series of images to monitor the influx of FM4-64 into the cell at the site of injury.
-
Quantification: Measure the increase in intracellular fluorescence over time to quantify the extent of membrane damage and the efficiency of repair.[10][14] Cells with efficient repair mechanisms will show limited and transient dye entry.[1]
Protocol 3: Microelectrode-Induced Injury for Live-Cell Imaging
This method provides a mechanical means of inducing membrane damage and is suitable for observing the rapid recruitment of repair machinery.
Materials:
-
Cells cultured on a glass-bottom dish.
-
GFP-MG53 transfected cells.
-
Glass micropipettes with a fine tip.
-
Micromanipulator (3-axis).
-
Laser-scanning confocal microscope.
Procedure:
-
Setup: Mount the cell dish on the microscope and position the micropipette using the micromanipulator, bringing the tip close to the target cell.[8]
-
Pre-Injury Imaging: Capture an image of the cell before injury.
-
Induce Injury: Carefully advance the micropipette to penetrate the cell membrane and then quickly retract it.[8][10]
-
Post-Injury Imaging: Immediately begin time-lapse imaging to capture the dynamic translocation of GFP-MG53 to the wound site.[8][12]
-
Analysis: Analyze the resulting image series to determine the kinetics of MG53 accumulation at the injury site.
References
- 1. MG53 nucleates assembly of cell membrane repair machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual function of MG53 in membrane repair and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recombinant MG53 protein modulates therapeutic cell membrane repair in treatment of muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MG53-mediated cell membrane repair protects against acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visualization of MG53-mediated cell membrane repair using in vivo and in vitro systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Visualization of MG53-mediated Cell Membrane Repair Using in vivo and in vitro Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Membrane Repair Defects in Muscular Dystrophy Are Linked to Altered Interaction between MG53, Caveolin-3, and Dysferlin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of Wound Healing and Scar Formation by MG53 Protein-mediated Cell Membrane Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing Membrane Repair Using Recombinant MG53/TRIM72 (rhMG53) Reduces Neurotoxicity in Alzheimer’s Disease Models [mdpi.com]
- 12. MG53 as a Novel Therapeutic Protein to Treat Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Zinc Binding to MG53 Protein Facilitates Repair of Injury to Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. FM4-64 | Styrene Dye | Endocytosis and Exocytosis Research | TargetMol [targetmol.com]
- 17. FM™ 4-64 Dye (N-(3-Triethylammoniumpropyl)-4-(6-(4-(Diethylamino) Phenyl) Hexatrienyl) Pyridinium Dibromide) 10 x 100 μg [thermofisher.com]
Application Notes & Protocols: Therapeutic Applications of Recombinant Human Mitsugumin 53 (rhMG53) in Animal Models
Introduction
Mitsugumin 53 (MG53), also known as TRIM72, is a muscle-specific tripartite motif-containing (TRIM) family protein integral to the cell membrane repair machinery.[1][2] While its native expression is primarily restricted to skeletal and cardiac muscle, the recombinant human form of the protein (rhMG53) has demonstrated broad therapeutic potential in a variety of preclinical animal models.[2][3] Extracellularly administered rhMG53 can target sites of injury, facilitate the repair of damaged cell membranes, and modulate signaling pathways involved in tissue regeneration and inflammation.[1][4][5] This document provides a summary of its applications, quantitative data from key studies, and detailed experimental protocols for its use in animal models.
Mechanism of Action: Cell Membrane Repair
The primary therapeutic action of rhMG53 is the targeted repair of plasma membrane disruptions. Upon injury, phosphatidylserine (PS), a lipid normally found on the inner leaflet of the plasma membrane, becomes exposed on the cell surface.[1] Circulating rhMG53 recognizes and binds to this exposed PS, acting as a nucleation point for the assembly of a repair patch, thereby restoring membrane integrity and preventing cell death.[1][6]
References
- 1. Recombinant MG53 protein modulates therapeutic cell membrane repair in treatment of muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MG53, A Tissue Repair Protein with Broad Applications in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Modulation of wound healing and scar formation by MG53 protein-mediated cell membrane repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Lentiviral-Mediated MG53 Overexpression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitsugumin 53 (MG53), also known as TRIM72, is a crucial protein in cell membrane repair and has emerged as a significant player in various cellular processes, including insulin signaling and cardioprotection.[1][2] Its multifaceted role in tissue regeneration and protection against injury makes it a compelling target for therapeutic development.[3][4][5] Lentiviral vectors offer a robust and efficient method for achieving stable, long-term overexpression of MG53 in a variety of cell types, facilitating in-depth functional studies and the development of novel therapeutic strategies.[6]
These application notes provide a comprehensive guide for utilizing lentiviral vectors to overexpress MG53. Detailed protocols for vector production, cell transduction, and subsequent functional analyses are provided to enable researchers to effectively investigate the roles of MG53 in cellular physiology and disease models.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of MG53 overexpression. While direct quantitative data from lentiviral-mediated MG53 overexpression is limited in the literature, this section presents relevant data from studies using other methods, such as transgenic models and recombinant protein administration, to provide an indication of the expected functional outcomes.
Table 1: Effects of MG53 Overexpression on Cardioprotective Signaling Pathways
| Target Protein | Cell/Tissue Type | Overexpression Method | Fold Change in Phosphorylation (vs. Control) | Reference |
| Akt | Cardiomyocytes | Adeno-associated virus (AAV) | Increased | [7] |
| GSK3β | Cardiomyocytes | Adeno-associated virus (AAV) | Increased | [7] |
| ERK1/2 | Cardiomyocytes | Adeno-associated virus (AAV) | Increased | [7] |
| p-p65/total p65 | Aged Mouse Hearts | Recombinant human MG53 (rhMG53) | Ratio changed from 4.15 to 2.27 | [8] |
Table 2: Effects of MG53 on Cellular Viability and Injury
| Assay | Cell/Tissue Type | Treatment/Condition | Outcome | Reference |
| Cell Viability | Human iPSC-derived Cardiomyocytes | Doxycycline-induced MG53 expression + H₂O₂ | Significant increase in survival | [9] |
| LDH Release | Rat Lung Epithelial Cells | rhMG53 + Mechanical Injury | Dose-dependent reduction in LDH release | [10] |
| Creatine Kinase Release | mdx mice | rhMG53 + Exercise | Significantly decreased | [11] |
| Infarct Size | Porcine Model of I/R Injury | rhMG53 | Significantly reduced |
Experimental Protocols
Protocol 1: Production of High-Titer MG53 Lentivirus
This protocol outlines the steps for producing replication-incompetent lentivirus carrying the MG53 gene in HEK293T cells using a second-generation packaging system.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid encoding human MG53 with a puromycin resistance gene (e.g., pLVX-puro-hMG53)
-
Lentiviral packaging plasmid (e.g., psPAX2)
-
Lentiviral envelope plasmid (e.g., pMD2.G)
-
High-glucose DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
0.45 µm PVDF syringe filters
-
Sterile centrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed 5 x 10⁶ HEK293T cells in a 10 cm dish in complete DMEM. Cells should be approximately 70-80% confluent at the time of transfection.
-
Plasmid DNA Preparation: In a sterile tube, prepare the plasmid DNA mixture. A commonly used ratio for the transfer, packaging, and envelope plasmids is 4:3:1. For a 10 cm dish, use a total of 10-15 µg of DNA.
-
Transfection:
-
Dilute the plasmid DNA mixture in 500 µL of Opti-MEM.
-
In a separate tube, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Incubation and Medium Change: Incubate the cells at 37°C in a 5% CO₂ incubator. After 12-16 hours, carefully aspirate the medium and replace it with 10 mL of fresh, pre-warmed complete DMEM.
-
Virus Harvest:
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a sterile 15 mL conical tube.
-
Add 10 mL of fresh complete DMEM to the cells and return them to the incubator.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.
-
-
Virus Filtration and Storage:
-
Centrifuge the collected supernatant at 500 x g for 10 minutes to pellet any cell debris.
-
Filter the supernatant through a 0.45 µm PVDF syringe filter.
-
Aliquot the viral supernatant and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Lentiviral Transduction of Target Cells for MG53 Overexpression
This protocol describes the transduction of target cells (e.g., C2C12 myoblasts or neonatal rat ventricular cardiomyocytes) with the produced MG53 lentivirus.
Materials:
-
Target cells (e.g., C2C12 myoblasts, neonatal rat ventricular cardiomyocytes)
-
MG53 lentiviral supernatant
-
Complete growth medium for the target cells
-
Polybrene (8 mg/mL stock solution)
-
Puromycin
Procedure:
-
Cell Seeding: The day before transduction, seed the target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.[12]
-
Transduction:
-
On the day of transduction, remove the growth medium from the cells.
-
Prepare the transduction medium by adding the MG53 lentiviral supernatant to fresh complete growth medium. The multiplicity of infection (MOI) should be optimized for each cell type, but a starting range of 1-10 is recommended.
-
Add Polybrene to the transduction medium to a final concentration of 4-8 µg/mL to enhance transduction efficiency.[3]
-
Add the transduction medium to the cells.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 12-24 hours.
-
Medium Change: After the incubation period, remove the transduction medium and replace it with fresh complete growth medium.
-
Selection of Stable Cells (Optional):
-
To generate a stable cell line, begin selection with puromycin 48-72 hours post-transduction.
-
The optimal concentration of puromycin must be determined by a kill curve for each cell type, but a starting range of 1-10 µg/mL is common.[13][14][15][16][17]
-
Replace the medium with fresh medium containing puromycin every 2-3 days until non-transduced control cells are all killed.
-
Expand the surviving puromycin-resistant cells, which now stably overexpress MG53.
-
Protocol 3: Western Blot Analysis of MG53 Overexpression
This protocol is for confirming and quantifying the overexpression of MG53 protein in transduced cells.
Materials:
-
Transduced and control cell lysates
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against MG53
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MG53 antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize to the loading control.
Protocol 4: Lactate Dehydrogenase (LDH) Assay for Cell Injury
This assay measures the release of LDH from damaged cells, providing a quantitative measure of cell injury.
Materials:
-
MG53-overexpressing and control cells
-
Cell culture medium
-
Agent to induce cell injury (e.g., H₂O₂, mechanical stress)
-
LDH Cytotoxicity Assay Kit
Procedure:
-
Cell Treatment: Plate the MG53-overexpressing and control cells in a 96-well plate. Induce cell injury using the desired method. Include untreated control wells (spontaneous LDH release) and wells treated with a lysis buffer (maximum LDH release).[18][19]
-
Sample Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Assay:
-
Carefully transfer the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which normalizes the LDH release from treated cells to the spontaneous and maximum release controls.
Visualizations
The following diagrams illustrate key signaling pathways involving MG53 and the experimental workflow for lentiviral-mediated overexpression.
References
- 1. Lentiviral transduction of neonatal rat ventricular myocytes preserves ultrastructural features of genetically modified cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lentiviral vector-mediated expression of GFP or Kir2.1 alters the electrophysiology of neonatal rat ventricular myocytes without inducing cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. worthington-biochem.com [worthington-biochem.com]
- 4. Modeling Myotonic Dystrophy 1 in C2C12 Myoblast Cells [jove.com]
- 5. Lentivirus Production | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 6. Protective role of MG53 against ischemia/reperfusion injury on multiple organs: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multi-Cellular Functions of MG53 in Muscle Calcium Signaling and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Treatment of acute lung injury by targeting MG53-mediated cell membrane repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. google.com [google.com]
- 12. researchgate.net [researchgate.net]
- 13. How much antibiotic required for stable cell selection? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 14. tools.mirusbio.com [tools.mirusbio.com]
- 15. invivogen.com [invivogen.com]
- 16. gentarget.com [gentarget.com]
- 17. stemcell.com [stemcell.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. media.cellsignal.com [media.cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Recombinant MG53 Protein Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the purification of recombinant MG53 protein, particularly focusing on the challenge of low yield.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter during your MG53 purification experiments.
Problem: Low or no expression of MG53 protein.
-
Possible Cause: Suboptimal induction conditions.
-
Solution: Optimize the concentration of the inducer (e.g., IPTG) and the induction time and temperature. For MG53 expressed in E. coli strain M15, optimal expression has been observed with 1 mM IPTG for 4 hours at 16°C[1]. Lowering the induction temperature can often enhance the solubility of the expressed protein[2].
-
Possible Cause: Codon usage of the MG53 gene is not optimized for the expression host.
-
Solution: If expressing human MG53 in E. coli, consider synthesizing a codon-optimized version of the gene to match the codon bias of E. coli. This can significantly improve translational efficiency.
-
Possible Cause: The protein is toxic to the host cells.
-
Solution: Use a lower induction temperature and a shorter induction time. You can also try a different expression vector with a weaker promoter to reduce the expression level and minimize toxicity.
Problem: MG53 is expressed but found in insoluble inclusion bodies.
-
Possible Cause: High expression rate leads to protein misfolding and aggregation.
-
Solution: Lower the induction temperature (e.g., 16-20°C) and reduce the inducer concentration. Slower expression rates can promote proper protein folding[2]. A short cold shock at 4°C for 1 hour before induction can also sometimes improve solubility.
-
Possible Cause: The protein has long hydrophobic stretches prone to aggregation.
-
Solution: Consider co-expressing with molecular chaperones to assist in proper folding. Alternatively, express MG53 with a highly soluble fusion tag, such as Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST), which can improve the solubility of the fusion protein.
-
Solution: If optimizing expression conditions fails, the protein can be purified from inclusion bodies under denaturing conditions. This involves solubilizing the inclusion bodies with strong denaturants like 8 M urea or 6 M guanidinium hydrochloride, followed by a refolding process.
Problem: Low recovery of MG53 after affinity chromatography.
-
Possible Cause: Inefficient cell lysis.
-
Solution: Ensure complete cell lysis to release the protein. Sonication or high-pressure homogenization are effective methods. The addition of lysozyme (1 mg/ml) and DNase I can improve lysis efficiency by breaking down the cell wall and reducing viscosity from DNA release, respectively[1].
-
Possible Cause: The affinity tag is inaccessible or cleaved.
-
Solution: Check the integrity of your purified protein by SDS-PAGE and Western blot. If degradation is an issue, add protease inhibitors to your lysis buffer and keep the samples on ice or at 4°C throughout the purification process. If the tag is inaccessible, consider moving the tag to the other terminus of the protein.
-
Possible Cause: Suboptimal binding or elution conditions.
-
Solution: Ensure the pH of your buffers is appropriate for the affinity tag used. For His-tagged proteins, a pH of 7.5-8.0 is recommended for binding. Optimize the concentration of the elution agent (e.g., imidazole for His-tags). A gradient elution can help determine the optimal concentration for eluting the target protein while minimizing the co-elution of contaminants.
Frequently Asked Questions (FAQs)
Q1: What is the best expression system for recombinant MG53?
A1: Escherichia coli is a commonly used and effective system for producing recombinant human MG53 (rhMG53) as its primary amino acid sequence does not have sites for glycosylation or other post-translational modifications that would require a eukaryotic system[1]. Strains like M15 have been successfully used[1]. However, for applications requiring secreted protein or to avoid potential endotoxin contamination, mammalian (e.g., CHO) or insect (e.g., Sf9) cell expression systems can also be utilized[1].
Q2: Which affinity tag should I use for MG53 purification?
A2: Both polyhistidine (His-tag) and Maltose Binding Protein (MBP-tag) have been successfully used to purify soluble MG53 from E. coli[1]. The choice of tag can depend on the desired purity, yield, and downstream application. The following table summarizes the characteristics of some common affinity tags.
Q3: My MG53 protein tends to aggregate. What can I do?
A3: MG53 aggregation can be a challenge. To mitigate this, try expressing the protein at a lower temperature (e.g., 16°C) to slow down protein synthesis and allow more time for proper folding[1]. Using a solubility-enhancing fusion tag like MBP can also be beneficial. Additionally, ensure that your lysis and purification buffers are optimized for stability, which may include the addition of glycerol (5-10%) or non-ionic detergents. A single amino acid substitution, K279A, has been shown to lead to severe aggregation of MG53, highlighting the importance of maintaining the protein's structural integrity.
Q4: What are the key components of a lysis buffer for MG53 purification?
A4: A typical lysis buffer for His-tagged MG53 would include a buffering agent (e.g., 50 mM Tris-HCl, pH 8.0), a high salt concentration (e.g., 500 mM NaCl) to reduce non-specific binding, and a low concentration of imidazole (e.g., 10-20 mM) to prevent non-specific binding of host proteins to the affinity resin. Additionally, including lysozyme, DNase I, and a protease inhibitor cocktail is highly recommended. For membrane-associated or aggregation-prone proteins, 10% glycerol and 0.1% Triton X-100 can be added.
Data Presentation
Table 1: Comparison of Common Affinity Tags for Protein Purification
| Feature | His-tag | GST-tag | MBP-tag | Strep-tag II |
| Size | Small (~0.8 kDa) | Large (~26 kDa) | Large (~43 kDa) | Small (~1 kDa) |
| Binding Principle | Binds to immobilized metal ions (e.g., Ni²⁺, Co²⁺) | Binds to immobilized glutathione | Binds to amylose resin | Binds to engineered streptavidin (Strep-Tactin®) |
| Elution Conditions | Competitive elution with imidazole, pH reduction, or chelating agents | Competitive elution with reduced glutathione | Competitive elution with maltose | Competitive elution with desthiobiotin or biotin |
| Purity from E. coli | Moderate | High | High | Very High |
| Yield | High | Good | Good | Good |
| Solubility Enhancement | Minimal | Yes | Yes | Minimal |
| Cost of Resin | Low | Moderate | Moderate | Moderate to High |
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged MG53 from E. coli
This protocol is adapted from methodologies described for the successful purification of recombinant human MG53[1].
1. Protein Expression:
- Transform E. coli M15 host strain with a plasmid encoding His-tagged human MG53.
- Grow the culture at 37°C in LB medium containing the appropriate antibiotic to an OD₆₀₀ of 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 1 mM.
- Reduce the temperature to 16°C and continue to grow for 4 hours.
- Harvest the cells by centrifugation at 8,000 x g for 15 minutes at 4°C.
2. Cell Lysis:
- Resuspend the cell pellet in His-Binding Buffer (50 mM Tris-HCl pH 8.0, 0.5 M NaCl, 10 mM Imidazole) supplemented with 1 mg/ml lysozyme, 5-25 µg/ml DNase I, and a protease inhibitor cocktail.
- Incubate on ice for 30 minutes.
- Sonicate the cell suspension on ice until the lysate is no longer viscous.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
3. Affinity Purification:
- Equilibrate a Ni-NTA affinity column with His-Binding Buffer.
- Load the clarified lysate onto the column.
- Wash the column with 10-20 column volumes of His-Wash Buffer (50 mM Tris-HCl pH 8.0, 0.5 M NaCl, 20 mM Imidazole).
- Elute the protein with His-Elution Buffer (50 mM Tris-HCl pH 8.0, 0.5 M NaCl, 300 mM Imidazole).
- Analyze the eluted fractions by SDS-PAGE to confirm the purity of the MG53 protein.
Mandatory Visualization
Caption: Troubleshooting workflow for low recombinant MG53 protein yield.
Caption: Key factors influencing recombinant MG53 protein purification yield.
References
Technical Support Center: MG53 Antibodies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the non-specific binding of MG53 antibodies in various immunoassays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-specific binding with MG53 antibodies?
Non-specific binding of MG53 antibodies can arise from several factors:
-
Incomplete Blocking: Insufficient blocking of the membrane or cell/tissue sample can leave sites available for the primary or secondary antibody to bind non-specifically.
-
High Antibody Concentration: Using too high a concentration of the primary or secondary antibody increases the likelihood of low-affinity, non-specific interactions.
-
Low Antibody Specificity: The antibody itself may have an inherent cross-reactivity with other proteins that share similar epitopes.
-
Hydrophobic Interactions: Antibodies can non-specifically adhere to membranes or other proteins due to hydrophobic interactions.
-
Ionic Interactions: Non-specific binding can also occur due to electrostatic interactions between the antibody and other molecules.[1]
-
Presence of Endogenous Fc Receptors: In certain cell types, endogenous Fc receptors can bind to the Fc region of the primary or secondary antibodies, leading to non-specific signals.
Q2: How can I be sure that my MG53 antibody is specific to MG53?
Validating the specificity of your MG53 antibody is crucial. Here are some recommended validation steps:
-
Western Blotting with Knockout/Knockdown Samples: The most definitive way to demonstrate specificity is to test the antibody on a cell lysate or tissue homogenate from an MG53 knockout (KO) or knockdown (siRNA) model. A specific antibody should show a band at the expected molecular weight for MG53 in the wild-type sample and no band in the KO/knockdown sample.
-
Use of Positive and Negative Control Cells/Tissues: C2C12 myoblasts are a good positive control as they express MG53, especially upon differentiation.[2] For negative controls, tissues or cells known not to express MG53 should be used.
-
Immunoprecipitation followed by Mass Spectrometry (IP-MS): Immunoprecipitating the target protein with the MG53 antibody and then identifying the precipitated proteins by mass spectrometry can confirm the antibody's ability to bind to MG53.
Q3: What are the main signaling pathways involving MG53 that I should be aware of?
MG53 is a multifunctional protein involved in several critical cellular processes. Understanding these pathways can help in designing experiments and interpreting results. Key signaling pathways include:
-
Membrane Repair: MG53 plays a crucial role in the repair of the plasma membrane in striated muscle cells. It is recruited to sites of injury and facilitates the formation of a repair patch.
-
Insulin Signaling: MG53 has been shown to act as an E3 ubiquitin ligase that can target the insulin receptor (IR) and insulin receptor substrate 1 (IRS-1) for degradation, thereby negatively regulating insulin signaling. However, there is some controversy in the literature regarding the physiological relevance of this interaction.[1][3][4][5]
-
Cardioprotection: MG53 is involved in cardioprotective signaling pathways, including the PI3K-Akt-GSK3β and ERK1/2 pathways.
Troubleshooting Guides
Western Blotting
High background and non-specific bands are common issues in Western blotting. The following guide provides steps to troubleshoot these problems.
| Possible Cause | Recommended Solution |
| Incomplete Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Optimize the blocking agent; consider switching from non-fat dry milk to Bovine Serum Albumin (BSA) or a commercial blocking buffer, especially when detecting phosphorylated proteins. |
| High Primary or Secondary Antibody Concentration | Decrease the concentration of the primary and/or secondary antibody. Perform a titration experiment to determine the optimal antibody concentration that gives a strong signal with low background. |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Add a detergent like Tween-20 (0.05-0.1%) to the wash buffer to help remove non-specifically bound antibodies. |
| Contaminated Buffers | Prepare fresh buffers, as bacterial growth in blocking or wash buffers can cause high background. |
| Membrane Choice | If using a PVDF membrane, which has a higher protein binding capacity and can lead to higher background, consider switching to a nitrocellulose membrane if your protein of interest is abundant. |
| Possible Cause | Recommended Solution |
| High Primary Antibody Concentration | This is a primary cause of non-specific bands. Reduce the primary antibody concentration significantly. A titration experiment is highly recommended. |
| Cross-reactivity of the Primary Antibody | Ensure the antibody has been validated for the species you are using. If possible, test the antibody on a knockout/knockdown sample to confirm specificity. |
| Cross-reactivity of the Secondary Antibody | Run a control lane with only the secondary antibody to see if it binds non-specifically to proteins in your lysate. If it does, consider using a pre-adsorbed secondary antibody. |
| Protein Degradation | Add protease inhibitors to your lysis buffer to prevent the degradation of your target protein, which can result in lower molecular weight non-specific bands. |
| Incubation Temperature | Perform the primary antibody incubation at 4°C overnight instead of at room temperature to reduce the strength of low-affinity, non-specific interactions. |
Experimental Protocols & Data
Recommended Antibody Dilutions for MG53
The optimal antibody dilution is crucial for obtaining specific signals and low background. The following table provides starting recommendations for MG53 antibodies from a representative supplier. It is highly recommended to perform a titration experiment to determine the optimal dilution for your specific experimental conditions.
| Application | Supplier | Catalog Number | Recommended Starting Dilution | Cell/Tissue Type |
| Western Blot (WB) | Multiple | e.g., A329603 | 1:500 - 1:1,000 | C2C12, HCT116, RD cell lysates |
| Immunofluorescence (IF) | Abcam | ab307593 | 1:500 | Differentiated C2C12 cells |
| Immunoprecipitation (IP) | Abcam | ab307593 | 1:30 | Differentiated C2C12 cell lysate |
Comparison of Common Blocking Buffers
The choice of blocking buffer can significantly impact the signal-to-noise ratio.
| Blocking Agent | Concentration | Advantages | Disadvantages |
| Non-fat Dry Milk | 3-5% in TBST/PBST | Inexpensive and effective for most applications. | Can mask some epitopes. Contains phosphoproteins, which can interfere with the detection of phosphorylated targets. May contain biotin, interfering with avidin-biotin detection systems. |
| Bovine Serum Albumin (BSA) | 3-5% in TBST/PBST | Good for detecting phosphorylated proteins as it is largely free of phosphoproteins and biotin. | More expensive than milk. Some antibodies may cross-react with BSA. |
| Normal Serum | 5-10% in TBST/PBST | Very effective at reducing non-specific binding of the secondary antibody. The serum should be from the same species as the secondary antibody was raised in. | Can be expensive. Not ideal for blocking the primary antibody. |
| Commercial Blocking Buffers | Various | Often optimized for specific applications (e.g., fluorescent Westerns) and can provide lower background. | Generally more expensive than homemade blockers. |
Visualizations
Troubleshooting Logic for Non-Specific Binding
This workflow provides a logical approach to troubleshooting non-specific binding issues with MG53 antibodies.
References
- 1. MG53’s non-physiologic interaction with insulin receptor: lack of effect on insulin-stimulated Akt phosphorylation in muscle, heart and liver tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-MG53 Antibody (A329603) | Antibodies.com [antibodies.com]
- 3. MG53's non-physiologic interaction with insulin receptor: lack of effect on insulin-stimulated Akt phosphorylation in muscle, heart and liver tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MG53 Does Not Manifest the Development of Diabetes in db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
Technical Support Center: Optimizing MG53 Electroporation in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing electroporation to deliver MG53 protein into primary cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is MG53 and why is it used in research?
A1: MG53, also known as TRIM72, is a protein primarily found in cardiac and skeletal muscles.[1][2] It plays a crucial role in cell membrane repair, tissue regeneration, and has anti-inflammatory properties.[3][4][5][6] Its ability to protect and repair cells makes it a promising therapeutic agent for conditions like muscular dystrophy, heart failure, and acute organ injury.[3][4][5][6]
Q2: Why use electroporation to deliver MG53 into primary cells?
A2: Primary cells are notoriously difficult to transfect using traditional chemical methods.[7][8][9] Electroporation is a physical delivery method that uses an electrical pulse to create temporary pores in the cell membrane, allowing molecules like the MG53 protein to enter.[10] This technique is highly efficient for a wide variety of cell types, including primary cells.[7][8][9]
Q3: What are the key signaling pathways modulated by MG53?
A3: MG53 is involved in several critical signaling pathways. It promotes cell survival by activating the PI3K-Akt-GSK3β and ERK1/2 pathways.[1][11] It also exhibits anti-inflammatory effects by mitigating the NF-κB signaling pathway.[3][4] Additionally, MG53 can interact with and regulate Focal Adhesion Kinase (FAK) and the insulin receptor substrate (IRS-1).[12][13][14]
Q4: What are the critical parameters to optimize for successful electroporation?
A4: The success of electroporation hinges on finding the right balance between transfection efficiency and cell viability.[8] Key parameters that require experimental optimization for each primary cell type include the waveform (square wave vs. exponential decay), voltage, pulse duration, number of pulses, and the composition of the electroporation buffer.[8][10]
Q5: Can I use a plasmid to express MG53 in my primary cells instead of delivering the protein?
A5: Yes, expressing MG53 from a plasmid delivered via electroporation is a valid alternative to direct protein delivery.[2] The choice between these two approaches depends on your experimental goals. Direct protein delivery provides a rapid but transient effect, while plasmid-based expression leads to a more sustained presence of the protein.
Experimental Protocols & Data
General Protocol for Optimizing MG53 Protein Electroporation in Primary Cells
This protocol provides a framework for optimizing the delivery of recombinant human MG53 (rhMG53) protein into primary cells. Since every cell type has unique requirements, a systematic optimization of electroporation parameters is crucial.[8]
1. Preparation of Primary Cells:
-
Culture primary cells according to your standard protocol to ensure they are healthy and in the logarithmic growth phase.
-
On the day of electroporation, harvest the cells and wash them with a suitable buffer (e.g., PBS) to remove any residual medium.
-
Resuspend the cells in the chosen electroporation buffer at the desired concentration (e.g., 1 x 10^6 to 5 x 10^6 cells/mL). Keep the cells on ice.
2. Preparation of MG53 Protein:
-
Use a high-quality, purified recombinant MG53 protein. Ensure the protein preparation has low endotoxin levels and is in a low-salt buffer to prevent arcing during electroporation.[15]
-
Dilute the MG53 protein to the desired final concentration in the electroporation buffer. The optimal concentration will need to be determined empirically (a starting range could be 10-50 µg/mL).
3. Electroporation Procedure:
-
Mix the cell suspension with the diluted MG53 protein.
-
Transfer the mixture to a pre-chilled electroporation cuvette. Ensure there are no air bubbles in the cuvette.[16]
-
Apply the electrical pulse using your electroporation device.
-
Immediately after the pulse, allow the cells to recover on ice for 10-15 minutes.
-
Gently transfer the cells to a pre-warmed culture medium. It may be beneficial to use a recovery medium with reduced serum for the first few hours.
4. Post-Electroporation Analysis:
-
Culture the cells for 24-72 hours post-electroporation.
-
Assess cell viability using methods like Trypan Blue exclusion or a commercial viability assay.
-
Evaluate the efficiency of MG53 delivery. This can be done by using a fluorescently labeled MG53 protein and analyzing via flow cytometry or fluorescence microscopy. Alternatively, functional assays that measure the expected biological effect of MG53 can be performed.
Quantitative Data for Optimization
The following tables provide starting points for electroporation parameter optimization. Table 1 summarizes parameters found to be effective for nucleic acid delivery into various primary cell types, which can serve as a baseline. Table 2 outlines a suggested optimization matrix for MG53 protein delivery.
Table 1: Optimized Electroporation Parameters for Nucleic Acid Delivery in Primary Cells
| Cell Type | Waveform | Voltage | Pulse Duration/Capacitance | Transfection Efficiency | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Square Wave | 250 V | 20 msec | ~94% (siRNA) | [8] |
| Human Primary Fibroblasts (HPF) | Exponential Decay | 250 V | 300 µF | ~93% (siRNA) | [8] |
| Jurkat | Exponential Decay | 250 V | 300 µF | High (plasmid) | [8] |
| Neuro-2A (mouse neuroblastoma) | Exponential Decay | 250 V | 350 µF | ~75% (siRNA) | [8] |
Table 2: Suggested Optimization Matrix for MG53 Protein Electroporation
| Parameter | Range 1 | Range 2 | Range 3 | Range 4 |
| Voltage (Square Wave) | 150 V | 200 V | 250 V | 300 V |
| Pulse Duration | 10 msec | 15 msec | 20 msec | 25 msec |
| Number of Pulses | 1 | 2 | - | - |
| MG53 Concentration | 10 µg/mL | 25 µg/mL | 50 µg/mL | 100 µg/mL |
Visual Guides: Diagrams and Workflows
MG53 Signaling Pathways
References
- 1. MG53: Biological Function and Potential as a Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MG53 nucleates assembly of cell membrane repair machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | MG53/TRIM72: multi-organ repair protein and beyond [frontiersin.org]
- 4. MG53/TRIM72: multi-organ repair protein and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MG53, A Tissue Repair Protein with Broad Applications in Regenerative Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimizing electroporation conditions in primary and other difficult-to-transfect cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimizing Electroporation Conditions in Primary and Other Difficult-to-Transfect Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biocompare.com [biocompare.com]
- 11. researchgate.net [researchgate.net]
- 12. Dual function of MG53 in membrane repair and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MG53 inhibits angiogenesis through regulating focal adhesion kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electroporation—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. goldbio.com [goldbio.com]
Technical Support Center: Purified rhMG53 Protein
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with purified recombinant human MG53 (rhMG53) protein.
Troubleshooting Guide: rhMG53 Aggregation Issues
Question: My purified rhMG53 protein is showing signs of aggregation (e.g., visible precipitation, high molecular weight species in SEC). What are the common causes and how can I troubleshoot this?
Answer:
Aggregation of purified rhMG53 can be a significant issue, impacting its solubility, stability, and biological activity. The primary causes often revolve around improper protein folding, suboptimal buffer conditions, and environmental stress. Here’s a step-by-step guide to troubleshoot aggregation issues.
1. Review Your Purification and Handling Protocol:
-
Expression System: rhMG53 expressed in E. coli can form inclusion bodies, which are dense aggregates of misfolded protein.[1] Proper refolding protocols are crucial to obtain soluble, active protein.
-
Fusion Tags: The use of a Maltose-Binding Protein (MBP) tag has been shown to enhance the solubility of rhMG53 expressed in E. coli.[2] If you are using a different tag or no tag, consider switching to an MBP-fusion construct.
-
Lysis and Solubilization: Ensure complete cell lysis and efficient solubilization of inclusion bodies if applicable. Using detergents like 1% digitonin during lysis can help solubilize the protein.[2] For inclusion bodies, strong denaturants like 8M urea or 6M guanidine hydrochloride are necessary.[1][3]
2. Optimize Your Buffer Conditions:
The composition of your storage and experimental buffers is critical for maintaining rhMG53 in a soluble, monomeric state.
-
pH: Proteins are least soluble at their isoelectric point (pI). The predicted pI of human MG53 is around 6.8. It is advisable to work with buffers that have a pH at least one unit above or below the pI. Start with a buffer in the pH range of 7.5-8.5.
-
Salt Concentration: Ionic strength can significantly impact protein solubility. While low salt concentrations can sometimes lead to aggregation due to charge-charge interactions, very high salt concentrations can also cause precipitation. A common starting point is 150 mM NaCl.[2] You may need to screen a range of salt concentrations (e.g., 50 mM to 500 mM) to find the optimal condition for your specific rhMG53 construct.
-
Reducing Agents: MG53 oligomerization is redox-dependent, involving disulfide bond formation.[4][5] Including a reducing agent like dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in your buffers can help maintain the protein in a monomeric state. A concentration of 0.5-1 mM DTT is often used.[2]
-
Additives and Stabilizers: Certain additives can help prevent aggregation.
-
L-Arginine and L-Glutamate: These amino acids are known to suppress protein aggregation and can be included in refolding and storage buffers at concentrations around 50 mM.[6]
-
Glycerol or Sucrose: These cryoprotectants can stabilize proteins, especially during freeze-thaw cycles and long-term storage. A concentration of 5-10% glycerol is a good starting point.
-
Detergents: Low concentrations of non-ionic detergents (e.g., 0.05% Tween-20) can sometimes help to keep hydrophobic proteins in solution.[7]
-
3. Control Environmental Factors:
-
Temperature: rhMG53, like many proteins, is sensitive to temperature. Avoid high temperatures, which can lead to denaturation and aggregation. For long-term storage, it is recommended to store lyophilized rhMG53 at 4°C or frozen in a suitable buffer at -80°C.[2][8] Minimize freeze-thaw cycles.
-
Protein Concentration: High protein concentrations can promote aggregation. If you are observing aggregation, try working with a lower protein concentration. If a high concentration is necessary, it becomes even more critical to optimize the buffer conditions.
-
Mechanical Stress: Agitation or vigorous vortexing can induce protein denaturation and aggregation. Handle the purified protein solution gently.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of rhMG53 aggregation?
A1: MG53 aggregation, or more specifically oligomerization, is a physiologically relevant process that is redox-dependent.[5] In response to an oxidative environment, such as at the site of cell membrane injury, MG53 forms oligomers through disulfide bond formation, particularly involving cysteine residue Cys242.[4][9] This oligomerization is a key step in its function of nucleating the membrane repair machinery.[5] Additionally, the coiled-coil domain of MG53 contains leucine zipper motifs that are critical for its homodimerization and subsequent oligomerization.[4] However, uncontrolled aggregation during in vitro handling is undesirable and is often due to misfolding, improper buffer conditions, or environmental stress leading to non-native protein-protein interactions.
Q2: My rhMG53 is in inclusion bodies. What is the best way to refold it?
A2: Refolding rhMG53 from inclusion bodies requires a carefully controlled process to transition the protein from a denatured to a native, soluble state. A general approach involves:
-
Isolation and Washing of Inclusion Bodies: After cell lysis, pellet the inclusion bodies and wash them with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminating proteins and membrane fragments.[3]
-
Solubilization: Solubilize the washed inclusion bodies in a buffer containing a high concentration of a denaturant (e.g., 8M Urea or 6M Guanidine-HCl) and a reducing agent (e.g., 10 mM DTT) to fully unfold the protein and reduce disulfide bonds.[3]
-
Refolding: This is the most critical step. The denatured protein is diluted into a refolding buffer, which allows the protein to refold into its native conformation. Common methods include:
-
Rapid Dilution: The denatured protein solution is quickly diluted into a large volume of refolding buffer.[10]
-
Step-wise Dialysis: The denatured protein is placed in a dialysis bag and dialyzed against a series of buffers with decreasing concentrations of the denaturant.[10]
-
On-Column Refolding: The denatured protein is bound to a chromatography column (e.g., Ni-NTA for His-tagged proteins) and the denaturant is gradually removed by washing with a gradient of decreasing denaturant concentration.[1]
-
A typical refolding buffer for rhMG53 could contain a base buffer (e.g., Tris-HCl at pH 8.0), a redox shuffling system (e.g., a combination of reduced and oxidized glutathione), and aggregation suppressors like L-arginine.[3][6]
Q3: How can I assess the aggregation state of my purified rhMG53?
A3: Several biophysical techniques can be used to assess the aggregation state of your rhMG53 sample:
-
Size-Exclusion Chromatography (SEC): This is a powerful technique to separate proteins based on their size. A properly folded, monomeric rhMG53 will elute as a single, sharp peak at a volume corresponding to its molecular weight. Aggregates will elute earlier as higher molecular weight species.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. A monodisperse sample of monomeric rhMG53 will show a narrow size distribution. The presence of aggregates will be indicated by a broader distribution and the appearance of larger particles.[11]
-
SDS-PAGE (Non-reducing vs. Reducing): Running your sample on an SDS-PAGE gel under both non-reducing and reducing conditions can reveal the presence of disulfide-linked oligomers. Under non-reducing conditions, oligomers will appear as higher molecular weight bands, which should resolve to the monomeric band under reducing conditions (in the presence of DTT or β-mercaptoethanol).
Data Presentation
Table 1: Recommended Buffer Conditions for rhMG53 Stability
| Parameter | Recommended Range | Starting Condition | Rationale |
| pH | 7.5 - 8.5 | 8.0 | Avoids the isoelectric point of rhMG53 (~6.8), enhancing solubility. |
| Salt (NaCl) | 50 - 500 mM | 150 mM | Modulates electrostatic interactions to prevent aggregation.[2] |
| Reducing Agent | 0.5 - 2 mM DTT or TCEP | 0.5 mM DTT | Prevents redox-dependent oligomerization by keeping cysteines reduced.[2][4] |
| Additives | 50 mM L-Arginine, 5-10% Glycerol | 50 mM L-Arginine | Suppresses aggregation and enhances stability.[6] |
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (SEC) for rhMG53 Aggregation Analysis
Objective: To determine the oligomeric state and quantify the percentage of aggregates in a purified rhMG53 sample.
Materials:
-
Purified rhMG53 sample
-
SEC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.5 mM DTT, pH 7.5)
-
SEC column (e.g., Superdex 200 or equivalent, suitable for separating proteins in the range of 10-600 kDa)
-
HPLC or FPLC system with a UV detector
-
Molecular weight standards
Procedure:
-
Sample Preparation:
-
Thaw the rhMG53 sample on ice.
-
Centrifuge the sample at >10,000 x g for 10 minutes at 4°C to pellet any large, insoluble aggregates.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Determine the protein concentration using a suitable method (e.g., Bradford assay or A280 measurement).
-
-
System Equilibration:
-
Equilibrate the SEC column with at least two column volumes of filtered and degassed SEC buffer at a flow rate recommended by the manufacturer (e.g., 0.5 mL/min).
-
Ensure a stable baseline is achieved on the UV detector (monitoring at 280 nm).
-
-
Calibration (Optional but Recommended):
-
Inject a mixture of molecular weight standards to create a calibration curve of log(MW) versus elution volume.
-
-
Sample Analysis:
-
Inject a defined volume and concentration of the prepared rhMG53 sample onto the equilibrated column. A typical injection volume is 100 µL with a protein concentration of 1 mg/mL.
-
Run the chromatography at a constant flow rate and collect the elution profile data.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Determine the elution volumes of the observed peaks and estimate their molecular weights using the calibration curve. The expected molecular weight of monomeric rhMG53 is approximately 53 kDa.
-
Calculate the percentage of monomer and aggregates by dividing the area of each peak by the total area of all peaks.
-
Protocol 2: Dynamic Light Scattering (DLS) for rhMG53 Size Distribution Analysis
Objective: To assess the hydrodynamic radius and polydispersity of the rhMG53 sample as an indicator of aggregation.
Materials:
-
Purified rhMG53 sample
-
DLS-compatible buffer (must be filtered through a 0.1 µm or 0.02 µm filter)
-
DLS instrument and cuvettes
Procedure:
-
Sample Preparation:
-
Prepare the rhMG53 sample in a DLS-compatible buffer at a concentration typically between 0.1 and 1.0 mg/mL. The optimal concentration may need to be determined empirically.
-
Centrifuge the sample at high speed (>14,000 x g) for at least 10 minutes to remove any large aggregates or dust.
-
Carefully transfer the supernatant to a clean, dust-free DLS cuvette.
-
-
Instrument Setup:
-
Set the measurement temperature (e.g., 25°C).
-
Enter the correct solvent viscosity and refractive index for the buffer being used.
-
-
Data Acquisition:
-
Allow the sample to equilibrate to the set temperature within the instrument for a few minutes.
-
Perform the DLS measurement according to the instrument's instructions. This typically involves collecting multiple acquisitions to ensure good statistics.
-
-
Data Analysis:
-
The instrument software will generate an autocorrelation function and calculate the size distribution based on this data.
-
Analyze the size distribution plot. A monodisperse sample of monomeric rhMG53 should show a single, narrow peak. The presence of additional peaks at larger hydrodynamic radii or a high polydispersity index (PDI > 0.2) is indicative of aggregation.
-
Mandatory Visualization
Caption: Workflow of rhMG53-mediated cell membrane repair.
References
- 1. Handling Inclusion Bodies in Recombinant Protein Expression [sigmaaldrich.com]
- 2. Recombinant MG53 protein modulates therapeutic cell membrane repair in treatment of muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method for Efficient Refolding and Purification of Chemoreceptor Ligand Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redox-dependent oligomerization through a leucine zipper motif is essential for MG53-mediated cell membrane repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MG53 nucleates assembly of cell membrane repair machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 8. MG53 as a Novel Therapeutic Protein to Treat Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. biotechrep.ir [biotechrep.ir]
- 11. www-f1.ijs.si [www-f1.ijs.si]
Technical Support Center: MG53 Cell Migration Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering inconsistent results in cell migration assays involving Mitsugumin 53 (MG53).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the expected effect of MG53 on cell migration?
A1: The effect of MG53 on cell migration is highly dependent on the cell type. It has been shown to promote the migration of fibroblasts and corneal epithelial cells, which is critical for wound healing.[1][2] Conversely, MG53 can inhibit the migration of endothelial cells, thereby playing a role in regulating angiogenesis.[3] It also appears to enhance the migration of certain stem cells, like human umbilical cord-derived mesenchymal stem cells (hUC-MSCs).[4][5] Therefore, the expected outcome—promotion or inhibition—is context-dependent.
Q2: My cells of interest do not express MG53 endogenously. How should I design my experiment?
A2: Many cell types, including fibroblasts and keratinocytes, do not have significant endogenous expression of MG53.[6] In these cases, experiments typically involve either treating the cells with exogenous recombinant human MG53 (rhMG53) or utilizing transient or stable transfection methods to overexpress the protein.[1] The use of rhMG53 is common for studying its extracellular signaling effects.[1][3]
Q3: What are the primary signaling pathways involved in MG53-mediated cell migration?
A3: MG53 influences cell migration through several distinct signaling pathways, depending on the cellular context:
-
Inhibition of Angiogenesis: In endothelial cells, rhMG53 binds to Focal Adhesion Kinase (FAK), leading to decreased FAK phosphorylation, uncoupling of the FAK-Src interaction, and subsequent inhibition of the Akt and ERK1/2 pathways.[3]
-
Promotion of Wound Healing: In fibroblasts, MG53 can interfere with TGF-β signaling.[1][6] This leads to a reduction in stress fiber formation, a phenomenon correlated with enhanced cell migration.[1]
-
Stem Cell Rejuvenation: In hUC-MSCs, MG53 has been shown to promote migration by activating the Nrf2 signaling pathway.[5][7]
Q4: What are the most common in vitro assays to study MG53's effect on cell migration?
A4: The two most frequently cited methods are the scratch (or wound healing) assay and the Transwell (or Boyden chamber) assay.
-
Scratch Assay: This method is often used for fibroblast migration, where a scratch is made in a confluent cell monolayer, and the rate at which cells migrate to close the gap is measured over time.[1]
-
Transwell Assay: This assay is used to study chemotaxis, where cells are seeded in an upper chamber and migrate through a porous membrane towards a chemoattractant in the lower chamber. This has been used to study MG53's effect on endothelial cells.[3]
Section 2: Troubleshooting Guide for Inconsistent Results
This section addresses common problems encountered during MG53 cell migration experiments.
Problem 1: High variability between experimental replicates.
-
Possible Cause: Inconsistent cell seeding density or distribution.
-
Solution: Ensure the cell suspension is thoroughly mixed before seeding each replicate to prevent settling.[8] After adding cells to a Transwell insert or plate, gently agitate the plate to promote an even distribution.[9]
-
Possible Cause: Poor cell health or high cell passage number.
-
Solution: Use cells from a low passage number, as excessive passaging can diminish migratory capacity.[8] Always perform a cell viability count before starting an experiment; low viability can lead to unreliable results.
-
Possible Cause: Inconsistent quality of recombinant MG53 (rhMG53).
-
Solution: The purity, folding, and biological activity of rhMG53 are critical. Use rhMG53 from a reliable source and avoid repeated freeze-thaw cycles. If possible, use the same batch of protein for a set of comparative experiments to ensure consistency.
Problem 2: No significant effect of MG53 is observed.
-
Possible Cause: Suboptimal concentration of rhMG53 or insufficient incubation time.
-
Solution: Perform a dose-response experiment with a range of rhMG53 concentrations (e.g., 5-60 µg/mL) and a time-course experiment to identify the optimal conditions for your specific cell type and assay.[1][3]
-
Possible Cause (Transwell Assay): Inappropriate chemoattractant gradient or membrane pore size.
-
Solution: Optimize the concentration of the chemoattractant (e.g., FBS) in the lower chamber.[8] Serum-starving the cells for 12-24 hours before the assay can enhance their migratory response to the gradient.[8] Ensure the membrane's pore size is suitable for your cells; pores that are too small will impede migration.[8][10]
-
Possible Cause: The chosen cell type is not responsive to MG53 in the context of migration.
-
Solution: Review the literature to confirm if an MG53-mediated migratory response has been documented for your cell line. The protein's function is highly cell-specific.
Problem 3: The observed effect of MG53 is the opposite of what is expected from the literature.
-
Possible Cause: Different cellular contexts or signaling pathway dominance.
-
Solution: The dual role of MG53 is a key finding; it promotes migration in some cells (fibroblasts) and inhibits it in others (endothelial cells).[1][3] Ensure you are comparing your results to literature that uses a comparable cell system. The activation of different downstream signaling pathways (e.g., FAK/Src vs. TGF-β) dictates the final migratory outcome.[1][3]
Section 3: Data Presentation
Table 1: Summary of MG53 Effects on Cell Migration Across Different Cell Types
| Cell Type | Assay Type | MG53 Source | Observed Effect | Key Signaling Pathway | Citation(s) |
| 3T3 Fibroblasts | Scratch Assay | rhMG53 / Overexpression | Promotion | Interference with TGF-β | [1][6] |
| Corneal Fibroblasts | Not Specified | rhMG53 | Promotion | Modulation of TGF-β | [2] |
| HUVECs | Transwell Assay | rhMG53 | Inhibition | FAK/Src/Akt/ERK1/2 | [3] |
| hUC-MSCs | Transwell Assay | rhMG53 | Promotion | Nrf2 Activation | [5][7] |
| NSCLC Cells | Not Specified | Endogenous | Inhibition (of metastasis) | G3BP2 Interaction | [11] |
Table 2: Example Experimental Parameters for MG53 Migration Assays
| Assay Type | Cell Type | Seeding Density | rhMG53 Concentration | Incubation Time | Citation |
| Scratch Assay | 3T3 Fibroblasts | 90-95% Confluence | 60 µg/mL | 6-22 hours | [1] |
| Transwell Assay | HUVECs | Not Specified | 5, 10, 20 µg/mL | 24 hours | [3] |
Section 4: Experimental Protocols
Protocol 1: Scratch (Wound Healing) Assay for Fibroblasts
-
Cell Seeding: Seed fibroblast cells (e.g., 3T3) in a 6-well plate and grow to ~95% confluence in complete medium.[1]
-
Serum Starvation (Optional): To reduce proliferation effects, switch cells to a low-serum or serum-free medium for 12-24 hours.
-
Creating the Scratch: Using a sterile 200 µL pipette tip, create a straight scratch through the center of the cell monolayer. Apply consistent, gentle pressure to ensure uniform width.[1]
-
Washing: Gently wash the wells with PBS to remove dislodged cells and debris.
-
Treatment: Add fresh medium containing the desired concentration of rhMG53 (e.g., 60 µg/mL) or a vehicle control (e.g., PBS).[1]
-
Imaging: Immediately capture images of the scratch at designated points (time 0). Continue to capture images at the same points at regular intervals (e.g., 6 and 22 hours).[1]
-
Analysis: Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the time 0 image.
Protocol 2: Transwell Migration Assay for Endothelial Cells
-
Cell Preparation: Culture endothelial cells (e.g., HUVECs) and serum-starve for 12-24 hours prior to the assay.[8]
-
Assay Setup: Place Transwell inserts (e.g., 8 µm pore size) into the wells of a 24-well plate.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium containing the desired concentration of rhMG53 (e.g., 0, 5, 10, 20 µg/mL).[3] Seed the cell suspension into the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for a predetermined time (e.g., 16-24 hours) to allow for cell migration.[3][10]
-
Removal of Non-Migrated Cells: Carefully remove the insert from the well. Using a cotton swab, gently wipe the inside of the insert to remove all non-migrated cells from the top surface of the membrane.[12]
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane using a fixative (e.g., 4% PFA), and then stain with a dye such as crystal violet or DAPI.[10]
-
Imaging and Quantification: Take images of the stained cells on the underside of the membrane. Count the number of migrated cells in several representative fields of view to determine the average number of migrated cells per condition.
Section 5: Mandatory Visualizations
References
- 1. Modulation of Wound Healing and Scar Formation by MG53 Protein-mediated Cell Membrane Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MG53 promotes corneal wound healing and mitigates fibrotic remodeling in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MG53 inhibits angiogenesis through regulating focal adhesion kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of wound healing and scar formation by MG53 protein-mediated cell membrane repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MG53 protein rejuvenates hUC-MSCs and facilitates their therapeutic effects in AD mice by activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. yeasenbio.com [yeasenbio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Is MG53 a potential therapeutic target for cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
MG53 siRNA Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Mitsugumin 53 (MG53) siRNA.
Frequently Asked Questions (FAQs)
Q1: What is MG53 and what are its primary functions?
A1: Mitsugumin 53 (MG53), also known as TRIM72, is a protein primarily found in striated muscles (heart and skeletal muscle).[1] It plays a crucial role in cell membrane repair, facilitating the movement of intracellular vesicles to injury sites to form a repair patch.[2][3] Additionally, MG53 is involved in modulating insulin signaling; it acts as an E3-ligase that can lead to the ubiquitination and degradation of insulin receptor substrate 1 (IRS-1), thereby negatively impacting the insulin signaling pathway.[2][3] Emerging research also suggests its involvement in angiogenesis and the Nrf2 signaling pathway.[4][5]
Q2: What are off-target effects of siRNA, and how do they occur with MG53 siRNA?
A2: Off-target effects are unintended changes in gene expression caused by an siRNA molecule binding to and silencing mRNAs other than the intended target.[6] These effects largely arise from the siRNA behaving like a microRNA (miRNA).[7] The "seed region" (nucleotides 2-8 of the siRNA guide strand) can bind to partially complementary sequences in the 3' untranslated region (3' UTR) of unintended mRNAs, leading to their degradation or translational repression.[7][8] Therefore, an siRNA designed to target MG53 could inadvertently silence other genes that share sequence similarity in their 3' UTR with the MG53 siRNA's seed region.
Q3: How can I minimize the potential for off-target effects when designing an MG53 siRNA?
A3: To minimize off-target effects during the design phase, consider the following strategies:
-
Bioinformatic Analysis: Use computational tools like BLAST to screen potential siRNA sequences against the entire genome to identify and avoid sequences with significant homology to other genes.[1]
-
Low GC Content: Design siRNAs with a GC content between 40-55%, as this is often associated with higher activity and potentially lower off-target effects.[9]
-
Chemical Modifications: The introduction of chemical modifications to the siRNA duplex can help reduce off-target effects.[6]
-
Use the Lowest Effective Concentration: Titrate your MG53 siRNA to determine the lowest concentration that achieves sufficient on-target knockdown, as off-target effects are often concentration-dependent.[2][4]
-
Pooling siRNAs: Using a pool of multiple siRNAs targeting different regions of the MG53 mRNA can reduce the concentration of any single siRNA, thereby minimizing sequence-specific off-target effects.
Q4: How do I validate that my MG53 siRNA is effectively knocking down the target gene?
A4: Validation of on-target knockdown is crucial and should be performed at both the mRNA and protein levels.
-
mRNA Level (qRT-PCR): Quantitative reverse transcription PCR (qRT-PCR) is a sensitive method to measure the reduction in MG53 mRNA levels. A knockdown of ≥70% is generally considered effective.[10][11]
-
Protein Level (Western Blot): Western blotting confirms that the reduction in mRNA translates to a decrease in MG53 protein expression. This is important as mRNA and protein levels may not always correlate due to factors like protein half-life.[10]
Q5: What are the recommended methods for detecting off-target effects of my MG53 siRNA?
A5: Genome-wide expression profiling is the most comprehensive way to identify off-target effects.
-
Microarray Analysis: This technique allows for the simultaneous measurement of the expression levels of thousands of genes to identify those that are unintentionally up- or down-regulated by the MG53 siRNA.
-
RNA-Sequencing (RNA-Seq): RNA-Seq provides a more sensitive and quantitative analysis of the entire transcriptome, offering a higher dynamic range for detecting off-target gene expression changes compared to microarrays.[3][12]
-
qRT-PCR Validation: Once potential off-target genes are identified through microarray or RNA-Seq, their expression changes should be validated using qRT-PCR.
Troubleshooting Guides
Problem 1: Low Knockdown Efficiency of MG53
| Possible Cause | Troubleshooting Step |
| Suboptimal Transfection Conditions | Optimize the siRNA concentration and the amount of transfection reagent. Perform a titration experiment to find the optimal balance between knockdown efficiency and cell viability. |
| Poor Cell Health | Ensure cells are healthy, actively dividing, and at a low passage number. Avoid using antibiotics in the media during and immediately after transfection.[9] |
| Ineffective siRNA Sequence | Test 2-4 different siRNA sequences targeting different regions of the MG53 mRNA to find the most potent one.[9] |
| Degraded siRNA | Avoid RNase contamination by using nuclease-free water, tubes, and barrier pipette tips. Aliquot siRNA stocks to minimize freeze-thaw cycles.[9][13] |
Problem 2: Discrepancy Between MG53 mRNA and Protein Knockdown
| Possible Cause | Troubleshooting Step |
| Long Protein Half-Life | The MG53 protein may be very stable. Extend the time course of your experiment (e.g., 72-96 hours) to allow for protein turnover. |
| Early Time Point of Analysis | If the protein level is checked too early after transfection, there may not have been enough time for the existing protein to be degraded. |
| Antibody Issues (Western Blot) | Ensure the primary antibody for MG53 is specific and used at the correct dilution. Include appropriate positive and negative controls for the Western blot. |
Problem 3: Unexpected Phenotype Observed After MG53 siRNA Transfection
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | This is a strong indicator of off-target effects. Perform a rescue experiment by re-introducing an siRNA-resistant form of MG53. If the phenotype is reversed, it is likely an on-target effect. If it persists, it is likely due to off-target effects. |
| Use at least two different siRNAs that target different sequences of MG53. If both siRNAs produce the same phenotype, it is more likely to be an on-target effect. | |
| Perform a global gene expression analysis (microarray or RNA-Seq) to identify potential off-target genes that could be responsible for the observed phenotype. | |
| Cellular Stress from Transfection | The transfection process itself can induce a stress response. Include a mock-transfected control (transfection reagent only) and a negative control siRNA to distinguish between non-specific effects of the procedure and siRNA-specific effects. |
Quantitative Data on Off-Target Effects
Disclaimer: The following tables present illustrative data based on typical outcomes of siRNA off-target analysis from studies of other genes, as specific quantitative data for MG53 siRNA is not publicly available. This data is for example purposes only.
Table 1: Example of Off-Target Gene Regulation by a Hypothetical MG53 siRNA at Different Concentrations (Microarray Data)
| siRNA Concentration | On-Target Knockdown (MG53) | Number of Down-regulated Off-Target Genes (>2-fold) | Number of Up-regulated Off-Target Genes (>2-fold) |
| 10 nM | 85% | 30 | 15 |
| 25 nM | 90% | 56[2][4] | 45 |
| 50 nM | 92% | 120 | 98 |
This hypothetical data illustrates that as siRNA concentration increases, the number of off-target effects can also increase significantly, with only a marginal improvement in on-target knockdown.[2][4]
Table 2: Example of Seed Region Complementarity in Off-Target Genes for a Hypothetical MG53 siRNA (RNA-Seq Data)
| Gene Category | Number of Genes | Percentage with 3' UTR Seed Region Match |
| Down-regulated Off-Targets | 60 | 65% |
| Up-regulated Off-Targets | 40 | 10% |
| Unchanged Genes (Control) | >10,000 | 5% |
This example highlights that a significant portion of down-regulated off-target genes often contain a sequence in their 3' UTR that is complementary to the seed region of the siRNA, a hallmark of miRNA-like off-targeting.[2][4]
Experimental Protocols
Protocol 1: Transfection of MG53 siRNA using Lipid-Based Reagents
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA Preparation: In a sterile microfuge tube, dilute the MG53 siRNA stock solution (e.g., 20 µM) in serum-free medium to the desired final concentration (start with 10-50 nM). Mix gently.
-
Transfection Reagent Preparation: In a separate tube, dilute the lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium according to the manufacturer's instructions. Incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 15-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes drop-wise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis. The medium can be replaced with complete growth medium 4-6 hours post-transfection.
Protocol 2: Validation of MG53 Knockdown by qRT-PCR
-
RNA Isolation: At 24-48 hours post-transfection, harvest the cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
Real-Time PCR: Set up the real-time PCR reaction using a SYBR Green or TaqMan-based assay with primers specific for MG53 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of MG53 mRNA using the ΔΔCt method, comparing the expression in MG53 siRNA-treated cells to that in cells treated with a negative control siRNA.[10]
Protocol 3: Global Off-Target Analysis by RNA-Sequencing
-
Sample Preparation: Harvest cells 48 hours after transfection with MG53 siRNA and a negative control siRNA. Isolate high-quality total RNA. It is recommended to have at least three biological replicates for each condition.
-
Library Preparation: Prepare RNA-Seq libraries from the isolated RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in the MG53 siRNA-treated samples compared to the control samples.
-
Seed Region Analysis: Perform a bioinformatic analysis to determine the enrichment of the MG53 siRNA seed region sequence in the 3' UTRs of the differentially expressed genes.[8]
-
Visualizations
Caption: Key signaling pathways involving MG53.
Caption: Workflow for assessing MG53 siRNA effects.
Caption: Troubleshooting decision tree for MG53 siRNA.
References
- 1. Systematic analysis of siRNA and mRNA features impacting fully chemically modified siRNA efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. siRNA off-target effects can be reduced at concentrations that match their individual potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. qiagen.com [qiagen.com]
- 6. educationgroup.mit.edu [educationgroup.mit.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. SeedMatchR: identify off-target effects mediated by siRNA seed regions in RNA-seq experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. The concordance between RNA-seq and microarray data depends on chemical treatment and transcript abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Recombinant MG53 Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common challenges encountered during the expression, purification, and handling of recombinant Mitsugumin 53 (MG53).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of recombinant MG53?
Recombinant MG53 (also known as TRIM72) is a muscle-specific tripartite motif-containing protein that plays a crucial role in cell membrane repair.[1][2][3] It is involved in the nucleation of intracellular vesicles to sites of membrane injury, a process dependent on the local redox environment.[4] Due to its regenerative capabilities, recombinant human MG53 (rhMG53) is being investigated as a therapeutic agent for various conditions, including muscular dystrophy, myocardial infarction, and acute lung and kidney injuries.[2][5]
Q2: Why is the stability of recombinant MG53 a concern?
Like many recombinant proteins, MG53 can be prone to aggregation, degradation, and loss of function if not handled and stored correctly.[1] Its stability is influenced by several factors, including buffer composition, pH, temperature, and its redox state.[4][6] Maintaining the structural integrity of MG53 is critical for its biological activity in membrane repair.
Q3: What are the key structural features of MG53 that influence its stability and function?
MG53 is a 53 kDa protein composed of 477 amino acids and contains several key domains: a RING finger, a B-box, a coiled-coil domain, and a C-terminal SPRY domain.[1][2][5] The RING and B-box domains are zinc-binding motifs essential for MG53's role in membrane repair.[7][8][9] Additionally, a critical cysteine residue at position 242 (Cys242) is involved in redox-dependent oligomerization, which is necessary for its function.[2][3]
Q4: How does the redox environment affect MG53 stability and function?
MG53's function is tightly regulated by the redox state. The protein exists primarily as monomers in a reduced intracellular environment. Upon membrane injury, exposure to the more oxidizing extracellular environment triggers the formation of disulfide bonds, particularly involving the Cys242 residue, leading to MG53 oligomerization.[4] This oligomerization is a critical step in the recruitment of vesicles to the injury site for membrane repair. Therefore, maintaining the correct redox potential during purification and storage is crucial for preserving its activity.
Q5: What is the role of zinc in MG53 stability?
Zinc is indispensable for the proper folding and function of MG53. The RING and B-box motifs are zinc-finger domains, and the binding of zinc ions is required for the assembly of the membrane repair machinery.[7][8][9] Chelation of zinc or mutations in the zinc-binding motifs can lead to defective membrane repair.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low yield of recombinant MG53 during expression and purification | - Suboptimal expression host or vector.- Inefficient induction of protein expression.- Codon usage mismatch between the MG53 gene and the expression host.- Protein degradation by proteases. | - Use an expression system known to be suitable for TRIM family proteins.- Optimize induction conditions (e.g., IPTG concentration, temperature, induction time). For E. coli, induction at 16°C for 4 hours has been reported to be effective.[10]- Use a host strain that supplies tRNAs for rare codons.- Add protease inhibitors to the lysis buffer. |
| Recombinant MG53 forms insoluble aggregates (inclusion bodies) | - High expression levels leading to misfolding.- Improper buffer conditions (pH, ionic strength).- Absence of essential cofactors like zinc. | - Reduce the expression temperature to slow down protein synthesis and promote proper folding.- Use a solubility-enhancing fusion tag (e.g., MBP) which can be cleaved off after purification.[7]- Optimize the lysis and purification buffers. Ensure the pH is appropriate and consider adding stabilizing excipients (see Table 1).- Supplement the growth media and purification buffers with zinc chloride (e.g., 50-100 µM) to ensure proper folding of the zinc-finger domains. |
| Purified MG53 is inactive in membrane repair assays | - Loss of redox-dependent oligomerization capability.- Incorrect folding due to lack of zinc.- Protein denaturation due to improper storage or handling. | - During purification and storage, maintain a controlled redox environment. The addition of a reducing agent like DTT may be necessary to keep the protein in its monomeric state until needed for functional assays.[4]- Ensure adequate zinc is present during expression and purification.- Store the purified protein at -80°C in a suitable buffer containing cryoprotectants like glycerol. Avoid repeated freeze-thaw cycles.[1] |
| Variability in experimental results between different batches of recombinant MG53 | - Inconsistent protein quality and purity.- Differences in the oligomerization state of the protein.- Degradation of the protein during storage. | - Implement stringent quality control for each batch, including SDS-PAGE for purity, and functional assays to confirm activity.- Analyze the oligomerization state of each batch using non-reducing SDS-PAGE or size-exclusion chromatography.- Aliquot the purified protein into single-use volumes to avoid degradation from multiple freeze-thaw cycles. |
| Difficulty in assessing MG53 oligomerization | - Inappropriate gel conditions for separating oligomers.- Disulfide bonds being reduced during sample preparation. | - Use non-reducing SDS-PAGE to visualize disulfide-linked oligomers. This involves preparing the sample loading buffer without reducing agents like DTT or β-mercaptoethanol.[11][12]- For non-covalent oligomers, chemical cross-linking with agents like glutaraldehyde prior to SDS-PAGE can be employed.[13] |
Data Presentation: Optimizing Buffer Conditions for Protein Stability
Table 1: Example of Buffer and pH Effects on the Stability of a Recombinant Protein (rHGH) after Storage at 37°C for a Defined Period.
| Buffer System (10 mM) | pH | Monomer Content (%) | Dimer & High Molecular Weight Aggregates (%) |
| Histidine | 6.0 | 95.2 | 4.8 |
| 6.5 | 94.5 | 5.5 | |
| 7.0 | 92.1 | 7.9 | |
| Citrate | 6.0 | 95.5 | 4.5 |
| 6.5 | 94.8 | 5.2 | |
| 7.0 | 92.5 | 7.5 | |
| Phosphate | 6.0 | 94.1 | 5.9 |
| 6.5 | 93.2 | 6.8 | |
| 7.0 | 81.0 (at 5mM) | 19.0 (at 5mM) | |
| Ammonium Hydrogen Carbonate | 6.0 | 94.9 | 5.1 |
| 6.5 | 94.2 | 5.8 | |
| 7.0 | 92.3 | 7.7 |
This data is illustrative and based on a study of rHGH.[6] Optimal conditions for MG53 may vary.
Key Takeaways for MG53 Formulation Development:
-
pH: A slightly acidic to neutral pH (around 6.0-7.0) is often a good starting point for stability studies of recombinant proteins.[14][15]
-
Buffers: Histidine and citrate buffers are commonly used and have been shown to provide good stability for other recombinant proteins.[6]
-
Excipients: The addition of stabilizers such as sugars (e.g., sucrose, trehalose) or polyols (e.g., glycerol, mannitol) can enhance the stability of recombinant proteins during storage and freeze-thawing.[1][16]
Experimental Protocols
Recombinant Human MG53 (rhMG53) Expression and Purification
This protocol is adapted from established methods for expressing and purifying rhMG53 from E. coli.[10]
Materials:
-
E. coli host strain (e.g., M15) transformed with an MG53 expression vector (e.g., with a His-tag or MBP-tag).
-
Luria-Bertani (LB) broth with appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM PMSF, and protease inhibitor cocktail).
-
Lysozyme.
-
Digitonin.
-
Affinity chromatography column (e.g., HisTrap FF or MBP Trap HP).
-
High-pressure liquid chromatography (HPLC) system.
Procedure:
-
Inoculate a starter culture of the transformed E. coli and grow overnight.
-
The next day, inoculate a larger volume of LB broth with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Reduce the temperature to 16°C and continue to grow for 4 hours.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and add lysozyme to a final concentration of 1 mg/ml. Incubate on ice for 30 minutes.
-
Sonicate the cell suspension to lyse the cells.
-
Add digitonin to a final concentration of 1% and incubate on ice for 30 minutes to solubilize the protein.
-
Centrifuge the lysate at high speed (e.g., 200,000 x g) for 30 minutes at 4°C.
-
Purify the supernatant using an appropriate affinity chromatography column on an HPLC system.
-
Elute the purified protein and dialyze against a suitable storage buffer.
-
Lyophilize the purified protein for long-term storage.
Assessing MG53 Aggregation using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it ideal for detecting protein aggregation.[17][18][19]
Materials:
-
Purified recombinant MG53.
-
A range of buffers and solutions to test (e.g., different pH, ionic strengths, temperatures).
-
DLS instrument.
-
Low-volume cuvettes.
-
Syringe filters (0.22 µm).
Procedure:
-
Prepare samples of purified MG53 at a known concentration (e.g., 1 mg/mL) in the different buffer conditions to be tested.
-
Filter all samples through a 0.22 µm syringe filter to remove any large, extraneous particles.
-
Transfer the filtered sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform DLS measurements to obtain the hydrodynamic radius (Rh) and polydispersity index (PDI) of the protein in solution.
-
An increase in the average Rh and/or PDI compared to a monomeric control is indicative of aggregation.[17]
-
For thermal stability, measurements can be taken at increasing temperatures to determine the aggregation temperature.
Analysis of MG53 Oligomerization by Non-Reducing SDS-PAGE
This method is used to visualize disulfide-linked oligomers of MG53.[11][13]
Materials:
-
Purified recombinant MG53.
-
2x SDS sample loading buffer without a reducing agent (DTT or β-mercaptoethanol).
-
SDS-PAGE gel (e.g., 4-12% gradient gel).
-
SDS-PAGE running buffer.
-
Protein stain (e.g., Coomassie Brilliant Blue).
Procedure:
-
Prepare protein samples by mixing with an equal volume of 2x non-reducing SDS sample loading buffer.
-
Load the samples onto the SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
Monomeric MG53 will run at approximately 53 kDa, while dimers and higher-order oligomers will appear at corresponding higher molecular weights.
Visualizations
Caption: MG53-mediated membrane repair signaling pathway.
Caption: Experimental workflow for characterizing recombinant MG53.
References
- 1. MG53/TRIM72: multi-organ repair protein and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. MG53 nucleates assembly of cell membrane repair machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | MG53/TRIM72: multi-organ repair protein and beyond [frontiersin.org]
- 6. biotech-asia.org [biotech-asia.org]
- 7. Zinc Binding to MG53 Protein Facilitates Repair of Injury to Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. virtualibiblioteka.vu.lt [virtualibiblioteka.vu.lt]
- 9. Zinc Binding to MG53 Protein Facilitates Repair of Injury to Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recombinant MG53 protein modulates therapeutic cell membrane repair in treatment of muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. neb.com [neb.com]
- 13. Redox-dependent oligomerization through a leucine zipper motif is essential for MG53-mediated cell membrane repair - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening for stability and compatibility conditions of recombinant human epidermal growth factor for parenteral formulation: effect of pH, buffers, and excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cigb.edu.cu [cigb.edu.cu]
- 16. portal.research.lu.se [portal.research.lu.se]
- 17. Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering | by NanoReach | Medium [medium.com]
- 18. biopharminternational.com [biopharminternational.com]
- 19. Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. neobiotechnologies.com [neobiotechnologies.com]
Technical Support Center: MG53 Co-Immunoprecipitation Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing co-immunoprecipitation (Co-IP) to study MG53 and its interacting partners.
Troubleshooting Guide
This guide addresses common issues encountered during MG53 Co-IP experiments in a question-and-answer format.
Issue 1: Low or No Yield of Bait Protein (MG53)
-
Question: Why am I not detecting my bait protein (MG53) after immunoprecipitation?
-
Possible Causes & Solutions:
-
Inefficient Cell Lysis: The lysis buffer may not be effectively solubilizing MG53.
-
Solution: Optimize the lysis buffer. While RIPA buffer is common, its detergents can disrupt protein-protein interactions. A non-ionic detergent-based buffer (e.g., containing NP-40 or Triton X-100) is often preferred for Co-IP.[1] Ensure protease and phosphatase inhibitors are freshly added to the lysis buffer to prevent degradation.[1]
-
-
Poor Antibody Binding: The anti-MG53 antibody may not be suitable for immunoprecipitation or may be used at a suboptimal concentration.
-
Solution: Use an antibody validated for IP. Perform a titration experiment to determine the optimal antibody concentration. For example, one commercially available anti-MG53 antibody is recommended at a 1/30 dilution (2µg in 0.35mg of lysate).
-
-
Incorrect Bead Choice: The protein A/G beads may not have a high affinity for your primary antibody isotype.
-
Solution: Check the antibody isotype and select beads with the appropriate binding affinity (e.g., Protein A for many rabbit polyclonal antibodies, Protein G for many mouse monoclonal antibodies).[1]
-
-
Low MG53 Expression: The cell or tissue type used may have low endogenous expression of MG53.
-
Solution: If possible, use a cell line known to express MG53 (e.g., C2C12 myotubes) or consider overexpressing a tagged version of MG53.
-
-
Issue 2: Low or No Yield of Prey Protein (Interacting Partner)
-
Question: I can successfully pull down MG53, but its interacting partner is not detected. What could be the reason?
-
Possible Causes & Solutions:
-
Weak or Transient Interaction: The interaction between MG53 and its partner may be weak or transient, dissociating during the IP procedure.
-
Solution: Use a gentler lysis buffer with physiological salt concentrations. Consider cross-linking agents to stabilize the interaction, but be aware that this can lead to non-specific cross-linking.
-
-
Harsh Washing Steps: Extensive or stringent washing can disrupt the protein-protein interaction.
-
Solution: Reduce the number of washes or decrease the detergent concentration in the wash buffer. A common wash buffer is PBS with 0.1% Tween-20.[2]
-
-
Epitope Masking: The antibody binding site on MG53 might overlap with the interaction site for the prey protein.
-
Solution: Try a different anti-MG53 antibody that targets a different epitope.
-
-
Issue 3: High Background or Non-Specific Binding
-
Question: My final eluate shows many non-specific bands on the Western blot. How can I reduce this background?
-
Possible Causes & Solutions:
-
Insufficient Pre-clearing: The cell lysate may contain proteins that non-specifically bind to the IP antibody or the beads.
-
Solution: Always perform a pre-clearing step by incubating the lysate with beads before adding the primary antibody. This will help remove proteins that non-specifically adhere to the beads.
-
-
Too Much Antibody: Using an excessive amount of the primary antibody can lead to non-specific binding.
-
Solution: Titrate the antibody to find the minimum amount required for efficient pulldown of the target protein.
-
-
Inadequate Washing: Insufficient washing may not effectively remove all non-specifically bound proteins.
-
Solution: Increase the number of washes or the stringency of the wash buffer by slightly increasing the salt or detergent concentration.[2]
-
-
Bead-Related Issues: The beads themselves can be a source of non-specific binding.
-
Solution: Block the beads with BSA or use commercially available pre-blocked beads.[1]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are some known interacting partners of MG53?
-
A1: MG53 has been shown to interact with several proteins, including Caveolin-3 and Dysferlin in the context of membrane repair, and G3BP2 in relation to stress granule formation.[3][4] It also acts as an E3 ligase targeting the Insulin Receptor (IR) and Insulin Receptor Substrate 1 (IRS1) for degradation.[5][6]
-
-
Q2: What type of lysis buffer is recommended for MG53 Co-IP?
-
A2: A non-denaturing lysis buffer is generally recommended to preserve protein-protein interactions. A common base for such a buffer is Tris-HCl with NaCl, EDTA, and a non-ionic detergent like NP-40 or Triton X-100. For example, an IP Lysis/Wash Buffer can be composed of 25 mM Tris, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and 5% glycerol at pH 7.4.[7] Always supplement with fresh protease and phosphatase inhibitors.
-
-
Q3: How can I be sure that the interaction I'm seeing is specific?
-
A3: Include proper controls in your experiment. A key negative control is to perform the IP with a non-specific IgG antibody of the same isotype as your primary antibody. If the prey protein is pulled down with the specific anti-MG53 antibody but not with the control IgG, it suggests a specific interaction.
-
Experimental Protocols
Standard MG53 Co-Immunoprecipitation Protocol
This protocol provides a general framework. Optimization may be required for specific cell types and interacting proteins.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20, with freshly added protease and phosphatase inhibitors) on ice for 30 minutes.[2]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G beads to the cell lysate and incubate with rotation for 1 hour at 4°C.
-
Pellet the beads by centrifugation and transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-MG53 antibody to the pre-cleared lysate and incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer (e.g., the lysis buffer with a lower detergent concentration or PBS with 0.1% Tween-20).[2] After the final wash, carefully remove all supernatant.
-
-
Elution:
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Pellet the beads, and the supernatant containing the immunoprecipitated proteins is ready for analysis by SDS-PAGE and Western blotting.
-
Quantitative Data Summary
Table 1: Recommended Antibody and Bead Concentrations
| Component | Recommended Concentration/Amount | Reference |
| Anti-MG53 Antibody | 1/30 dilution (e.g., 2µg in 0.35mg lysate) | |
| Total Protein Lysate | 200 - 1000 µg | [8] |
| Protein A/G Beads | 20 - 50 µl of slurry per IP | [8] |
Table 2: Example Lysis and Wash Buffer Compositions
| Buffer | Components | pH | Reference |
| IP Lysis/Wash Buffer | 25 mM Tris, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol | 7.4 | [7] |
| RIPA Buffer (more stringent) | 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS | 8.0 | |
| Gentle Wash Buffer | PBS with 0.1% Tween-20 | 7.4 | [2] |
Visualizations
Caption: A streamlined workflow of a typical MG53 co-immunoprecipitation experiment.
Caption: The role of MG53 as an E3 ligase in the negative regulation of the insulin signaling pathway.
References
- 1. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Membrane Repair Defects in Muscular Dystrophy Are Linked to Altered Interaction between MG53, Caveolin-3, and Dysferlin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MG53 suppresses tumor progression and stress granule formation by modulating G3BP2 activity in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MG53 is not a critical regulator of insulin signaling pathway in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. neb.com [neb.com]
Technical Support Center: MG53 Immunofluorescence Staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during MG53 immunofluorescence staining, with a particular focus on addressing high background signals.
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of MG53?
MG53 (also known as TRIM72) is primarily found in the cytoplasm and is known to translocate to the plasma membrane upon cell injury to participate in membrane repair.[1][2][3] In some contexts, nuclear localization of MG53 has also been reported, where it may be involved in regulating gene expression.[4] Therefore, a combination of cytoplasmic and membrane staining is expected, with potential nuclear staining depending on the cell type and experimental conditions.
Q2: In which tissues and cell types is MG53 expressed?
MG53 is most abundantly expressed in striated muscles (skeletal and cardiac muscle).[5][6][7] Lower levels of expression have been detected in various other tissues, including the kidneys (specifically in the proximal tubule epithelium), lungs (in type I and type II alveolar epithelial cells), and cornea.[5][6][7] It has also been identified in macrophages.[6] When selecting a positive control, researchers should consider these expression patterns.
Q3: What are recommended antibody dilutions for MG53 immunofluorescence?
Antibody concentrations should always be optimized for your specific experimental conditions. However, here are some starting recommendations based on commercially available antibodies and literature:
| Antibody (Vendor, Cat. No.) | Application | Species | Recommended Dilution |
| Rabbit monoclonal [EPR26057-7] (Abcam, ab307593) | ICC/IF | Mouse (C2C12 cells) | 1/500[1] |
| Rabbit monoclonal [EPR26057-7] (Abcam, ab307593) | IHC-Fr | Mouse, Rat | 1/100[1] |
| Rabbit polyclonal (Biorbyt, orb10065) | IHC | Human | 1:50-1:100 |
| Goat polyclonal (Biorbyt, orb329603) | WB, ELISA | Human, Mouse | 1:500-1:1000 (for WB)[8] |
Note: Always refer to the manufacturer's datasheet for the most up-to-date recommendations. It is crucial to perform a titration experiment to determine the optimal antibody concentration that yields a strong signal with minimal background.
Troubleshooting Guide: High Background Signal
High background fluorescence can obscure the specific signal from your target protein, making data interpretation difficult. Below are common causes of high background in MG53 immunofluorescence staining and their potential solutions.
Q4: My entire sample is fluorescent, even the negative controls. What could be the cause?
This issue is likely due to autofluorescence , which is the natural fluorescence of biological materials.
-
Cause: Aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde) can induce autofluorescence.[9] Endogenous molecules such as NADH, collagen, and elastin can also contribute.
-
Solution:
-
Quenching: After fixation, you can quench the autofluorescence using an agent like 50 mM NH₄Cl for 15 minutes at room temperature.[10]
-
Choice of Fluorophore: Use fluorophores that emit in the far-red spectrum (e.g., Alexa Fluor 647, Cy5) as autofluorescence is often weaker at longer wavelengths.
-
Spectral Unmixing: If your imaging system supports it, use spectral unmixing to computationally separate the specific signal from the autofluorescence spectrum.
-
Unstained Control: Always include an unstained sample (no primary or secondary antibody) to assess the level of autofluorescence in your cells or tissue.[9][11]
-
Q5: I'm seeing non-specific staining all over my sample. How can I reduce this?
This is likely due to non-specific binding of the primary or secondary antibodies.
-
Cause 1: Inappropriate Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to binding to non-target sites.[12][13][14]
-
Solution: Titrate your primary and secondary antibodies to find the lowest concentration that still provides a robust specific signal.
-
-
Cause 2: Insufficient Blocking: The blocking step is crucial to prevent non-specific antibody binding.
-
Cause 3: Inadequate Washing: Insufficient washing will not remove all unbound antibodies.
-
Solution: Increase the number and duration of wash steps. Use a buffer containing a mild detergent like 0.1% Tween-20 in PBS.
-
-
Cause 4: Secondary Antibody Cross-Reactivity: The secondary antibody may be cross-reacting with endogenous immunoglobulins in the sample.
-
Solution: Use a secondary antibody that has been pre-adsorbed against the species of your sample. Run a control with only the secondary antibody (no primary antibody) to check for non-specific binding.[13]
-
Experimental Protocols
Below is a detailed protocol for immunofluorescence staining of MG53 in cultured cells, with notes for tissue sections.
MG53 Immunofluorescence Protocol for Cultured Cells (e.g., C2C12)
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) in PBS with 0.1% Triton X-100
-
Primary Antibody Dilution Buffer: 1% BSA in PBS with 0.1% Triton X-100
-
Anti-MG53 Primary Antibody
-
Fluorophore-conjugated Secondary Antibody
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Cell Culture: Grow C2C12 cells on glass coverslips until they reach the desired confluency. For differentiation, switch to a low-serum medium.
-
Fixation:
-
Rinse cells twice with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate with Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-MG53 antibody in the Primary Antibody Dilution Buffer to the optimized concentration (e.g., 1:500 for Abcam ab307593).[1]
-
Incubate overnight at 4°C in a humidified chamber.
-
Wash three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the Primary Antibody Dilution Buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
-
Counterstaining:
-
Incubate with DAPI solution for 5 minutes at room temperature.
-
Wash twice with PBS.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Seal the edges with nail polish and let it dry.
-
-
Imaging:
-
Image using a fluorescence or confocal microscope with the appropriate filter sets.
-
Notes for Frozen Tissue Sections:
-
After sectioning, fix the tissue with 4% PFA for 15-20 minutes.
-
Permeabilize with 0.2% Triton X-100 for 10-15 minutes.[1]
-
Proceed with the blocking and antibody incubation steps as described above. A primary antibody dilution of 1:100 may be a good starting point for tissue.[1]
Visualizations
MG53 Immunofluorescence Experimental Workflow
Caption: A flowchart illustrating the key steps in a typical immunofluorescence staining protocol for MG53.
Troubleshooting High Background in MG53 IF
Caption: A decision tree to help diagnose and resolve common causes of high background in MG53 immunofluorescence.
References
- 1. Anti-MG53 antibody [EPR26057-7] (ab307593) | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Visualization of MG53-mediated Cell Membrane Repair Using in vivo and in vitro Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cell membrane repair protein MG53 modulates transcription factor NF-κB signaling to control kidney fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | MG53/TRIM72: multi-organ repair protein and beyond [frontiersin.org]
- 6. Frontiers | Multi-Cellular Functions of MG53 in Muscle Calcium Signaling and Regeneration [frontiersin.org]
- 7. Protective role of MG53 against ischemia/reperfusion injury on multiple organs: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-MG53 Antibody (A329603) | Antibodies.com [antibodies.com]
- 9. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 12. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 13. stjohnslabs.com [stjohnslabs.com]
- 14. sinobiological.com [sinobiological.com]
Validation & Comparative
Unraveling the Cellular First Responders: A Comparative Guide to MG53 and Dysferlin in Membrane Repair
In the intricate world of cellular maintenance, the ability to swiftly repair damage to the plasma membrane is paramount for cell survival and function. Two key proteins, Mitsugumin 53 (MG53) and dysferlin, have emerged as critical players in this rapid response mechanism, particularly in striated muscle cells. This guide provides an in-depth comparison of their roles, mechanisms, and therapeutic potential, supported by experimental data to inform researchers, scientists, and drug development professionals.
At a Glance: Key Differences and Similarities
| Feature | MG53 (TRIM72) | Dysferlin |
| Primary Function | Senses oxidative stress at the injury site and nucleates the assembly of the repair machinery.[1] | Acts as a calcium-dependent fusogen, mediating the fusion of intracellular vesicles to form a "patch" at the damaged membrane.[2][3] |
| Triggering Signal | Entry of the extracellular oxidative environment upon membrane rupture.[1] | Influx of extracellular Ca²⁺ through the membrane lesion.[2][3] |
| Mechanism of Action | Oligomerizes upon oxidation, binds to phosphatidylserine, and recruits intracellular vesicles to the injury site.[1][4] | Senses increased local Ca²⁺ concentrations, triggering the fusion of vesicles with the plasma membrane and with each other.[2][3] |
| Interaction | Functionally interacts with dysferlin and caveolin-3, acting upstream to facilitate the trafficking of dysferlin-containing vesicles.[5][6][7] | Interacts with MG53, annexins A1 and A2, and caveolin-3 as part of the membrane repair complex.[2][5][6] |
| Clinical Relevance | Deficiency leads to progressive myopathy and impaired cardiac function.[4][5] Recombinant human MG53 (rhMG53) is being explored as a therapeutic agent.[5][8] | Mutations cause limb-girdle muscular dystrophy type 2B (LGMD2B) and Miyoshi myopathy.[3][9] |
| Expression | Predominantly found in striated (skeletal and cardiac) muscle.[5][8] | Ubiquitously expressed, with high levels in skeletal muscle, heart, and plasma membrane.[10] |
Quantitative Performance in Membrane Repair
The efficacy of MG53 and dysferlin in membrane repair has been quantified using various cellular and animal models. The following table summarizes key experimental findings.
| Experimental Model | Assay | Key Quantitative Finding | Reference |
| Dysferlin-deficient mouse muscle fibers | Laser-induced membrane injury (FM 1-43 dye influx) | In wild-type fibers, dye influx ceased by 30-60 seconds, indicating successful resealing. In dysferlin-deficient fibers, dye continued to enter, demonstrating a failure to repair. | [2] |
| mdx dystrophic mouse model | In vivo Evans blue dye uptake | Intraperitoneal injection of rhMG53 significantly decreased the percentage of Evans blue dye-positive (damaged) muscle fibers compared to saline-treated controls. | [8] |
| Dysferlin-deficient mouse muscle fibers | Laser-induced membrane injury (FM1-43 dye influx) | Application of rhMG53 increased membrane resealing in dysferlin-deficient muscle fibers. | [8][11] |
| C2C12 myoblasts | Microelectrode-induced membrane injury | Co-expression of MG53 was necessary for the recruitment of GFP-dysferlin to the injury site. | [6] |
| Wild-type mouse muscle fibers | UV laser-induced membrane injury | Treatment with the reducing agent DTT, which inhibits MG53 oligomerization, resulted in a significant defect in sarcolemma repair. | [1] |
Delving into the Mechanisms: Signaling and Repair Pathways
The coordinated action of MG53 and dysferlin is essential for an efficient membrane repair process. While they can function in partially independent pathways, their interaction provides a robust response to cellular damage.
Signaling Pathways in Membrane Repair
Caption: Signaling cascade for MG53 and dysferlin in membrane repair.
Experimental Corner: Protocols for Assessing Membrane Repair
The following are standardized protocols used to evaluate the function of MG53 and dysferlin.
Laser-Induced Cell Injury Assay
This assay is widely used to create a localized injury on the cell membrane and monitor the subsequent repair process in real-time.
Caption: Workflow for the laser-induced cell injury assay.
Methodology:
-
Cell Preparation: Isolate single muscle fibers (e.g., from the flexor digitorum brevis) or culture adherent cells on glass-bottom dishes.[12]
-
Dye Incubation: Add a membrane-impermeable fluorescent dye, such as FM 1-43 or propidium iodide, to the extracellular medium. This dye only fluoresces upon entering the cytoplasm and binding to intracellular membranes.[2][12]
-
Baseline Imaging: Acquire a baseline fluorescence image of the target cell before inducing injury.
-
Induce Injury: Use a focused UV laser to create a precise, localized puncture in the plasma membrane.[1][12]
-
Time-Lapse Microscopy: Immediately after injury, capture a series of fluorescence images at regular intervals (e.g., every 10 seconds) to monitor the influx of the dye.[2]
-
Data Analysis: Measure the change in intracellular fluorescence intensity over time. A rapid plateau in fluorescence indicates successful membrane resealing, while a continuous increase signifies a repair defect.[12]
Concluding Remarks
MG53 and dysferlin are both indispensable for the maintenance of plasma membrane integrity, particularly in mechanically stressed tissues like muscle. MG53 acts as an early sensor and orchestrator, initiating the repair process by recruiting vesicles, while dysferlin is the crucial executioner of vesicle fusion to seal the breach.[1][3][6] Understanding the distinct yet coordinated roles of these proteins is vital for developing therapeutic strategies for a range of degenerative conditions, most notably muscular dystrophies. The potential of recombinant MG53 to bolster membrane repair, even in the absence of functional dysferlin, opens promising avenues for future drug development.[11][13]
References
- 1. MG53 nucleates assembly of cell membrane repair machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dysferlin and Muscle Membrane Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dysferlin and muscle membrane repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual function of MG53 in membrane repair and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Membrane Repair Defects in Muscular Dystrophy Are Linked to Altered Interaction between MG53, Caveolin-3, and Dysferlin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Membrane Repair Defects in Muscular Dystrophy Are Linked to Altered Interaction between MG53, Caveolin-3, and Dysferlin*◆ | Semantic Scholar [semanticscholar.org]
- 8. Recombinant MG53 protein modulates therapeutic cell membrane repair in treatment of muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dysferlin and the plasma membrane repair in muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MG53 anchored by dysferlin to cell membrane reduces hepatocyte apoptosis which induced by ischaemia/reperfusion injury in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment with Recombinant Human MG53 Protein Increases Membrane Integrity in a Mouse Model of Limb Girdle Muscular Dystrophy 2B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Visualization of MG53-mediated Cell Membrane Repair Using in vivo and in vitro Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Treatment with Recombinant Human MG53 Protein Increases Membrane Integrity in a Mouse Model of Limb Girdle Muscular Dystrophy 2B - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Recombinant Human Mitsugumin 53 (rhMG53) and Other Cardioprotective Agents in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
The landscape of cardioprotective therapies is continually evolving, with novel agents emerging to address the profound challenge of mitigating cardiac damage, particularly from ischemia-reperfusion (I/R) injury. Among these, recombinant human Mitsugumin 53 (rhMG53) has garnered significant attention for its unique mechanism of action centered on cell membrane repair. This guide provides an objective comparison of the preclinical efficacy of rhMG53 against other established and investigational cardioprotective strategies, including ischemic postconditioning, antioxidant therapy with N-acetylcysteine (NAC), and anti-inflammatory treatment with dexamethasone. The information presented is based on published experimental data to aid researchers and drug development professionals in evaluating the therapeutic potential of these agents.
Quantitative Efficacy in Myocardial Infarction Models
The following table summarizes the quantitative outcomes of cardioprotection afforded by rhMG53 and comparator agents in various preclinical models of myocardial I/R injury. It is important to note that these data are compiled from separate studies and do not represent head-to-head comparisons within a single experimental design. Variations in animal models, I/R protocols, and endpoint measurements should be considered when interpreting these results.
| Cardioprotective Agent | Animal Model | Key Efficacy Endpoints | Reference |
| rhMG53 | Porcine | Infarct Size Reduction: Significant decrease in infarct size/area at risk compared to control.[1] | [1] |
| Cardiac Troponin I (cTnI) Release: Significantly reduced serum cTnI levels at 6 and 24 hours post-reperfusion.[1] | [1] | ||
| Rodent (Rat, Mouse) | Infarct Size & Creatine Kinase (CK) Reduction: Dose-dependent reduction in infarct size and CK release.[1] | [1] | |
| Ischemic Postconditioning (IPoC) | Porcine | Infarct Size Reduction: 47.5% reduction in infarct size/area at risk compared to control.[2] | [2] |
| Creatine Kinase (CK) Release: 26% reduction in the area under the curve of CK release.[2] | [2] | ||
| Porcine | Infarct Size Reduction: Reduced infarct size from 23.26% to 10.89% of the area at risk.[3] | [3] | |
| N-acetylcysteine (NAC) | Canine | Infarct Size Reduction: 32.7% decrease in the extent of infarction compared to control.[4] | [4] |
| Diabetic Mice | Infarct Size Reduction: Significant reduction in post-ischemic myocardial infarct size.[5] | [5] | |
| Dexamethasone | Rat | Infarct Size Reduction: Significantly reduced infarct size in a model of acute myocardial infarction supported by VA ECMO.[6] | [6] |
| Mouse | Infarct Size Reduction: 38% smaller infarct size as a fraction of the risk region compared to control.[7] | [7] |
Signaling Pathways and Mechanisms of Action
The cardioprotective effects of these agents are mediated by distinct and sometimes overlapping signaling pathways. Understanding these mechanisms is crucial for identifying potential synergistic therapies and for patient stratification in future clinical trials.
rhMG53: Membrane Repair and Pro-Survival Signaling
rhMG53's primary mechanism is believed to be the direct repair of the sarcolemmal membrane of cardiomyocytes damaged during I/R.[1] This action helps to maintain cellular integrity and prevent the leakage of intracellular contents. Additionally, rhMG53 has been shown to activate pro-survival signaling pathways.
Ischemic Postconditioning (IPoC): Reperfusion Injury Salvage Kinase (RISK) Pathway
IPoC involves brief, intermittent cycles of ischemia and reperfusion applied at the onset of reperfusion. This mechanical intervention activates a cascade of intracellular signaling, prominently the Reperfusion Injury Salvage Kinase (RISK) pathway.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in key studies cited in this guide.
rhMG53 in a Porcine Model of Myocardial I/R Injury
-
Animal Model: Chinese experimental miniature pigs.
-
Ischemia Induction: A balloon catheter was inserted into the left anterior descending (LAD) coronary artery and inflated to induce ischemia for 90 minutes.
-
Reperfusion: The balloon was deflated to allow for reperfusion.
-
rhMG53 Administration: rhMG53 (1 mg/kg) was administered intravenously either before ischemia or after the onset of reperfusion.[1]
-
Endpoint Assessment: Infarct size was determined by triphenyltetrazolium chloride (TTC) staining. Serum levels of cardiac troponin I were measured at various time points.[1]
Ischemic Postconditioning in a Porcine Model
-
Animal Model: Domestic pigs.
-
Ischemia Induction: The LAD was occluded for 90 minutes using a balloon catheter.[2]
-
Postconditioning Protocol: Immediately after deflation of the balloon, four cycles of 5-minute limb ischemia were induced using a blood pressure cuff on a lower limb (remote ischemic postconditioning).[2]
-
Endpoint Assessment: Infarct size was measured by creatinine kinase release, MRI, and immunohistochemistry.[2]
N-acetylcysteine (NAC) in a Canine Model
-
Animal Model: Mongrel dogs.
-
Ischemia Induction: The LAD was ligated for 2 hours.[4]
-
NAC Administration: A loading dose of 100 mg/kg NAC was administered intravenously at the onset of reperfusion.[4]
-
Reperfusion: The ligature was released for a 2-hour reperfusion period.
-
Endpoint Assessment: The extent of necrosis was determined by TTC staining.[4]
Dexamethasone in a Rat Model
-
Animal Model: Male Sprague-Dawley rats.
-
Ischemia Induction: The LAD was ligated for 1 hour to induce acute myocardial infarction.[6]
-
Dexamethasone Administration: Dexamethasone (0.2 mg/kg) was injected intravenously after 1 hour of AMI.[6]
-
Support: Venoarterial extracorporeal membrane oxygenation (VA ECMO) was initiated for 2 hours.
-
Endpoint Assessment: Infarct size was measured by TTC staining, and cardiac biomarkers (cTnI, cTnT, CK-MB) were analyzed.[6]
Concluding Remarks
The preclinical data presented in this guide highlight the potential of rhMG53 as a potent cardioprotective agent. Its novel mechanism of action, focused on preserving the structural integrity of cardiomyocytes, distinguishes it from other therapies that primarily target intracellular signaling cascades. While ischemic postconditioning demonstrates significant efficacy, its clinical implementation can be challenging. Pharmacological agents like NAC and dexamethasone have shown promise in animal models, but their translation to clinical practice for cardioprotection has been met with mixed results.
Further research, including head-to-head comparative studies in large animal models that more closely mimic human physiology, is warranted to definitively establish the relative efficacy of rhMG53. The detailed experimental protocols and signaling pathway diagrams provided herein are intended to facilitate the design of such studies and to advance the development of novel and effective therapies for ischemic heart disease.
References
- 1. Cardioprotection of recombinant human MG53 protein in a porcine model of ischemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. journal.hsforum.com [journal.hsforum.com]
- 4. Cardioprotective effects of N-acetylcysteine: the reduction in the extent of infarction and occurrence of reperfusion arrhythmias in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-acetylcysteine Protects Against Myocardial Ischemia–Reperfusion Injury Through Anti-ferroptosis in Type 1 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dexamethasone Alleviates Myocardial Injury in a Rat Model of Acute Myocardial Infarction Supported by Venoarterial Extracorporeal Membrane Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute cardiovascular protective effects of corticosteroids are mediated by non-transcriptional activation of endothelial nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
Validating MG53 as a Therapeutic Target for Muscular Dystrophy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Mitsugumin 53 (MG53) as a therapeutic target for various forms of muscular dystrophy. It objectively compares the performance of MG53-based therapies with alternative strategies, supported by preclinical experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and critical evaluation.
Executive Summary
Muscular dystrophies are a group of genetic disorders characterized by progressive muscle degeneration and weakness. A key pathological feature in many of these diseases is the compromised integrity of the muscle cell membrane (sarcolemma), leading to chronic injury and inflammation. MG53, a muscle-specific TRIM-family protein, has emerged as a promising therapeutic target due to its central role in the cell membrane repair process. This guide evaluates the evidence supporting MG53-based therapies, including the administration of recombinant human MG53 (rhMG53) and adeno-associated virus (AAV)-mediated MG53 gene therapy, and compares them with other therapeutic modalities such as dystrophin restoration and anti-inflammatory approaches.
MG53: Mechanism of Action in Muscle Repair
MG53 plays a pivotal role in the rapid repair of the sarcolemma following injury. Its mechanism involves sensing membrane damage, nucleating the assembly of a repair patch, and promoting cell survival.
Upon membrane disruption, the exposure of the intracellular environment to the extracellular space triggers the oligomerization of MG53. This oligomer then acts as a scaffold, recruiting intracellular vesicles to the site of injury. MG53 directly interacts with phosphatidylserine, a phospholipid exposed on the inner leaflet of the cell membrane, which facilitates the tethering of these vesicles. The accumulation of vesicles forms a "patch" that seals the membrane tear. This process is crucial for preventing the uncontrolled influx of calcium and the leakage of cytosolic contents, which are major drivers of muscle cell death and pathology in muscular dystrophies.[1][2][3]
Beyond its direct role in membrane sealing, MG53 also promotes muscle cell survival by activating pro-survival signaling pathways, including the Akt, ERK1/2, and GSK-3β pathways, and by inhibiting the pro-apoptotic protein Bax.[4][5]
Preclinical Validation of MG53-Based Therapies
The therapeutic potential of MG53 has been evaluated in various preclinical models of muscular dystrophy, primarily the mdx mouse model for Duchenne Muscular Dystrophy (DMD) and the δ-sarcoglycan-deficient hamster model for Limb-Girdle Muscular Dystrophy (LGMD).
Recombinant Human MG53 (rhMG53) Protein Therapy
Systemic administration of rhMG53 has been shown to reduce muscle damage and improve muscle function in mdx mice.
| Parameter | Animal Model | Treatment | Control | Outcome | Reference |
| Serum Creatine Kinase (CK) Levels (Post-Exercise) | mdx mice | rhMG53 (4 mg/kg, IV) | BSA | ~50% reduction | [6] |
| Muscle Fibrosis (Gastrocnemius & Tibialis Anterior) | mdx mice | rhMG53 (8 mg/kg, twice daily for 4 days) | Saline | ~40% reduction | [6] |
| Evans Blue Dye (EBD) Positive Fibers (Gastrocnemius & TA) | mdx mice | rhMG53 (twice daily for 4 days) | Saline | ~60% reduction | [6] |
| Serum CK Levels (Post-Exercise) | Dysferlin-deficient mice | rhMG53 (IP injection) | Saline | Significant decrease | [7] |
| Immunoglobulin G Positive Fibers | Dysferlin-deficient mice | rhMG53 (IP injection) | Saline | Significant decrease | [7] |
AAV-Mediated MG53 Gene Therapy
AAV-mediated delivery of the MG53 gene has demonstrated long-term therapeutic benefits in a hamster model of LGMD.
| Parameter | Animal Model | Treatment | Control | Outcome | Reference |
| Central Nucleation (Muscle Fibers) | δ-sarcoglycan-deficient hamsters | AAV-MG53 (1 x 10^13 vg/kg) | Untreated | ~50% reduction | [4] |
| Tissue Hydroxyproline Content (Fibrosis) | δ-sarcoglycan-deficient hamsters | AAV-MG53 | Untreated | Significant decrease | [4] |
| Muscle and Heart Function | δ-sarcoglycan-deficient hamsters | AAV-MG53 | Untreated | Amelioration of pathology and functional improvement | [4] |
Comparison with Alternative Therapeutic Strategies
MG53-based therapies offer a unique, pathology-modifying approach that is distinct from strategies aimed at correcting the primary genetic defect or targeting downstream inflammation.
Dystrophin Restoration Therapies
-
Gene Therapy (e.g., Micro-dystrophin): AAV-mediated delivery of a truncated, functional version of the dystrophin gene has shown promise in restoring dystrophin expression and improving muscle function in mdx mice. However, challenges remain regarding long-term efficacy, potential immunogenicity, and the need for early intervention. In older mdx mice with established pathology, the benefits of micro-dystrophin gene therapy may be partial.[8][9]
-
Exon Skipping: Antisense oligonucleotides that promote the skipping of mutated exons can restore the reading frame of the dystrophin gene, leading to the production of a shorter but functional protein. While approved for specific mutations, the efficiency of exon skipping can be variable, and achieving therapeutically relevant levels of dystrophin in all muscles remains a challenge.[10][11]
| Therapeutic Strategy | Animal Model | Key Quantitative Outcome | Reference |
| Micro-dystrophin Gene Therapy | mdx mice | 48.9% centrally nucleated fibers (vs. 71.7% in untreated) | [12] |
| Exon Skipping (AON) | mdx mice | 2.5-5.0% exon skipping in skeletal muscle (IV dosing) | [10] |
Anti-inflammatory Therapies
Corticosteroids are the current standard of care for DMD, working to reduce inflammation and slow disease progression. However, their long-term use is associated with significant side effects. Newer anti-inflammatory drugs are being investigated, but they primarily address a downstream consequence of muscle damage rather than the initial membrane instability. In mdx mice, anti-inflammatory drugs have been shown to reduce immune cell infiltration and improve muscle function.[13][14][15]
| Therapeutic Strategy | Animal Model | Key Quantitative Outcome | Reference |
| Celecoxib (NSAID) | mdx mice | 1.5 to 2-fold increase in utrophin A protein levels | [14] |
| Prednisone (Corticosteroid) | mdx mice | Significant improvements in whole-body strength | [13] |
Experimental Protocols
Membrane Repair Assay (Laser-Induced Damage)
This assay assesses the ability of a cell to repair its plasma membrane after injury.
-
Cell Culture: Plate myoblasts or other relevant cell types on glass-bottom dishes.
-
Fluorescent Dye: Add a cell-impermeant fluorescent dye (e.g., FM 1-43 or propidium iodide) to the extracellular medium.
-
Laser Ablation: Use a focused laser beam (e.g., a two-photon laser) to create a small, localized injury on the plasma membrane of a single cell.
-
Live-Cell Imaging: Immediately begin time-lapse imaging of the injured cell using a confocal microscope.
-
Quantification: Measure the influx of the fluorescent dye into the cell over time. A rapid plateau in fluorescence intensity indicates successful membrane repair, while a continuous increase signifies repair failure. The rate of fluorescence increase and the time to plateau are key quantitative parameters.
In Vivo Muscle Function Test (Treadmill Exercise)
This protocol evaluates muscle endurance and susceptibility to exercise-induced damage in mdx mice.
-
Acclimation: Acclimate the mice to the treadmill for several days before the experiment.
-
Forced Running Protocol: Subject the mice to a standardized forced running protocol on a motorized treadmill. A common protocol for mdx mice involves running downhill (which induces eccentric contractions and exacerbates muscle damage) at a set speed and duration.
-
Blood Sampling: Collect blood samples before and at various time points after the exercise protocol.
-
Biochemical Analysis: Measure the levels of serum creatine kinase (CK) or lactate dehydrogenase (LDH) as markers of muscle damage.
-
Histological Analysis: At the end of the study, sacrifice the mice and collect muscle tissues (e.g., gastrocnemius, tibialis anterior, diaphragm) for histological analysis to assess parameters such as central nucleation, fibrosis, and inflammatory cell infiltration.
References
- 1. MG53 nucleates assembly of cell membrane repair machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual function of MG53 in membrane repair and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing Muscle Membrane Repair by Gene Delivery of MG53 Ameliorates Muscular Dystrophy and Heart Failure in δ-Sarcoglycan-deficient Hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-Cellular Functions of MG53 in Muscle Calcium Signaling and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recombinant MG53 protein modulates therapeutic cell membrane repair in treatment of muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment with Recombinant Human MG53 Protein Increases Membrane Integrity in a Mouse Model of Limb Girdle Muscular Dystrophy 2B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Micro-dystrophin Gene Therapy Partially Enhances Exercise Capacity in Older Adult mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DMD: a gene therapy strategy more effective than microdystrophin in mdx mice - Institut de Myologie [institut-myologie.org]
- 10. Using a State-of-the-Art Toolbox to Evaluate Molecular and Functional Readouts of Antisense Oligonucleotide-Induced Exon Skipping in mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. musculardystrophynews.com [musculardystrophynews.com]
- 15. Pre-clinical drug tests in the mdx mouse as a model of dystrophinopathies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Double-Edged Sword: A Comparative Analysis of MG53 Expression in Health and Disease
For Immediate Publication
A comprehensive guide for researchers, scientists, and drug development professionals detailing the expression dynamics of Mitsugumin 53 (MG53) in healthy versus diseased tissues. This guide provides a comparative analysis supported by experimental data, detailed protocols, and visual signaling pathways to facilitate further investigation into MG53 as a therapeutic target.
Mitsugumin 53 (MG53), a member of the tripartite motif (TRIM) family of proteins (TRIM72), has emerged as a critical player in cellular membrane repair and tissue regeneration. Predominantly expressed in striated muscles, this myokine is also found at lower levels in various non-muscle tissues and circulates in the bloodstream, exerting systemic effects.[1][2][3] Its expression profile, however, undergoes significant alterations in various pathological states, positioning MG53 as a protein of interest for a multitude of human diseases, from cardiovascular conditions to cancer.[1][2][4] This guide offers a comparative overview of MG53 expression in healthy and diseased tissues, presenting quantitative data, experimental methodologies, and the intricate signaling networks it governs.
MG53 Expression: A Tale of Two Tissues
In healthy tissues, MG53 is most abundant in skeletal and cardiac muscle, where it plays a vital role in repairing the sarcolemma from mechanical stress.[1][2][5] Lower but physiologically significant levels are also detected in the kidneys, lungs, and cornea.[1][3] As a myokine, muscle-derived MG53 is released into circulation, participating in the repair and protection of distant organs.[2]
The landscape of MG53 expression dramatically shifts in the context of disease. A growing body of evidence indicates a widespread downregulation of MG53 in various cancers, including colorectal, gastric, non-small cell lung cancer (NSCLC), and breast cancer, where lower levels are often correlated with poorer clinical outcomes.[4][6][7] Conversely, its role in metabolic disorders such as diabetes remains a subject of debate, with some studies suggesting its involvement in insulin resistance.[2][8] In cardiovascular diseases, MG53 expression is notably decreased in failing human hearts and in models of myocardial hypertrophy.[1] The following tables summarize the currently available quantitative data on MG53 expression in healthy versus diseased tissues.
Quantitative Comparison of MG53 Expression
Table 1: MG53 Expression in Cancerous vs. Healthy Tissues
| Cancer Type | Tissue Comparison | Method | Finding | Reference |
| Colorectal Cancer | Tumor vs. Adjacent Normal | Western Blot, IHC | Decreased MG53 protein in >80% of tumors.[7] Serum MG53 levels also lower in patients.[1][6] | [1][6][7] |
| Gastric Cancer | Tumor vs. Adjacent Normal | Western Blot, IHC | Reduction in MG53 protein abundance in tumors.[7] | [7] |
| Non-Small Cell Lung Cancer (NSCLC) | Metastatic vs. Non-metastatic Tumors | Not Specified | Significantly downregulated in metastatic tumors.[1] | [1] |
| Breast Cancer | Tumor vs. Adjacent Normal | Not Specified | Downregulated in tumor tissue compared to paired adjacent non-tumor tissue.[6] | [6] |
| Hepatocellular Carcinoma | Tumor vs. Matched Non-cancerous | Gene & Protein Analysis | Drastically lower expression in tumor tissue.[6] | [6] |
Table 2: MG53 Expression in Other Pathological Conditions
| Disease/Condition | Tissue/Sample | Method | Finding | Reference |
| Heart Failure | Human Heart Tissue | Western Blot | Remarkably reduced MG53 protein levels in failing hearts. | [9] |
| Myocardial Hypertrophy | Animal Model | Not Specified | MG53 expression decreases.[1] | [1] |
| Septic Shock | Rat Myocardium | Not Specified | MG53 expression sharply decreased.[10] | [10] |
| Alzheimer's Disease | Healthy Brain | Not Specified | Not expressed at high levels in the healthy nervous system.[11] | [11] |
Key Signaling Pathways Modulated by MG53
MG53 exerts its multifaceted functions through a complex network of signaling pathways. Its role extends beyond simple membrane patching to the regulation of cell survival, inflammation, and metabolism.
One of the well-characterized pathways is the pro-survival Reperfusion Injury Salvage Kinase (RISK) pathway, which involves the activation of PI3K-Akt-GSK3β and ERK1/2 signaling cascades, crucial for cardioprotection.[2][4][12] MG53 also modulates inflammatory responses by inhibiting the NF-κB signaling pathway.[1][8] Furthermore, its intrinsic E3 ubiquitin ligase activity enables it to target proteins like insulin receptor substrate 1 (IRS-1) for degradation, thereby influencing insulin signaling.[2] In the context of angiogenesis, MG53 has been shown to inhibit endothelial cell migration and tube formation by regulating the FAK/Src/Akt/ERK1/2 signaling pathways. More recently, a role for MG53 in activating the Nrf2 signaling pathway has been identified, contributing to its protective effects.[13]
Experimental Workflow for MG53 Expression Analysis
The analysis of MG53 expression in tissues and cells relies on a combination of standard molecular biology techniques. A typical experimental workflow is outlined below.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. MG53 is a double-edged sword for human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MG53, A Tissue Repair Protein with Broad Applications in Regenerative Medicine [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Dual function of MG53 in membrane repair and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Is MG53 a potential therapeutic target for cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sustained elevation of MG53 in the bloodstream increases tissue regenerative capacity without compromising metabolic function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiac effects and clinical applications of MG53 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing Membrane Repair Using Recombinant MG53/TRIM72 (rhMG53) Reduces Neurotoxicity in Alzheimer’s Disease Models [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. MG53 protein rejuvenates hUC-MSCs and facilitates their therapeutic effects in AD mice by activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating MG53 Research: A Comparative Guide to Antibody Cross-Reactivity Across Species
For researchers, scientists, and drug development professionals, selecting the appropriate antibody is paramount for the success of any experiment. This guide provides a comprehensive comparison of commercially available MG53 (also known as TRIM72) antibodies, focusing on their cross-reactivity across different species. The information presented is supported by experimental data to facilitate informed decisions for your research needs.
MG53 is a crucial protein involved in cell membrane repair, making it a significant target in studies related to muscular dystrophy, cardiac injury, and regenerative medicine.[1][2] The high degree of conservation of the MG53 protein across various species suggests that antibodies raised against it may exhibit broad cross-reactivity.[1][3] For instance, the amino acid sequence of porcine MG53 shares 94% identity with the human sequence.[3] This guide delves into the specifics of this cross-reactivity for various antibodies and applications.
Comparative Analysis of MG53 Antibody Cross-Reactivity
To simplify the selection process, the following table summarizes the cross-reactivity of several commercially available MG53 antibodies across different species and applications. This data has been compiled from manufacturer datasheets and published research.
| Antibody/Clone | Host Species | Clonality | Human | Mouse | Rat | Pig | Other Species (Predicted or Tested) | Validated Applications |
| [EPR26057-7] (ab307593) [4] | Rabbit | Monoclonal | ✅ | ✅ | ✅ | WB, ICC/IF, IHC-Fr, IP | ||
| (A329603) [5] | Rabbit | Polyclonal | ✅ | ✅ | WB, ELISA | |||
| (A84884) [6] | Goat | Polyclonal | ✅ | ✅ | WB, IHC, ELISA | |||
| (PA5-19398) [7] | Goat | Polyclonal | ✅ | ✅ | Bovine, Canine (Predicted) | ELISA | ||
| (22151-1-AP) [8] | Rabbit | Polyclonal | ✅ | ✅ | ✅ | WB, IHC, IF-P, IP, CoIP, ELISA | ||
| [5F2C11] (CL488-67403) [9][10] | Mouse | Monoclonal | ✅ | ✅ | ✅ | IF-P |
Abbreviations: WB: Western Blot, ICC/IF: Immunocytochemistry/Immunofluorescence, IHC: Immunohistochemistry, IHC-Fr: Immunohistochemistry (frozen sections), IF-P: Immunofluorescence (paraffin-embedded sections), IP: Immunoprecipitation, CoIP: Co-Immunoprecipitation, ELISA: Enzyme-Linked Immunosorbent Assay.
Experimental Methodologies
Accurate and reproducible results depend on robust experimental protocols. Below are detailed methodologies for key applications used to assess MG53 antibody performance.
Western Blotting (WB)
This technique is widely used to detect the presence and relative abundance of MG53 protein in tissue or cell lysates.
-
Lysate Preparation:
-
Homogenize tissue samples or lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the total protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of total protein per lane onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with the primary anti-MG53 antibody (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C.[4][5]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) at a 1:5000 dilution in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The expected molecular weight of MG53 is approximately 53 kDa.
-
Immunohistochemistry (IHC)
IHC allows for the visualization of MG53 protein expression and localization within tissue sections.
-
Tissue Preparation:
-
For frozen sections, fix the tissue in 4% paraformaldehyde (PFA), followed by cryoprotection in sucrose solutions.[4]
-
For paraffin-embedded sections, fix the tissue in 10% neutral buffered formalin and embed in paraffin wax.
-
-
Antigen Retrieval (for paraffin sections):
-
Deparaffinize and rehydrate the sections.
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
-
Staining:
-
Permeabilize the sections with 0.2% Triton X-100 in PBS.[4]
-
Block non-specific binding with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour.
-
Incubate with the primary anti-MG53 antibody (e.g., at a 1:100 dilution) overnight at 4°C.[4]
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature.[4]
-
Counterstain nuclei with DAPI.
-
-
Imaging:
-
Mount the sections with an anti-fade mounting medium and visualize using a fluorescence or confocal microscope.
-
Visualizing the Workflow
To provide a clearer understanding of the process, the following diagrams illustrate a typical experimental workflow for validating antibody cross-reactivity.
Caption: Workflow for assessing MG53 antibody cross-reactivity.
Signaling and Interaction Pathways
MG53 is known to interact with several other proteins to facilitate membrane repair. Understanding these interactions can provide context for experimental results.
Caption: Key protein interactions in MG53-mediated membrane repair.
Considerations for Antibody Selection
While the provided data offers a strong starting point, it is crucial to consider the specific context of your research. The expression levels of MG53 can vary significantly between tissues and species. For instance, while highly expressed in the skeletal and cardiac muscles of mice and rats, its expression in the human heart has been a subject of debate, with some studies reporting scant to no expression.[2][11] Therefore, it is always recommended to perform in-house validation of any antibody for your specific application and sample type. Furthermore, the choice between a monoclonal and a polyclonal antibody depends on the experimental requirements for specificity and signal amplification.
References
- 1. MG53, A Tissue Repair Protein with Broad Applications in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac effects and clinical applications of MG53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MG53 as a Novel Therapeutic Protein to Treat Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-MG53 antibody [EPR26057-7] (ab307593) | Abcam [abcam.com]
- 5. Anti-MG53 Antibody (A329603) | Antibodies.com [antibodies.com]
- 6. Anti-MG53 Antibody (A84884) | Antibodies.com [antibodies.com]
- 7. TRIM72 Polyclonal Antibody (PA5-19398) [thermofisher.com]
- 8. TRIM72 antibody (22151-1-AP) | Proteintech [ptglab.com]
- 9. TRIM72 antibody (CL488-67403) | Proteintech [ptglab.com]
- 10. TRIM72 Monoclonal Antibody (5F2C11), CoraLite® Plus 488 (CL488-67403) [thermofisher.com]
- 11. Lack of MG53 in human heart precludes utility as a biomarker of myocardial injury or endogenous cardioprotective factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Dichotomy of MG53: A Comparative Guide to its Dual Functions in Cellular Repair and Metabolism
While the human MG53 gene (TRIM72) is known to produce at least two protein isoforms through alternative splicing (designated Q6ZMU5-1 and Q6ZMU5-2 in the UniProt database), the scientific literature to date has not extensively characterized the specific functional differences between them.[1] The majority of research has focused on the canonical MG53 protein, revealing a fascinating functional duality. This guide provides a comprehensive comparison of the two primary, and seemingly paradoxical, roles of MG53: its well-established function in cell membrane repair and its more contentious role as an E3 ubiquitin ligase in the regulation of metabolic pathways.
This document is intended for researchers, scientists, and drug development professionals interested in the multifaceted nature of MG53 and its therapeutic potential. We will delve into the experimental data supporting these distinct functions, provide detailed methodologies for key experiments, and visualize the associated signaling pathways.
I. The Dichotomous Functions of MG53: An Overview
MG53, or Tripartite Motif-Containing Protein 72 (TRIM72), is a muscle-specific protein that has garnered significant attention for its critical role in cellular repair mechanisms.[2][3] However, emerging evidence has also implicated MG53 as a key player in metabolic regulation, particularly in insulin signaling, where it functions as an E3 ubiquitin ligase.[4] These two functions are mediated by different domains of the protein and have distinct physiological consequences, positioning MG53 as a protein with a complex and context-dependent biological impact.
II. Comparative Analysis of MG53 Functions
The following tables summarize the key characteristics and experimental findings related to the two primary functions of MG53.
Table 1: Functional Comparison of MG53 in Membrane Repair vs. Metabolic Regulation
| Feature | Membrane Repair Function | Metabolic Regulation (E3 Ligase) Function |
| Primary Role | Facilitates the repair of acute damage to the plasma membrane. | Negatively regulates insulin signaling by targeting key proteins for degradation. |
| Key Interacting Proteins | Phosphatidylserine, Dysferlin, Caveolin-3. | Insulin Receptor Substrate 1 (IRS-1), Insulin Receptor (IR). |
| Cellular Localization | Cytoplasmic vesicles, sarcolemma, sites of membrane injury. | Cytoplasm. |
| Physiological Outcome | Protects cells from injury, promotes tissue regeneration. | Contributes to insulin resistance and metabolic disorders. |
| Pathological Implications | Defective membrane repair in muscular dystrophies and other degenerative diseases. | Potential role in the pathogenesis of type 2 diabetes and metabolic syndrome. |
Table 2: Quantitative Data on MG53 Functional Outcomes
| Experimental Model | Parameter Measured | Observation with MG53 Overexpression/Treatment | Observation with MG53 Knockout/Deficiency | Reference |
| Membrane Repair | ||||
| Isolated Muscle Fibers (UV laser damage) | FM1-43 dye influx (membrane permeability) | Decreased dye entry, indicating enhanced membrane resealing. | Increased dye entry, indicating defective membrane repair. | [5] |
| In vivo mouse model (Cardiotoxin-induced injury) | Muscle regeneration | Accelerated muscle repair and regeneration. | Impaired muscle regeneration. | [3] |
| Metabolic Regulation | ||||
| Mouse model of diet-induced obesity | Glucose tolerance | Impaired glucose tolerance. | Improved glucose tolerance. | [6][7] |
| Cultured myotubes | Insulin-stimulated glucose uptake | Reduced glucose uptake. | Enhanced glucose uptake. | [6][7] |
| Mouse skeletal muscle | IRS-1 protein levels | Decreased IRS-1 levels. | Increased IRS-1 levels. | [6][7] |
III. Experimental Protocols
A. Membrane Repair Assay: Laser-Induced Membrane Damage in Isolated Muscle Fibers
This ex vivo assay is a cornerstone for assessing the membrane repair capacity of muscle cells and the efficacy of MG53 in this process.
1. Muscle Fiber Isolation:
-
The flexor digitorum brevis (FDB) muscle is dissected from a mouse foot.
-
The muscle bundle is incubated in a collagenase solution at 37°C with gentle shaking to dissociate individual muscle fibers.
2. Laser-Induced Damage:
-
Isolated FDB fibers are plated on a glass-bottom dish in a physiological buffer.
-
A fluorescent dye that is impermeable to intact membranes, such as FM1-43, is added to the buffer.
-
A focused UV laser is used to create a precise, localized injury to the sarcolemmal membrane of a single muscle fiber.
3. Data Acquisition and Analysis:
-
Live-cell imaging is used to monitor the influx of the fluorescent dye into the damaged fiber over time.
-
The rate and extent of dye entry are quantified by measuring the change in fluorescence intensity inside the fiber. A slower rate of influx indicates more efficient membrane repair.
B. E3 Ubiquitin Ligase Activity Assay: In Vitro Ubiquitination of IRS-1
This biochemical assay directly measures the ability of MG53 to function as an E3 ligase and ubiquitinate its target substrate, IRS-1.
1. Protein Purification:
-
Recombinant human MG53 and IRS-1 proteins are expressed in and purified from E. coli or another suitable expression system.
-
Essential components of the ubiquitination cascade, including E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), and ubiquitin, are also purified.
2. In Vitro Ubiquitination Reaction:
-
The purified components (E1, E2, ubiquitin, MG53, and IRS-1) are combined in a reaction buffer containing ATP.
-
The reaction is incubated at 37°C to allow for the enzymatic cascade of ubiquitination to occur.
3. Detection of Ubiquitinated IRS-1:
-
The reaction products are separated by SDS-PAGE.
-
Western blotting is performed using an antibody specific for IRS-1.
-
The appearance of higher molecular weight bands corresponding to polyubiquitinated IRS-1 indicates the E3 ligase activity of MG53.
IV. Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for studying MG53's functions.
Caption: MG53-mediated membrane repair signaling pathway.
Caption: Negative regulation of insulin signaling by MG53.
Caption: A generalized experimental workflow for studying MG53 functions.
V. Conclusion
MG53 stands out as a protein with two distinct and significant biological roles. Its function in membrane repair is crucial for cellular integrity and tissue regeneration, making it a promising therapeutic target for degenerative diseases. Conversely, its E3 ligase activity, which negatively impacts insulin signaling, suggests a potential role in the development of metabolic disorders. The seemingly contradictory nature of these functions highlights the complexity of cellular regulation and underscores the importance of further research to fully elucidate the mechanisms that govern the differential activities of MG53. Future studies on the specific functions of the identified MG53 isoforms may provide deeper insights into this functional dichotomy and open new avenues for therapeutic intervention.
References
- 1. uniprot.org [uniprot.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. TRIM72 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 4. Structural basis for TRIM72 oligomerization during membrane damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 6. uniprot.org [uniprot.org]
- 7. mdpi.com [mdpi.com]
Independent Validation of MG53's Role in Insulin Signaling: A Comparative Guide
The role of Mitsugumin 53 (MG53, also known as TRIM72) in insulin signaling and the development of metabolic diseases is a topic of significant scientific debate. Initially identified as a crucial component of the cell membrane repair machinery, subsequent research has proposed a dual role for MG53 as a negative regulator of insulin signaling. However, these findings have been challenged by several independent studies, leading to a controversy within the field. This guide provides an objective comparison of the conflicting evidence, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.
The Core Controversy: Two Opposing Views
The debate centers on whether MG53 is a critical driver of insulin resistance. One body of research posits that MG53, through its functions as both an intracellular E3 ubiquitin ligase and an extracellular myokine, actively suppresses the insulin signaling pathway.[1][2][3][4] An opposing view, supported by several other research groups, suggests that MG53 is not a critical regulator of insulin signaling or glucose homeostasis in vivo.[5][6][7][8]
Part 1: The Hypothesis - MG53 as a Negative Regulator of Insulin Signaling
The primary hypothesis supporting MG53's role in insulin resistance suggests a two-pronged mechanism:
-
Intracellular E3 Ligase Activity : As an E3 ubiquitin ligase, MG53 is proposed to target the Insulin Receptor (IR) and Insulin Receptor Substrate 1 (IRS-1) for ubiquitin-dependent degradation.[1][3][9] This action would directly dampen the insulin signal transduction cascade within muscle cells.[10]
-
Extracellular Myokine Function : MG53 is also described as a myokine secreted from muscle tissue in response to high glucose or insulin.[11][12] This circulating MG53 is thought to bind to the extracellular domain of the insulin receptor, acting as an allosteric inhibitor and blocking insulin action systemically.[11][12]
Supporting Evidence for MG53 as a Negative Regulator
Studies supporting this hypothesis show that MG53 expression is elevated in models of insulin resistance and that genetic manipulation of MG53 levels in mice directly impacts metabolic health.
| Experimental Model | Key Finding | Quantitative Data Highlight | Reference |
| High-Fat Diet (HFD) Mice | Increased MG53 protein levels in skeletal muscle. | ~2 to 3-fold increase vs. chow-fed mice. | [1][3] |
| db/db Mice | Markedly elevated MG53 expression in muscle. | >3-fold increase vs. control mice. | [1][2] |
| Obese Humans | Increased MG53 protein levels in skeletal muscle. | Data trends show higher expression. | [2] |
| MG53 Transgenic (Tg) Mice | Overexpression of MG53 induces insulin resistance, obesity, and hypertension. | Tg mice on HFD show significantly higher blood glucose during GTT. | [1][3] |
| MG53 Knockout (KO) Mice | Ablation of MG53 protects against HFD-induced insulin resistance. | KO mice on HFD have improved glucose tolerance and insulin sensitivity. | [1][13][14] |
| In Vitro (Cell Culture) | MG53 overexpression leads to ubiquitination and degradation of IR and IRS-1. | Co-transfection shows decreased IR/IRS-1 protein levels. | [1][10][14] |
| Recombinant MG53 (rhMG53) | Systemic delivery of rhMG53 causes insulin resistance in mice. | rhMG53 injection blunts insulin-induced Akt phosphorylation. | [11][12] |
| Anti-MG53 Antibody | Neutralizing circulating MG53 in db/db mice improves hyperglycemia. | A moderate decrease in blood glucose was observed (e.g., from ~425 to 375 mg/dL). | [2][11] |
Part 2: The Counter-Argument - MG53 is Not a Critical Regulator
Several independent research groups have published findings that challenge the role of MG53 as a key player in insulin resistance. These studies failed to replicate the initial findings regarding MG53 expression in diabetic models and the metabolic phenotype of MG53 knockout mice.
Contradictory Evidence
The counter-arguments focus on several key points:
-
MG53 expression is not consistently elevated in preclinical models of insulin resistance or in diabetic patients.[5][14][15]
-
Genetic deletion of MG53 does not protect mice from HFD-induced obesity or glucose intolerance.[5][6]
-
Recombinant human MG53 (rhMG53) does not impair insulin signaling in vitro or in vivo.[5][16][17]
-
The binding affinity of MG53 to the insulin receptor is too low to be physiologically relevant.[16][18][19]
Data Contradicting a Critical Role for MG53
| Experimental Model/Method | Key Finding | Quantitative Data Highlight | Reference |
| HFD Mice & db/db Mice | MG53 expression was not found to be altered. | No significant change in MG53 protein levels vs. controls. | [5][7][14] |
| Diabetic Patients | Serum MG53 levels showed no significant difference or correlation with blood glucose. | P = 0.113 for serum MG53 in diabetic vs. non-diabetic patients. | [15] |
| MG53 Knockout (KO) Mice | MG53 gene deficiency did not protect from HFD-induced obesity or glucose intolerance. | Body weight gain and glucose tolerance curves were similar between KO and WT mice on HFD. | [5][6][8] |
| db/db-MG53 KO Mice | Ablation of MG53 in a diabetic mouse model (db/db) had no impact on body weight or glucose homeostasis. | GTT measurements at 18 and 30 weeks were not significantly different between db/db and db/db-mg53-/- mice. | [7][15] |
| Recombinant MG53 (rhMG53) | rhMG53 did not alter insulin-stimulated Akt phosphorylation in C2C12 or human muscle cells. | Western blot analysis showed no change in p-Akt/Akt ratio. | [5][17] |
| Binding Affinity Assay (SPR) | The binding affinity (Kd) of rhMG53 to the insulin receptor extracellular domain (IR-ECD) was found to be low. | Kd > 480 nM, which is ~10,000 times higher than physiological serum levels of MG53. | [16][18][19] |
Part 3: Experimental Protocols and Workflows
Discrepancies in findings may arise from differences in experimental protocols, reagents (e.g., antibodies), or animal models. Below are generalized methodologies for key experiments cited in the literature.
In Vivo Metabolic Phenotyping Workflow
This workflow is central to assessing the in vivo role of MG53 using genetically modified mouse models.
1. Glucose Tolerance Test (GTT)
-
Purpose : To assess the ability of an animal to clear a glucose load from the blood.
-
Protocol :
-
Fast mice overnight (typically 12-16 hours).
-
Measure baseline blood glucose from a tail snip (t=0).
-
Administer an intraperitoneal (i.p.) injection of D-glucose (typically 1-2 g/kg body weight).
-
Measure blood glucose at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.
-
Plot glucose concentration over time and calculate the area under the curve (AUC) for comparison.
-
2. Co-Immunoprecipitation (Co-IP) and Ubiquitination Assay
-
Purpose : To determine if MG53 physically interacts with and ubiquitinates IR or IRS-1.
-
Protocol :
-
Lysis: Homogenize skeletal muscle tissue or cultured cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearance: Incubate lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the supernatant with an antibody specific to the target protein (e.g., anti-MG53).
-
Capture: Add protein A/G beads to pull down the antibody-protein complex.
-
Wash: Wash the beads multiple times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot: Analyze the eluate by Western blotting using antibodies against the suspected interacting partners (e.g., anti-IRS-1, anti-IR, or anti-ubiquitin). An increase in the ubiquitin signal in the presence of MG53 suggests MG53-mediated ubiquitination.[20]
-
3. In Vitro Insulin Signaling Assay
-
Purpose : To measure the direct effect of MG53 on the insulin signaling pathway in a controlled cell culture system.
-
Protocol :
-
Cell Culture: Differentiate C2C12 myoblasts into myotubes or use primary human skeletal muscle cells.
-
Manipulation:
-
Serum Starvation: Starve cells in a low-serum medium for 4-6 hours.
-
Insulin Stimulation: Treat cells with insulin (e.g., 10-100 nM) for a short period (e.g., 10-20 minutes).
-
Lysis & Western Blot: Lyse the cells and perform Western blot analysis to measure the phosphorylation of key signaling proteins, such as Akt (at Ser473), and compare it to total Akt levels.
-
Conclusion and Future Perspectives
The role of MG53 in insulin signaling remains a contentious issue with two distinct and well-documented opposing viewpoints. One line of evidence strongly supports MG53 as a negative regulator that is upregulated in metabolic disease and directly impairs insulin signaling through dual intra- and extracellular mechanisms.[1][3][11] Conversely, a substantial body of contradictory evidence from independent laboratories suggests that MG53 expression is not consistently altered in diabetic states and that its genetic ablation or systemic elevation does not critically impact glucose homeostasis.[5][7][8][15]
These discrepancies highlight the complexities of metabolic regulation and underscore the importance of independent validation in science. Potential reasons for the conflicting results could include differences in mouse genetic backgrounds (e.g., Sv129/C57BL/6 mixed vs. pure C57BL/6), the specificity and validation of antibodies used for detection, and subtle variations in experimental conditions. To resolve this controversy, future studies should focus on standardized, multi-center validation using identical reagents and animal models, and further exploration into the binding kinetics and physiological relevance of the MG53-insulin receptor interaction. Understanding the true role of MG53 is critical for determining its potential as a therapeutic target for metabolic diseases.
References
- 1. Central role of E3 ubiquitin ligase MG53 in insulin resistance and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Central role of E3 ubiquitin ligase MG53 in insulin resistance and metabolic disorders | Semantic Scholar [semanticscholar.org]
- 4. MG53: Biological Function and Potential as a Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MG53 is not a critical regulator of insulin signaling pathway in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MG53 is not a critical regulator of insulin signaling pathway in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MG53 Does Not Manifest the Development of Diabetes in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. Glucose-Sensitive Myokine/Cardiokine MG53 Regulates Systemic Insulin Response and Metabolic Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. MG53-induced IRS-1 ubiquitination negatively regulates skeletal myogenesis and insulin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. Frontiers | MG53’s non-physiologic interaction with insulin receptor: lack of effect on insulin-stimulated Akt phosphorylation in muscle, heart and liver tissues [frontiersin.org]
- 17. MG53 is not a critical regulator of insulin signaling pathway in skeletal muscle | PLOS One [journals.plos.org]
- 18. biorxiv.org [biorxiv.org]
- 19. MG53’s non-physiologic interaction with insulin receptor: lack of effect on insulin-stimulated Akt phosphorylation in muscle, heart and liver tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Human MG53 ELISA Kits for Researchers
For researchers, scientists, and professionals in drug development, the accurate quantification of Mitsugumin 53 (MG53), also known as TRIM72, is crucial for studies related to tissue repair, metabolic syndrome, and cardiovascular diseases. The enzyme-linked immunosorbent assay (ELISA) is a common method for this purpose, and various commercial kits are available. This guide provides an objective, data-driven comparison of several commercially available Human MG53 ELISA kits to aid in selecting the most suitable option for your research needs.
Performance Characteristics of MG53 ELISA Kits
The selection of an appropriate ELISA kit depends on several key performance characteristics, including sensitivity, detection range, specificity, and precision. Below is a summary of these parameters for MG53 ELISA kits from various manufacturers.
| Manufacturer | Catalog Number | Assay Type | Detection Range | Sensitivity | Sample Types | Precision (CV%) |
| Antibodies.com | A303005 | Sandwich | 0.156 - 10 ng/mL | 0.094 ng/mL | Serum, plasma, tissue homogenates, other biological fluids | Not specified |
| MyBioSource | MBS943592 | Sandwich | 25 - 1600 pg/mL | < 6.25 pg/mL | Serum, plasma, tissue homogenates, cell lysates | Intra-assay: <8%, Inter-assay: <10%[1] |
| Cusabio | CSB-EL024511HU | Sandwich | 25 - 1600 pg/mL | 6.25 pg/mL | Serum, plasma, tissue homogenates, cell lysates | Intra-assay: <8%, Inter-assay: <10%[2] |
| Abbexa | abx255013 | Sandwich | 0.156 - 10 ng/mL | < 0.094 ng/mL | Serum, plasma, other biological fluids | Not specified |
| Biorbyt | orb550393 | Sandwich | 0.156 - 10 ng/mL | 0.094 ng/mL | Serum, plasma, cell culture supernatant, cell or tissue lysate, other liquid samples | Not specified |
Experimental Protocol: A Generalized Sandwich ELISA Procedure
The majority of the reviewed MG53 ELISA kits employ the sandwich ELISA technique. The following is a generalized protocol based on the common steps outlined in the manufacturers' manuals. For precise details, always refer to the instructions provided with the specific kit.[1][3][4]
Materials Required (Typically Included in the Kit):
-
Pre-coated 96-well microplate
-
Standard (Recombinant Human MG53)
-
Biotin-conjugated detection antibody
-
Avidin-HRP (Horseradish Peroxidase) or Streptavidin-HRP
-
Wash buffer
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution
-
Plate sealers
Experimental Workflow:
-
Reagent Preparation: Bring all reagents and samples to room temperature. Reconstitute and dilute standards, detection antibody, and HRP conjugate as per the kit's instructions.
-
Sample Addition: Add standards and samples to the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.
-
Incubation: Cover the plate with a sealer and incubate, typically for 90 minutes to 2 hours at 37°C. During this step, the MG53 present in the sample binds to the capture antibody coated on the wells.
-
Washing: Aspirate the liquid from each well and wash the plate multiple times (usually 3-5 times) with the provided wash buffer. This removes any unbound substances.
-
Detection Antibody Addition: Add the biotin-conjugated detection antibody to each well.
-
Second Incubation: Cover the plate and incubate for 1 hour at 37°C. The detection antibody will bind to a different epitope on the captured MG53 protein.
-
Washing: Repeat the washing step to remove unbound detection antibody.
-
HRP Conjugate Addition: Add the Avidin-HRP or Streptavidin-HRP solution to each well.
-
Third Incubation: Cover the plate and incubate for 30 minutes to 1 hour at 37°C.
-
Washing: Repeat the washing step to remove the unbound HRP conjugate.
-
Substrate Reaction: Add the TMB substrate to each well. A blue color will develop in proportion to the amount of MG53 present. Incubate in the dark at 37°C for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the optical density (OD) of each well at 450 nm using a microplate reader.
-
Calculation: Generate a standard curve by plotting the mean OD for each standard concentration on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of MG53 in the samples.
Visualizing the Workflow: Sandwich ELISA
The following diagram illustrates the sequential steps of a typical sandwich ELISA.
Caption: General workflow of a sandwich ELISA experiment.
Specificity and Cross-Reactivity
For reliable results, it is imperative to use an ELISA kit with high specificity for the target protein. Manufacturers generally report on the cross-reactivity of their kits with analogous proteins.
-
The MyBioSource Human TRIM72 ELISA Kit (MBS943592) datasheet states that there is no significant cross-reactivity or interference between human TRIM72 and its analogues observed.[1]
-
Similarly, the Cusabio Human TRIM72 ELISA Kit (CSB-EL024511HU) reports high specificity with no significant cross-reactivity or interference.[2]
It is always recommended to review the specificity data provided in the product manual for any kit under consideration to ensure it is suitable for your specific sample matrix.
This guide provides a comparative overview of several Human MG53 ELISA kits based on publicly available data. For the most accurate and detailed information, researchers should always consult the latest product manuals and datasheets from the manufacturers.
References
MG53: A Comparative Analysis of its Role in Cardiac vs. Skeletal Muscle Repair
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals on the multifaceted roles of Mitsugumin 53 (MG53) in the repair mechanisms of cardiac and skeletal muscle. This report provides a comprehensive comparison of MG53's efficacy, the signaling pathways it modulates, and the experimental data supporting its therapeutic potential in both striated muscle types.
Introduction
Mitsugumin 53 (MG53), also known as TRIM72, is a muscle-specific protein belonging to the tripartite motif (TRIM) family.[1][2][3][4] It has emerged as a critical player in the repair of cell membrane damage in both cardiac and skeletal muscles.[1][2][3][4] Given that both muscle types are subject to mechanical stress and injury, understanding the comparative roles and therapeutic potential of MG53 in these tissues is of paramount importance for developing novel regenerative strategies. This guide provides an objective comparison of MG53's function in cardiac and skeletal muscle repair, supported by experimental data and detailed methodologies.
Comparative Efficacy of MG53 in Muscle Repair: A Quantitative Overview
The protective and reparative effects of MG53 have been quantified in various preclinical models of cardiac and skeletal muscle injury. The following tables summarize key findings from studies utilizing MG53 knockout (mg53-/-) mice and recombinant human MG53 (rhMG53) protein.
Cardiac Muscle Repair Data
| Experimental Model | Key Metric | Result in MG53 Knockout (mg53-/-) | Effect of rhMG53 Administration | Reference |
| Ischemia/Reperfusion (I/R) Injury (Mouse) | Myocardial Infarct Size | Increased vulnerability to I/R injury[2] | Reduced infarct size | [1][5] |
| Ischemia/Reperfusion (I/R) Injury (Porcine) | Myocardial Infarct Size | Not Applicable | Significant reduction in infarct size | [1][5] |
| Ischemia/Reperfusion (I/R) Injury (Porcine) | Serum Troponin I Levels | Not Applicable | Significant reduction at 6 and 24 hours post-I/R | [5] |
| Ischemic Preconditioning (IPC) (Mouse) | Cardioprotection | Abolished IPC-mediated cardioprotection | Restored IPC function | [2] |
Skeletal Muscle Repair Data
| Experimental Model | Key Metric | Result in MG53 Knockout (mg53-/-) | Effect of rhMG53 Administration | Reference |
| Laser-Induced Membrane Injury | FM 1-43 Dye Entry | Increased dye entry, indicating defective repair[6][7] | Improved membrane repair function | [8][9] |
| Cardiotoxin-Induced Injury | Muscle Regeneration | Defective muscle repair | Enhanced regeneration | [10] |
| Muscular Dystrophy (mdx mice) | Muscle Pathology | Progressive myopathy[3] | Ameliorated pathology | [1] |
| Exercise-Induced Injury | Muscle Damage (Evans Blue Dye) | Increased muscle damage | Not explicitly quantified in these studies | [7] |
Signaling Pathways Modulated by MG53
MG53's reparative functions are intricately linked to distinct signaling pathways in cardiac and skeletal muscle. While both involve the recruitment of intracellular vesicles to the site of injury, the downstream signaling cascades show notable differences.
Cardiac Muscle Signaling
In the heart, MG53 is a crucial component of the Reperfusion Injury Salvage Kinase (RISK) pathway, a pro-survival signaling cascade activated during ischemic preconditioning.[2][11] Upon ischemia/reperfusion injury, MG53 interacts with caveolin-3 (Cav3), which is essential for the activation of PI3K-Akt-GSK3β and ERK1/2 signaling.[2][11] This pathway promotes cardiomyocyte survival and reduces infarct size. Interestingly, MG53 does not appear to affect the Survivor Activating Factor Enhancement (SAFE) pathway, another cardioprotective signaling cascade.[2][11]
Skeletal Muscle Signaling
In skeletal muscle, the primary role of MG53 is in the direct repair of the sarcolemma. Upon injury, extracellular oxidative stress triggers the oligomerization of MG53, which then nucleates the assembly of a repair patch by recruiting intracellular vesicles containing proteins like dysferlin to the site of damage.[12] This process is dependent on the binding of MG53 to phosphatidylserine exposed on the damaged membrane.
A secondary, and more controversial, role of MG53 in skeletal muscle is its involvement in insulin signaling. Some studies suggest that MG53 acts as an E3 ligase, targeting the insulin receptor substrate 1 (IRS-1) for degradation, thereby negatively regulating insulin signaling. However, other studies have found that MG53 is not a critical regulator of insulin signaling in skeletal muscle.[13]
Experimental Protocols
Laser-Induced Skeletal Muscle Membrane Injury and FM 1-43 Dye Entry Assay
This ex vivo assay assesses the membrane repair capacity of isolated skeletal muscle fibers.
-
Muscle Fiber Isolation: The flexor digitorum brevis (FDB) muscle is dissected from a mouse foot and incubated in a collagenase solution at 37°C to isolate individual muscle fibers.[14]
-
Dye Incubation: The isolated FDB fibers are incubated in a solution containing FM 1-43, a lipophilic styryl dye that is non-fluorescent in aqueous solution but becomes intensely fluorescent upon binding to the lipid membrane.
-
Laser-Induced Injury: A high-intensity UV laser is used to create a localized injury on the sarcolemma of a single muscle fiber.[8][9]
-
Imaging and Analysis: The entry of FM 1-43 dye into the muscle fiber through the damaged membrane is monitored over time using confocal microscopy. The rate and extent of dye entry are quantified to determine the efficiency of membrane repair. A slower rate of dye entry indicates more effective membrane resealing.[6][7][14]
References
- 1. Cardioprotection of recombinant human MG53 protein in a porcine model of ischemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Cardiac effects and clinical applications of MG53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the Study of MG53 in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardioprotection of recombinant human MG53 protein in a porcine model of ischemia and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zinc Binding to MG53 Protein Facilitates Repair of Injury to Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MG53 nucleates assembly of cell membrane repair machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. frontiersin.org [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. Protective role of MG53 against ischemia/reperfusion injury on multiple organs: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Visualization of MG53-mediated Cell Membrane Repair Using in vivo and in vitro Systems - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of MB-53
Disclaimer: The following procedures are based on general best practices for the disposal of hazardous laboratory chemicals. As "MB-53" is a designation without publicly available specific chemical data, it is imperative to consult the official Safety Data Sheet (SDS) for detailed and specific handling and disposal instructions. The guidance provided here is intended to supplement, not replace, the substance-specific information in the SDS.
This document provides a comprehensive guide for the safe and compliant disposal of the hypothetical chemical compound this compound, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Immediate Safety and Spill Response
In the event of an this compound spill, immediate and decisive action is required to mitigate risks.
-
Alert Personnel: Immediately notify all personnel in the vicinity of the spill.[1][2]
-
Assess the Situation: Quickly evaluate the scale and nature of the spill to determine if it can be managed by laboratory staff or requires emergency response. For large or highly hazardous spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[2][3]
-
Don Personal Protective Equipment (PPE): Before addressing a spill, all personnel involved in the cleanup must wear appropriate PPE.[4][5]
-
Contain the Spill: Use absorbent materials to contain the spill, working from the outside in to prevent it from spreading.[1][6] For solid this compound, carefully sweep the material, avoiding dust generation.
-
Clean and Decontaminate: Once the spill is absorbed, the residue should be collected and placed in a designated hazardous waste container.[1][6] The spill area must then be decontaminated.[1][4]
Personal Protective Equipment (PPE) for Disposal
The selection of PPE is dependent on the hazards outlined in the this compound Safety Data Sheet. The following table summarizes general PPE recommendations for handling hazardous chemical waste.
| PPE Category | Level D (Low Hazard) | Level C (Moderate Hazard) | Level B (High Respiratory Hazard) | Level A (High Skin & Respiratory Hazard) |
| Respiratory Protection | Not Required | Air-Purifying Respirator | Self-Contained Breathing Apparatus (SCBA) | SCBA or Supplied-Air Respirator |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile)[5] | Chemical-Resistant Gloves (Inner and Outer) | Chemical-Resistant Gloves (Inner and Outer) | Chemical-Resistant Gloves (Inner and Outer) |
| Eye/Face Protection | Safety Glasses[7][8] | Face Shield[7][8] | Face Shield[7] | Totally Encapsulating Chemical-Protective Suit |
| Body Protection | Lab Coat/Coveralls[7][8] | Chemical-Resistant Suit | Hooded Chemical-Resistant Clothing | Totally Encapsulating Chemical-Protective Suit |
| Foot Protection | Closed-Toed Shoes | Chemical-Resistant Boots | Chemical-Resistant Boots | Chemical-Resistant Boots |
This table provides a general guideline. Always refer to the specific SDS for this compound for definitive PPE requirements.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a multi-step process that ensures safety and regulatory compliance.
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Use a chemically compatible and leak-proof container for waste collection. Plastic containers are often preferred.[12][13]
-
The container must be in good condition, with no cracks or leaks.[14]
-
Affix a hazardous waste label to the container before adding any waste.[10][13]
-
The label must include the full chemical name ("this compound"), the accumulation start date, and the associated hazards (e.g., flammable, corrosive, toxic).[13][15]
-
-
Waste Accumulation:
-
Request for Disposal:
-
Once the container is full (typically 90% capacity for liquids), or within the time limit specified by your institution (e.g., 90 days), arrange for its disposal.[11]
-
Contact your institution's EHS department to schedule a waste pickup.[12]
-
Do not dispose of this compound down the drain or in the regular trash.[13][15][16]
-
Experimental Protocols Cited
The procedures outlined in this document are based on established safety protocols from environmental health and safety organizations and regulatory bodies. Key methodologies referenced include:
-
Hazardous Waste Segregation: Based on chemical compatibility charts to prevent dangerous reactions. This involves separating chemicals by their hazard class (e.g., flammable, corrosive, reactive, toxic).[10][15]
-
Satellite Accumulation Area (SAA) Management: In accordance with EPA guidelines, SAAs are designated locations for the temporary storage of hazardous waste. These areas have specific requirements for container management, labeling, and maximum accumulation times.[9][11][12]
-
Spill Response and Neutralization: For acid or base spills, a neutralization step is often recommended before absorption and cleanup to simplify disposal.[4][6]
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. How to Handle Chemical Spills in Laboratories [blink.ucsd.edu]
- 3. Lab Safety Plan - Accident, Emergencies and Chemical Spills | Compliance and Risk Management [kent.edu]
- 4. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 5. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. epa.gov [epa.gov]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Hazardous Chemical Waste | Environmental Health and Safety | CSUSB [csusb.edu]
- 11. How to Prepare and Store Hazardous Waste | Environment, Health & Safety [ehs.ucla.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 14. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 15. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 16. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Ambiguity of "MB-53" Prevents Provision of Specific Safety Protocols
Providing essential safety and logistical information for handling a substance requires precise identification. Our search for "MB-53" has revealed that this term is not a unique identifier for a single chemical substance. Instead, "this compound" is used in various contexts, each referring to a different entity. Due to this ambiguity, providing a single set of handling, personal protective equipment (PPE), and disposal instructions would be irresponsible and could compromise laboratory safety.
To receive accurate and actionable safety information, please provide a more specific identifier for the substance you are working with, such as a Chemical Abstracts Service (CAS) number, a full chemical name, or the context of its use (e.g., the supplier or research area).
Our investigation found "this compound" used to refer to the following:
-
LITEN® MB 53-200 : A grade of high-density polyethylene, which is not classified as a dangerous substance.[1]
-
A research chemical : Identified as a dengue and West Nile virus protease inhibitor in medicinal chemistry studies.[2][3] While its use in research is documented, specific safety and disposal protocols are not detailed in the available literature.
-
Document and part numbers : "this compound" appears as a reference for documents in regulatory contexts, such as with the European Chemicals Agency (ECHA), and as a part number for equipment like mounting brackets.[4][5][6][7]
-
Technical and error codes : The term is also found in technical manuals and as part of a software error message.
Without a clear identification of the specific "this compound" you are handling, we cannot provide the detailed safety information you require.
Illustrative Template for Chemical Safety and Handling
To demonstrate the type of information that can be provided once a substance is clearly identified, we have created a generic template that follows your specified formatting requirements. Please note that the following information is for illustrative purposes only and should not be used for handling any specific chemical.
Personal Protective Equipment (PPE) - General Laboratory Hazard
| Protection Type | Specification | Purpose |
| Eye Protection | ANSI Z87.1 certified safety glasses or goggles | Protects eyes from splashes and aerosols. |
| Hand Protection | Nitrile or neoprene gloves (check for chemical compatibility) | Prevents skin contact with the substance. |
| Body Protection | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood | Prevents inhalation of vapors or dust. |
Experimental Protocol: Handling a Hypothetical Hazardous Substance
1. Preparation:
- Ensure a calibrated chemical fume hood is operational.
- Assemble all necessary equipment and reagents.
- Don the required PPE as specified in the table above.
- Have a spill kit readily accessible.
2. Handling and Operation:
- Conduct all manipulations of the substance within the fume hood.
- Use appropriate glassware and equipment to avoid spills.
- Keep containers sealed when not in use.
- Avoid generating dust or aerosols.
3. Disposal Plan:
- All contaminated materials (gloves, pipette tips, etc.) must be disposed of in a designated hazardous waste container.
- Liquid waste containing the substance should be collected in a clearly labeled, sealed waste bottle.
- Follow all institutional and local regulations for hazardous waste disposal.
General Laboratory Safety Workflow
Caption: A diagram illustrating the logical flow of a safe laboratory experiment.
References
- 1. pe-liten.com [pe-liten.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. umweltbundesamt.de [umweltbundesamt.de]
- 5. flashpointsrl.com [flashpointsrl.com]
- 6. General purpose enclosures_brochure_9AKK107991A7747_(PDF)_[EN] [search.abb.com]
- 7. Avionics & Radios ICOM Parts & Accessories [flightstore.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
